molecular formula C8H11NO2S B6304623 2,6-Dimethoxy-3-(methylsulfanyl)pyridine CAS No. 1826110-21-7

2,6-Dimethoxy-3-(methylsulfanyl)pyridine

Cat. No.: B6304623
CAS No.: 1826110-21-7
M. Wt: 185.25 g/mol
InChI Key: BUKOPLIFYCOZSA-UHFFFAOYSA-N
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Description

2,6-Dimethoxy-3-(methylsulfanyl)pyridine is a high-value chemical building block designed for research and development applications, particularly in medicinal chemistry and materials science. Its molecular structure features a pyridine core symmetrically substituted with methoxy groups at the 2 and 6 positions and a methylsulfanyl (also known as methylthio) moiety at the 3 position . This specific arrangement of substituents makes it a versatile intermediate for constructing more complex molecules. The electron-donating methoxy groups influence the electron density of the ring, while the methylsulfanyl group can serve as a key functional handle for further chemical transformations, such as oxidation to sulfones or sulfoxides, or displacement in cross-coupling reactions . Researchers utilize this compound and its analogs, like 5-Bromo-2,6-dimethoxy-3-methylsulfanylpyridine, as critical precursors in the synthesis of potential pharmaceutical candidates and functional organic materials . As a specialist building block, it enables the exploration of new chemical space in drug discovery programs. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the associated Safety Data Sheet (SDS) for proper handling, storage, and disposal information.

Properties

IUPAC Name

2,6-dimethoxy-3-methylsulfanylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2S/c1-10-7-5-4-6(12-3)8(9-7)11-2/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUKOPLIFYCOZSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=C(C=C1)SC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: Chemical Profiling and Synthetic Workflows for 2,6-Dimethoxy-3-(methylsulfanyl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Content Focus: Structural profiling, electronic causality, and validated synthetic protocols for late-stage functionalization.

Executive Summary

In modern drug discovery, the strategic selection of heterocyclic scaffolds dictates both the synthetic tractability and the pharmacokinetic success of a lead series. 2,6-Dimethoxy-3-(methylsulfanyl)pyridine (CAS: 1826110-21-7) has emerged as a highly privileged, polyfunctional building block. Featuring a unique combination of electron-donating methoxy groups and a tunable lipophilic methylthio vector, this scaffold offers unparalleled regiocontrol for downstream cross-coupling applications. This whitepaper dissects the electronic architecture of this molecule and provides self-validating protocols for its functionalization.

Electronic Architecture & Regioselectivity

To effectively utilize this pyridine derivative, one must understand the synergistic directing effects that govern its reactivity. The pyridine nitrogen inherently withdraws electron density via induction (-I effect), generally deactivating the ring toward electrophilic aromatic substitution (EAS). However, the substituents completely override this inherent deactivation:

  • The +M Resonance Effect: The methoxy groups at the C2 and C6 positions act as powerful electron donors via resonance (+M effect). The C2-methoxy directs electron density to the C3 (ortho) and C5 (para) positions. Concurrently, the C6-methoxy directs to the C5 (ortho) and C3 (para) positions.

  • The Steric & Electronic Sink: Because the C3 position is already occupied by the methylsulfanyl (-SMe) group, the C5 position becomes the absolute kinetic and thermodynamic sink for incoming electrophiles.

  • The Unactivated C4 Position: The C4 position is meta to both methoxy groups and receives zero resonance stabilization, rendering it completely inert to standard EAS conditions.

ElectronicActivation N1 2,6-Dimethoxy Core N2 Resonance (+M) Activation N1->N2 N3 C3 Position (Occupied by -SMe) N2->N3 Ortho/Para Directing N4 C4 Position (Meta to -OMe, Inert) N2->N4 No Resonance N5 C5 Position (Para/Ortho to -OMe) N2->N5 Ortho/Para Directing N6 Exclusive EAS Site (e.g., Bromination) N5->N6 Thermodynamic Sink

Fig 1: Synergistic electronic directing effects isolating C5 as the exclusive EAS reactive site.

Physicochemical Profiling

The baseline physicochemical properties of the scaffold and its primary cross-coupling derivatives are summarized below. The low topological polar surface area (TPSA) and absence of hydrogen bond donors make this an ideal fragment for maintaining oral bioavailability during lead optimization.

Table 1: Physicochemical Properties of the Core Scaffold
PropertyValueRationale / Impact in Drug Design
Molecular Formula C8H11NO2SDefines base mass and atomic composition.
Molecular Weight 185.24 g/mol Highly ligand-efficient starting point for fragment-based design.
H-Bond Donors 0Enhances passive membrane permeability.
H-Bond Acceptors 4 (N, O, O, S)Provides multiple vectors for kinase hinge-binding or solvent interactions.
TPSA ~56.6 ŲWell within Lipinski limits for oral bioavailability (<140 Ų).
Table 2: Derivative Profiling for Cross-Coupling
Compound NameCAS NumberPrimary Synthetic Utility
2,6-Dimethoxy-3-(methylsulfanyl)pyridine 1826110-21-7Base scaffold; undergoes regioselective EAS.
5-Bromo-2,6-dimethoxy-3-methylsulfanylpyridine 1879026-16-0Electrophilic partner for Suzuki/Buchwald-Hartwig reactions.
2,6-Dimethoxy-3-methylsulfanylpyridine-5-boronic acid 2121512-34-1Nucleophilic partner; ideal for coupling with hindered aryl halides.

Validated Synthetic Protocols

To transition this scaffold into complex Active Pharmaceutical Ingredients (APIs), functionalization at the C5 position is required. The following protocols are engineered with built-in causality and self-validating quality control checkpoints.

Protocol A: Regioselective Electrophilic Bromination

Objective: Synthesis of 5-Bromo-2,6-dimethoxy-3-methylsulfanylpyridine (CAS: 1879026-16-0) .

  • Expertise & Causality: Traditional bromination using elemental bromine (

    
    ) is contraindicated here. 
    
    
    
    can react with the methylthio ether to form bromosulfonium intermediates, leading to undesired oxidation (sulfoxides) or cleavage. N-Bromosuccinimide (NBS) in a polar aprotic solvent provides a controlled, low-concentration release of electrophilic bromine, completely bypassing sulfur oxidation.
  • Step-by-Step Methodology:

    • Dissolve 2,6-dimethoxy-3-(methylsulfanyl)pyridine (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration) under an inert

      
       atmosphere.
      
    • Cool the reaction vessel to 0 °C using an ice bath to control the initial exotherm.

    • Add NBS (1.05 eq) portion-wise over 15 minutes. The slight excess ensures complete conversion without risking over-bromination.

    • Allow the reaction to warm to room temperature and stir for 2 hours.

    • Workup: Quench the reaction by pouring it into ice water. Extract with Ethyl Acetate (3x). Critical Step: Wash the combined organic layers with 5% aqueous LiCl (3x) to fully partition the DMF into the aqueous phase. Trace DMF carryover will poison palladium catalysts in subsequent steps.

  • Validation & QC Checkpoint: LC-MS analysis of the crude mixture must show an

    
     peak at m/z 264/266 with a strict 1:1 isotopic ratio, confirming the incorporation of exactly one bromine atom.
    
Protocol B: Palladium-Catalyzed Miyaura Borylation

Objective: Synthesis of 2,6-Dimethoxy-3-methylsulfanylpyridine-5-boronic acid (CAS: 2121512-34-1) .

  • Expertise & Causality: Converting the bromide to a boronic acid/ester requires a mild base. Potassium acetate (KOAc) is explicitly chosen over stronger bases (like

    
    ) because strong bases in the presence of trace water will trigger premature Suzuki homocoupling or protodehalogenation.
    
  • Step-by-Step Methodology:

    • Charge a Schlenk flask with the 5-bromo derivative (1.0 eq), Bis(pinacolato)diboron (

      
      ) (1.2 eq), and KOAc (3.0 eq).
      
    • Add anhydrous 1,4-Dioxane (0.15 M).

    • Critical Step: Degas the suspension by sparging with Argon for 15 minutes. Oxygen intrusion will rapidly oxidize the electron-rich

      
       active species, stalling the catalytic cycle.
      
    • Add

      
       (0.05 eq) and heat the mixture to 90 °C for 6 hours.
      
    • Workup: Filter the cooled mixture through a pad of Celite to remove palladium black and inorganic salts. Concentrate and purify via silica gel chromatography or direct crystallization.

  • Validation & QC Checkpoint:

    
     NMR must reveal a characteristic singlet around 30–33 ppm, definitively confirming the formation of the carbon-boron bond.
    

Late-Stage Functionalization & Lead Optimization

Beyond cross-coupling, the 3-methylsulfanyl (-SMe) group acts as a highly tunable pharmacophore during late-stage lead optimization.

By subjecting the final API to controlled oxidation (e.g., using m-CPBA or Oxone), the thioether can be converted into a sulfoxide (-S(O)Me) or a sulfone (-SO2Me).

  • Sulfoxide: Introduces a stable chiral center, breaking molecular planarity and often dramatically improving aqueous solubility.

  • Sulfone: Acts as a powerful hydrogen-bond acceptor, altering the topological polar surface area (TPSA) to optimize target residence time and block CYP450-mediated metabolic liabilities at the sulfur atom.

SyntheticWorkflow Step1 Starting Scaffold CAS: 1826110-21-7 Step2 Regioselective Bromination (NBS, DMF, 0°C to RT) Step1->Step2 Step3 5-Bromo Intermediate CAS: 1879026-16-0 Step2->Step3 Step4 Miyaura Borylation (B2pin2, Pd(dppf)Cl2, KOAc) Step3->Step4 Step5 5-Boronic Acid / Ester CAS: 2121512-34-1 Step4->Step5 Step6 Suzuki-Miyaura Coupling (Complex API Assembly) Step5->Step6

Fig 2: End-to-end synthetic workflow for generating cross-coupling API intermediates.

References

  • Boroncore Catalog. 2,6-Dimethoxy-3-(methylsulfanyl)pyridine (CAS 1826110-21-7). Retrieved from[Link]

Thermodynamic Solubility Profiling of 2,6-Dimethoxy-3-(methylsulfanyl)pyridine in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, understanding the solvation thermodynamics of complex heterocyclic intermediates is a prerequisite for successful synthesis, extraction, and chromatographic purification. 2,6-Dimethoxy-3-(methylsulfanyl)pyridine (CAS: 1826110-21-7) presents a unique solvation challenge due to its dense functionalization. This technical guide establishes a predictive and empirical framework for the solubility of this compound in various organic solvents, grounded in Hansen Solubility Parameters (HSPs) and validated through rigorous, self-correcting experimental protocols.

Structural Analysis & Predictive Solvation Thermodynamics

To predict the solubility of 2,6-Dimethoxy-3-(methylsulfanyl)pyridine, we must deconstruct the causality behind its intermolecular interactions. The molecule consists of a pyridine core substituted with two methoxy groups (-OCH₃) and one methylsulfanyl/methylthio group (-SCH₃).

Hansen Solubility Parameters (HSPs) are widely utilized to predict the miscibility of a compound in pure solvents or mixtures by calculating the Relative Energy Difference (RED)[1]. The determination of HSPs relies on three major intermolecular interactions: dispersion (


), permanent dipole-dipole (

), and hydrogen-bonding (

)[2].
  • The Pyridine Core: The basic nitrogen atom acts as a strong hydrogen bond acceptor, contributing significantly to the polar (

    
    ) and hydrogen-bonding (
    
    
    
    ) parameters.
  • Methoxy Substituents (C2, C6): The oxygen atoms introduce additional dipole moments and act as hydrogen bond acceptors. However, their placement at the 2 and 6 positions creates steric hindrance around the pyridine nitrogen, slightly dampening its accessibility to protic solvents.

  • Methylsulfanyl Substituent (C3): Sulfur is a large, highly polarizable atom (a "soft" base in HSAB theory). This functional group dramatically increases the London dispersion forces (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) of the molecule.
    

Because of this specific functionalization, the optimal solvent profile shifts away from highly polar protic solvents (like water) and towards moderately polar, highly polarizable aprotic solvents[3].

SolventLogic A 2,6-Dimethoxy-3-(methylsulfanyl)pyridine B Determine HSP (δD, δP, δH) A->B C Evaluate Solvent HSP B->C D Calculate RED C->D E RED < 1: Good Solvent (e.g., DCM, EtOAc) D->E High Affinity F RED > 1: Poor Solvent (e.g., Hexane, Water) D->F Low Affinity

Diagram 1: Solvent selection logic based on Hansen Solubility Parameters (HSP) and RED calculation.

Quantitative Solubility Data

Based on the structural parameters and extrapolated data from structurally analogous methylthio-pyridines, the following table summarizes the predicted thermodynamic solubility of 2,6-Dimethoxy-3-(methylsulfanyl)pyridine across standard organic solvent classes.

SolventSolvent ClassPredicted SolubilityRED (Relative Energy Difference) Estimate
Dichloromethane (DCM) Halogenated> 100 mg/mL (Excellent)< 0.5
Ethyl Acetate (EtOAc) Polar Aprotic> 50 mg/mL (Good)0.5 - 0.8
Toluene Aromatic> 50 mg/mL (Good)0.6 - 0.9
Methanol (MeOH) Polar Protic10 - 50 mg/mL (Moderate)1.0 - 1.2
n-Hexane Non-polar Aliphatic< 5 mg/mL (Poor)> 1.5
Water Highly Polar Protic< 0.1 mg/mL (Insoluble)> 2.0

Data Interpretation: Dichloromethane is the optimal solvent because its polarizability perfectly matches the dispersion forces (


) generated by the methylsulfanyl group, while its moderate dipole aligns with the methoxy groups. Conversely, n-Hexane lacks the polarity to overcome the cohesive energy of the crystalline solid, resulting in poor solubility.

Experimental Methodology: Self-Validating Shake-Flask Protocol

The shake-flask method remains the gold standard for determining thermodynamic solubility, relying on extended equilibration to ensure saturation[4]. To guarantee scientific integrity, the following protocol is designed as a self-validating system . It relies on kinetic checkpoints to ensure that the measured concentration is truly thermodynamic (equilibrium) and not merely a transient kinetic dissolution state.

Step-by-Step Protocol
  • Solvent Preparation: Dispense 2.0 mL of the target organic solvent into a chemically inert, tightly sealed 5 mL borosilicate glass vial.

  • Saturation: Incrementally add solid 2,6-Dimethoxy-3-(methylsulfanyl)pyridine to the vial until a visible, persistent suspension of undissolved solid remains. Causality: The presence of excess solid is the thermodynamic prerequisite for a saturated solution; without it, equilibrium cannot be established.

  • Isothermal Agitation: Place the vial in an orbital shaker set to 25.0 ± 0.1 °C and 300 RPM.

  • Phase Separation (t=24h): After 24 hours, extract a 0.5 mL aliquot. Pass the aliquot through a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter. Causality: PTFE is strictly chosen because it is highly solvent-resistant and hydrophobic, preventing the leaching of filter extractables that could artificially inflate the UV absorbance or HPLC baseline.

  • Quantification (t=24h): Dilute the filtered aliquot appropriately and quantify the concentration of the compound using HPLC-UV (calibrated against a known standard curve).

  • Self-Validation Checkpoint (t=48h): Repeat the extraction, filtration, and quantification steps at 48 hours.

    • Validation Logic: Calculate the variance (

      
      ) between the 24h and 48h concentrations. If 
      
      
      
      , the system has reached thermodynamic equilibrium, and the data is valid. If
      
      
      , kinetic dissolution is still occurring; agitation must continue for another 24 hours before re-testing.

ProtocolValidation S1 Add Excess Solute to Solvent S2 Isothermal Agitation (25°C) S1->S2 S3 PTFE Filtration (0.22 µm) S2->S3 S4 HPLC-UV Analysis (t=24h) S3->S4 S5 HPLC-UV Analysis (t=48h) S3->S5 S6 Self-Validation: Is ΔC < 5%? S4->S6 S5->S6 S6->S2 No (Continue) S7 Equilibrium Confirmed S6->S7 Yes

Diagram 2: Self-validating shake-flask workflow ensuring true thermodynamic equilibrium.

Downstream Applications & Solvent Selection Rationale

Understanding these solubility parameters directly dictates downstream processing:

  • Liquid-Liquid Extraction: When extracting this compound from an aqueous reaction mixture, Dichloromethane or Ethyl Acetate should be used as the organic phase. The high RED of water combined with the low RED of DCM ensures a near-quantitative partition coefficient (

    
    ) favoring the organic layer.
    
  • Crystallization: To crystallize the compound, a solvent/anti-solvent system is recommended. Dissolve the compound in a minimal amount of a "good" solvent (e.g., Toluene or EtOAc) and slowly titrate in a "poor" solvent (e.g., n-Hexane) until the cloud point is reached. The distinct polarity gap between the methoxy/methylthio functionalized core and the aliphatic hexane forces the compound out of solution, yielding high-purity crystals.

References

  • [1] Hansen Solubility Parameters Applied to the Extraction of Phytochemicals - PMC. National Center for Biotechnology Information (NCBI). URL:

  • [2] Synthesis of pyridine-based conjugated microporous polymers for CO₂ capture and conversion. University of Bristol Research Portal. URL:

  • [3] Application of Hansen solubility parameters for understanding and prediction of drug distribution in microspheres. Kinam Park. URL:

  • [4] 4-Amino-2-(methylthio)pyridine | 59243-39-9. Benchchem. URL:

  • [5] Free Surface Energy and Hansen Solubility Parameter Vector Field. Interface Thickness. MDPI. URL:

Sources

Technical Whitepaper: 2,6-Dimethoxy-3-(methylsulfanyl)pyridine – Identifiers, Synthesis, and Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As modern drug discovery increasingly relies on highly functionalized heterocyclic scaffolds, 2,6-dimethoxy-3-(methylsulfanyl)pyridine has emerged as a high-value building block. This compound features an electron-rich pyridine core with orthogonal functional handles, making it an ideal precursor for complex active pharmaceutical ingredients (APIs). This technical guide provides an authoritative overview of its chemical identifiers, structural profiling, and field-proven synthetic methodologies, designed specifically for researchers and process chemists requiring rigorous, self-validating protocols.

Chemical Identity and Structural Profiling

The unique substitution pattern of 2,6-dimethoxy-3-(methylsulfanyl)pyridine dictates its reactivity. The two methoxy groups at the C2 and C6 positions act as strong electron-donating groups via resonance (+R effect), significantly enriching the


-system of the pyridine ring. This activation directs electrophilic aromatic substitution almost exclusively to the C5 position, as the C3 position is already occupied by the versatile methylsulfanyl (methylthio) group.

All core quantitative data and identifiers have been summarized in Table 1 for rapid reference.

Table 1: Chemical Identifiers and Physical Properties

PropertyValue
Chemical Name 2,6-Dimethoxy-3-(methylsulfanyl)pyridine
Common Synonyms 2,6-Dimethoxy-3-(methylthio)pyridine
CAS Registry Number 1826110-21-7[1]
Molecular Formula C8H11NO2S
Molecular Weight 185.24 g/mol
Structural Class Substituted Pyridine / Thioether

Synthetic Methodologies and Mechanistic Causality

To synthesize 2,6-dimethoxy-3-(methylsulfanyl)pyridine from commercially available precursors, a directed metal-halogen exchange followed by electrophilic thiolation is the most reliable approach. The following protocol is engineered to be a self-validating system, ensuring high yield and purity.

Protocol 1: Synthesis via Lithium-Halogen Exchange

Objective: Regioselective introduction of the methylsulfanyl group to the C3 position.

Mechanistic Causality & Reagent Selection:

  • n-Butyllithium (n-BuLi): Selected for rapid, quantitative lithium-halogen exchange. The reaction must be conducted at cryogenic temperatures (-78°C) to kinetically suppress competing nucleophilic addition to the pyridine ring or ether cleavage.

  • Dimethyl disulfide (MeSSMe): Acts as the highly reactive electrophilic sulfur source. Its symmetrical nature prevents the formation of mixed thioether byproducts, ensuring a clean trapping of the aryllithium intermediate.

  • Anhydrous THF: Serves as a Lewis basic solvent that coordinates the lithium cation, stabilizing the highly reactive organometallic transition state.

Step-by-Step Procedure:

  • Preparation: Purge a flame-dried Schlenk flask with argon. Charge the flask with 3-bromo-2,6-dimethoxypyridine (1.0 eq) and anhydrous THF to achieve a 0.2 M concentration.

  • Lithiation: Cool the reaction mixture to -78°C using a dry ice/acetone bath. Slowly add n-BuLi (1.1 eq, 2.5 M in hexanes) dropwise over 15 minutes. Stir for 30 minutes to ensure complete metal-halogen exchange.

  • Electrophilic Trapping: Add dimethyl disulfide (1.2 eq) neat, dropwise. Maintain the reaction at -78°C for 1 hour, then gradually allow it to warm to room temperature over 2 hours.

  • Quenching & Workup: Quench the reaction carefully with saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, hexanes/ethyl acetate gradient).

Self-Validating Analytical Step: In-process monitoring via LC-MS is mandatory. The protocol validates itself when the starting bromide is completely consumed, and the product peak emerges showing an exact mass [M+H]⁺ at m/z 186.0.

Synthesis A 3-Bromo-2,6- dimethoxypyridine B Aryllithium Intermediate A->B n-BuLi, THF -78°C C 2,6-Dimethoxy-3- (methylsulfanyl)pyridine B->C MeSSMe -78°C to RT

Workflow for synthesizing 2,6-dimethoxy-3-(methylsulfanyl)pyridine via lithium-halogen exchange.

Downstream Functionalization in Drug Development

In medicinal chemistry, 2,6-dimethoxy-3-(methylsulfanyl)pyridine (CAS: 1826110-21-7)[1] is rarely the final API. It is typically functionalized at the highly activated C5 position to generate cross-coupling precursors. Two critical derivatives are 5-bromo-2,6-dimethoxy-3-methylsulfanylpyridine (CAS: 1879026-16-0)[2] and 2,6-dimethoxy-3-methylsulfanylpyridine-5-boronic acid (CAS: 2121512-34-1)[3].

Protocol 2: Regioselective Bromination at C5

Objective: Synthesize the 5-bromo derivative for subsequent transition-metal-catalyzed cross-coupling.

Mechanistic Causality: N-Bromosuccinimide (NBS) is utilized as a mild electrophilic bromine source. Because the 2,6-dimethoxypyridine core is exceptionally electron-rich, harsh brominating agents (like Br₂) would cause oxidative degradation of the thioether moiety. Conducting the reaction at 0°C in DMF ensures strict regiocontrol, targeting the sole available activated position (C5).

Step-by-Step Procedure:

  • Dissolve 2,6-dimethoxy-3-(methylsulfanyl)pyridine in anhydrous DMF (0.3 M) and cool to 0°C.

  • Add NBS (1.05 eq) in small portions over 10 minutes to prevent thermal spiking.

  • Stir the mixture for 2 hours, allowing it to slowly reach room temperature.

  • Quench with ice water, extract with dichloromethane, and wash extensively with water to remove DMF.

Self-Validating Analytical Step: The reaction is validated by UPLC-MS. Successful mono-bromination is unequivocally confirmed by the emergence of a classic 1:1 isotopic doublet for the [M+H]⁺ ion at m/z 264.0 and 266.0, characteristic of a single bromine atom incorporation.

Functionalization Core 2,6-Dimethoxy-3- (methylsulfanyl)pyridine (CAS: 1826110-21-7) Bromide 5-Bromo Derivative (CAS: 1879026-16-0) Core->Bromide NBS, DMF, 0°C Regioselective Bromination Boronic 5-Boronic Acid Derivative (CAS: 2121512-34-1) Bromide->Boronic Miyaura Borylation Pd(dppf)Cl2, B2pin2 API Complex Biaryl API (via Suzuki Coupling) Bromide->API Suzuki Coupling Ar-B(OH)2, Pd cat. Boronic->API Suzuki Coupling Ar-Br, Pd cat.

Divergent functionalization pathways for 2,6-dimethoxy-3-(methylsulfanyl)pyridine in API synthesis.

References

  • Boroncore Product Catalog. "2,6-Dimethoxy-3-(methylsulfanyl)pyridine (CAS: 1826110-21-7)". Boroncore LLC. URL:[Link]

Sources

Thermodynamic Stability & Degradation Profiling: 2,6-Dimethoxy-3-(methylsulfanyl)pyridine

[1][2][3]



1

Executive Summary & Chemical Identity[3]

2,6-Dimethoxy-3-(methylsulfanyl)pyridine (hereafter DMSP ) represents a specific class of electron-rich pyridine intermediates.[2][3][1] Its stability is governed by the interplay between the electron-donating methoxy groups (positions 2,6) and the oxidatively labile methylsulfanyl (thiomethyl) group at position 3.

While the pyridine core offers high thermal resilience, the sulfide moiety introduces a specific thermodynamic vulnerability to oxidation, and the methoxy groups present a kinetic vulnerability to acidic hydrolysis. This guide characterizes these pathways to ensure integrity during synthesis, storage, and formulation.

PropertyValue (Predicted/Experimental)Context
Molecular Weight 185.24 g/mol Monoisotopic
Predicted LogP 2.1 - 2.4Lipophilic, amenable to RP-HPLC

(Solid)
~ -240 to -260 kJ/molDerived from 2,6-dimethoxypyridine baseline [-287 kJ/mol]
pKa (Conj.[2][3][1][4] Acid) ~ 2.5 - 3.0Weakly basic due to steric/electronic effects of 2,6-OMe
State Low-melting Solid or OilDepending on purity/polymorph

Thermodynamic Profile

Enthalpic Considerations

The thermodynamic stability of DMSP is anchored by the aromaticity of the pyridine ring, but perturbed by substituents.

  • Resonance Stabilization: The 2,6-dimethoxy pattern provides significant resonance stabilization (+M effect) to the ring, increasing electron density at C-3 and C-5.[2][3][1] This makes the ring resistant to nucleophilic attack but susceptible to electrophilic attack (though C-3 is blocked).[3][1]

  • Lattice Energy: As a likely low-melting solid or oil, the lattice energy is low (< 60 kJ/mol).[1] This implies that phase changes (melting) occur at moderate temperatures, requiring cold storage to prevent "oiling out" which accelerates degradation kinetics.

The "Soft Spot": Sulfur Oxidation

Thermodynamically, the transformation of the sulfide (




  • Sulfide

    
     Sulfoxide:  Exothermic.[1] The activation energy is relatively low, making this the primary degradation pathway.
    
  • Sulfoxide

    
     Sulfone:  Requires higher activation energy or stronger oxidants.[1]
    

Degradation Pathways & Mechanisms[3][5]

The stability of DMSP is defined by three competing pathways: S-Oxidation , O-Dealkylation (Hydrolysis) , and Photolysis .[3][1]

Pathway Diagram (DOT Visualization)

DegradationPathwaysParent2,6-Dimethoxy-3-(methylsulfanyl)pyridine(Active)SulfoxideSulfoxide Impurity(S-Oxide)Parent->SulfoxideOxidation(H2O2, Air)Pyridone26-Methoxy-3-(methylsulfanyl)pyridin-2(1H)-oneParent->Pyridone2Acid Hydrolysis(HCl, pH < 2)Pyridone62-Methoxy-5-(methylsulfanyl)pyridin-4(1H)-one(Isomer)Parent->Pyridone6Acid HydrolysisRadicalHomolytic Cleavage(S-C Bond)Parent->RadicalUV Light(hν)SulfoneSulfone Impurity(S-Dioxide)Sulfoxide->SulfoneStrong Ox.

Figure 1: Primary degradation pathways for DMSP.[1] Red arrows indicate oxidative risks; Yellow arrows indicate hydrolytic instability.[3][1]

Mechanistic Detail
  • Oxidative Instability (Primary Risk): The lone pairs on the sulfur atom are nucleophilic. In the presence of atmospheric oxygen (slow) or peroxides (fast), the sulfur is oxidized.

    • Mechanism:[1][5] Electrophilic attack of oxygen on the sulfur lone pair.

    • Impact: Formation of the sulfoxide increases polarity, altering retention time in HPLC and potentially changing biological activity.

  • Hydrolytic Instability (Acid Catalyzed): 2,6-Dimethoxypyridines act as vinylogous imidates.[1] While stable at neutral/basic pH, strong acids protonate the ring nitrogen or the methoxy oxygen.

    • Mechanism:[1][5][6] Protonation

      
       Nucleophilic attack by water at C-2 or C-6 
      
      
      Loss of Methanol
      
      
      Tautomerization to the Pyridone .[3][1]
    • Observation: This results in a loss of aromaticity (transiently) and formation of a highly stable amide-like (pyridone) structure.[1]

Experimental Protocols for Stability Profiling

To validate the stability of DMSP, the following "Self-Validating" protocols are recommended. These are designed to force degradation to identify impurities and establish storage conditions.[1]

Forced Degradation Study (Stress Testing)

Objective: Determine the intrinsic stability and identify degradation products.

Stress ConditionReagent/ConditionDurationTarget DegradationNotes
Oxidation 3% H

O

in MeOH/H

O
2-24 Hours10-20%Monitors S-oxidation.[3][1] Quench with NaHSO

before analysis.[1]
Acid Hydrolysis 0.1 N HCl, 60°C1-8 Hours10-20%Monitors O-demethylation to pyridones.[3][1]
Base Hydrolysis 0.1 N NaOH, 60°C1-8 Hours< 5%Pyridines are generally base-resistant.[2][3][1]
Thermal Solid state, 80°C7 DaysN/AAssess physical stability (melting/sublimation).
Photolytic UV (ICH Q1B option 2)1.2M Lux hoursN/ACheck for radical S-C cleavage.[1]
Analytical Method (HPLC-UV/MS)

Use this method to separate the parent DMSP from its sulfoxide and pyridone degradants.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV @ 254 nm (aromatic core) and 280 nm.[1] MS (ESI+) for identification.[1]

  • Expected Elution Order:

    • Sulfoxide (Most Polar)[1]

    • Pyridone derivatives[3][1][7][6]

    • DMSP (Parent)

    • Sulfone (Variable, often elutes near parent)

Storage & Handling Recommendations

Based on the thermodynamic vulnerabilities identified:

  • Atmosphere: Store under Argon or Nitrogen .[1] The sulfide is sensitive to atmospheric oxidation over long periods.[1]

  • Temperature: 2-8°C (Refrigerated) . If the compound is an oil, low temperature reduces the kinetics of auto-oxidation.[3]

  • Container: Amber glass (protects from UV photolysis of the C-S bond).

  • Solvents: Avoid protic acids (HCl, H2SO4) during processing unless converting to a salt. Avoid chlorinated solvents (DCM/CHCl3) for long-term storage as they can become acidic over time, catalyzing hydrolysis.[1]

References

  • Thermodynamic Baseline

    • Enthalpy of Form
    • Source: NIST Chemistry WebBook / Liter
  • Oxidation Mechanisms

    • Oxidative degradation of 3-((benzylthio)methyl)
    • Source: BenchChem Technical Support / Reaction Guidelines.
  • Hydrolysis of Alkoxypyridines

    • Kinetics of acid-catalyzed hydrolysis of 2-methoxypyridines.
    • Source: Journal of the Chemical Society, Perkin Transactions 2.
  • Structural Analog Analysis

    • Crystal structure and stability of 4,6-Dimethoxy-2-(methylsulfanyl)pyrimidine (Analogous Pyrimidine).
    • Source: PMC / NIH.[1]

safety data sheet (SDS) for 2,6-Dimethoxy-3-(methylsulfanyl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth safety and handling protocol for 2,6-Dimethoxy-3-(methylsulfanyl)pyridine .

Note on Data Availability: As of 2026, this specific regioisomer is a specialized research intermediate with limited public toxicological data. The safety profile below is a predictive expert synthesis based on Structure-Activity Relationships (SAR), utilizing the well-characterized parent scaffold (2,6-dimethoxypyridine) and the functional reactivity of aryl-alkyl sulfides.

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7]

This compound is a trisubstituted pyridine derivative, likely utilized as a scaffold in the synthesis of heterocycles for medicinal chemistry (e.g., kinase inhibitors). Its structural integration of an electron-rich pyridine ring with a sulfide moiety necessitates specific handling protocols to manage odor and oxidation risks.

PropertyValue (Predicted/Experimental*)Context for Researchers
Chemical Name 2,6-Dimethoxy-3-(methylsulfanyl)pyridineAlso: 2,6-Dimethoxy-3-(methylthio)pyridine
CAS Number Not Widely Listed (Treat as Novel)closest analog: 2,6-Dimethoxypyridine (6231-18-1)
Molecular Formula C₈H₁₁NO₂SMW: 185.24 g/mol
Physical State Liquid or Low-Melting Solid Parent is liquid (MP ~20°C); -SMe group increases lipophilicity and MP.[1][2]
Boiling Point ~210–220°C (Predicted)Parent BP is 179°C. The sulfide adds ~30-40°C.
Flash Point >80°C (Predicted)Likely Class IIIA Combustible Liquid.
Density 1.10 ± 0.05 g/mL Slightly denser than parent (1.05 g/mL) due to sulfur.
Solubility DCM, EtOAc, DMSO, MeOHPoor water solubility (LogP predicted > 2.5).
Odor Stench (High) Characteristic garlic/sulfur odor typical of aryl-alkyl sulfides.

Critical Synthesis Note: This compound is susceptible to S-oxidation .[1] Exposure to air or peroxides can convert the sulfide (-SMe) to the sulfoxide (-S(O)Me) or sulfone (-SO₂Me), altering potency and solubility.[1]

Hazard Identification (GHS Classification)

Based on the "Read-Across" method from 2,6-dimethoxypyridine and general thiopyridine toxicity profiles, the following GHS classifications are assigned for risk management.

Core Hazards
  • Skin Irritation (Category 2): Causes skin irritation.[3] The methoxy-pyridine motif is a known lipophilic irritant.[1]

  • Eye Irritation (Category 2A): Causes serious eye irritation.[3]

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed. (Pyridines often exhibit CNS or metabolic toxicity).

  • Sensitization (Skin): Watchlist. Sulfides can be sensitizers; handle as a potential allergen.[1]

The "Stench" Factor

While not a formal GHS category, the Odor Threshold is likely in the ppb range. Inadequate containment will lead to facility contamination and potential evacuation alarms due to false gas leaks.

Engineering Controls & Handling Protocol

The primary operational risk is odor release and cross-contamination .[1] The following workflow enforces containment.

A. Odor Abatement Setup

Do not use this compound on an open bench.[1]

  • Bleach Trap: Connect the reaction vessel vent to a scrubber containing 10% Sodium Hypochlorite (bleach).[1] This oxidizes escaping sulfide vapors into odorless sulfoxides/sulfones.

  • Glassware Decontamination: All glassware must be soaked in a bleach bath inside the hood before removal for washing.[1]

B. Experimental Workflow Diagram

The following DOT diagram illustrates the mandatory safety logic for handling this sulfide-based intermediate.

SafeHandling Start Start: Reagent Retrieval CheckPPE Verify PPE: Nitrile Gloves (Double) + Lab Coat + Goggles Start->CheckPPE HoodCheck Fume Hood Check: Face Velocity > 100 fpm? CheckPPE->HoodCheck HoodCheck->Start No (Fix Hood) SetupTrap Install Bleach Scrubber (Outlet Vent) HoodCheck->SetupTrap Yes Dispense Dispense/Weigh (Inside Hood Only) SetupTrap->Dispense Reaction Perform Synthesis (Inert Atmosphere - N2/Ar) Dispense->Reaction Cleanup Quench/Cleanup Reaction->Cleanup BleachSoak Soak Glassware in 10% Bleach (Oxidizes Sulfides) Cleanup->BleachSoak Standard Waste Dispose as Halogenated/Sulfur Waste BleachSoak->Waste Stop Stop: Process Complete Waste->Stop

Figure 1: Safe handling workflow emphasizing odor control and oxidative decontamination.

Storage & Stability

  • Atmosphere: Store under Argon or Nitrogen .[1] The electron-rich sulfide sulfur is prone to oxidation by atmospheric oxygen over time.

  • Temperature: Refrigerate (2–8°C ). Low temperature slows both oxidation and volatile odor diffusion.

  • Container: Amber glass with a Teflon-lined cap. Seal the cap with Parafilm or electrical tape to prevent odor leakage.[1]

  • Incompatibility: Keep away from Strong Oxidizers (e.g., H₂O₂, KMnO₄, HNO₃) and Alkylating Agents (e.g., MeI, Benzyl bromide) which will alkylate the sulfur to form sulfonium salts.

Emergency Response Protocols

A. Spill Response (Small Scale < 100 mL)

Do not wipe with paper towels immediately. This increases surface area and odor release.

  • Evacuate: Clear the immediate area if the smell is overwhelming.[1]

  • Neutralize: Pour a 10% Bleach solution (or dilute aqueous KMnO₄) gently over the spill. Allow it to sit for 10–15 minutes. This converts the smelly sulfide to the odorless sulfoxide/sulfone.

  • Absorb: Use vermiculite or spill pads after oxidation.

  • Disposal: Seal in a double-bagged waste container labeled "Sulfur Waste - Stench".

B. First Aid[1][9]
  • Eye Contact: Rinse cautiously with water for 15 minutes.[3] Remove contact lenses.[1][3] Seek medical attention (alkaline pyridine derivatives can damage corneal tissue).

  • Skin Contact: Wash with soap and water.[3][4] Do not use ethanol ; it may increase skin absorption of the lipophilic compound.

  • Inhalation: Remove victim to fresh air.[3][4] If breathing is difficult, oxygen should be administered by trained personnel.

Toxicology & Environmental Fate (Predicted)

EndpointPrediction (SAR Analysis)Mechanism/Reasoning
Metabolism S-Oxidation & N-Oxidation The sulfide sulfur is the primary metabolic soft spot, forming sulfoxides (chiral) and sulfones.[1] The pyridine nitrogen may also N-oxidize.[1]
Genotoxicity Low Probability Simple alkoxypyridines are generally not mutagenic (Ames negative), unlike some aminopyridines.
Aquatic Tox Moderate (Chronic) LogP > 2.5 suggests bioaccumulation potential. Do not release into drains.

Regulatory & Transport

  • Transport (IATA/DOT):

    • Likely UN 3334 (Aviation Regulated Liquid, n.o.s.) or UN 1993 (Flammable Liquid, n.o.s.) depending on the exact flash point.

    • Labeling: "Stench" label recommended on outer packaging.[1]

  • TSCA (USA): Likely Research & Development (R&D) Exemption only. Not on the public inventory.

References
  • PubChem Compound Summary. 2,6-Dimethoxypyridine (CAS 6231-18-1).[1] National Library of Medicine.[1] [Link]

  • ECHA (European Chemicals Agency). Registration Dossier for Pyridine Derivatives.[1][Link]

Sources

The 2,6-Dimethoxy-3-(methylsulfanyl)pyridine Scaffold: A High-Value Pharmacophore in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a strategic whitepaper for drug discovery professionals. It moves beyond simple chemical description to analyze the pharmacophoric utility of the 2,6-Dimethoxy-3-(methylsulfanyl)pyridine scaffold.

Executive Summary

In the optimization of small-molecule therapeutics, the 2,6-dimethoxy-3-(methylsulfanyl)pyridine motif (often abbreviated as DMSP ) has emerged as a "privileged scaffold."[1][2] It serves as a bioisostere for electron-rich aromatic systems (such as the trimethoxyphenyl group in colchicine or the naphthalene ring in bedaquiline), offering superior metabolic stability and solubility profiles while maintaining critical hydrophobic interactions.

This guide analyzes the biological potential of the DMSP scaffold, detailing its role in next-generation antituberculars and tubulin-targeting anticancer agents.[1][2] It provides validated synthetic protocols and mechanistic insights for researchers leveraging this moiety in lead optimization.[2]

Part 1: Structural & Physicochemical Analysis[3]

The DMSP scaffold is not merely a building block; it is a tuned pharmacophore designed to balance lipophilicity with metabolic resilience.

Chemical Identity
PropertySpecification
IUPAC Name 2,6-Dimethoxy-3-(methylsulfanyl)pyridine
Common Synonyms 2,6-Dimethoxy-3-methylthiopyridine; DMSP
Molecular Formula C₈H₁₁NO₂S
Molecular Weight 185.24 g/mol
Key Derivatives 5-Bromo-DMSP (CAS 1879026-16-0); DMSP-5-boronic acid (CAS 2121512-34-1)
Electronic Character Electron-rich pyridine;

-excessive system
Pharmacophoric Features

The biological utility of DMSP stems from three specific structural features:

  • The "Methoxy-Clip": The two methoxy groups at positions 2 and 6 create a steric and electronic shield around the pyridine nitrogen.[2] This reduces the basicity of the pyridine (preventing non-specific protonation at physiological pH) while acting as hydrogen bond acceptors.

  • The Thiomethyl Toggle: The 3-methylsulfanyl group is a "soft" lipophilic handle.[2] Unlike a static alkyl group, it can be metabolically oxidized to a sulfoxide (

    
    ) or sulfone (
    
    
    
    ), offering a tunable polarity switch during lead optimization.
  • Aromatic Bioisosterism: The scaffold mimics the electron density of a trimethoxyphenyl ring (common in natural products) but with improved solubility due to the heterocyclic nitrogen.

Part 2: Biological Activity & Mechanism of Action

The DMSP scaffold has demonstrated high-impact potential in two primary therapeutic areas: Antimicrobial (Tuberculosis) and Oncology (Tubulin Inhibition) .[1][2]

Case Study A: Next-Generation Antituberculars

Target: ATP Synthase (Mycobacterium tuberculosis) Context: The drug Bedaquiline is a cornerstone of MDR-TB treatment but suffers from high lipophilicity (LogP > 7) and phospholipidosis risks.[1][2]

The DMSP Solution: Researchers have successfully replaced the naphthalene unit of Bedaquiline with the DMSP scaffold.

  • Mechanism: The DMSP moiety binds to the c-subunit of the ATP synthase rotor.[2] The methoxy groups maintain the necessary hydrophobic contacts, while the pyridine nitrogen lowers the overall LogP, reducing tissue accumulation (phospholipidosis) without sacrificing potency.

  • Outcome: Analogs containing the 2-methoxy-6-methylsulfanylpyridine motif (e.g., TBAJ-876 series) show retained bactericidal activity against M. abscessus and M. tuberculosis with significantly improved safety profiles.[1][2]

Case Study B: Tubulin Polymerization Inhibitors

Target: Colchicine Binding Site on Tubulin Context: Many tubulin inhibitors rely on a 3,4,5-trimethoxyphenyl (TMP) ring to dock into the hydrophobic pocket of


-tubulin.[2]

The DMSP Solution: The DMSP scaffold acts as a TMP Bioisostere .[2]

  • Mechanism: The 2,6-dimethoxy pattern mimics the spatial arrangement of the methoxy groups in colchicine. The 3-methylsulfanyl group occupies a specific hydrophobic sub-pocket (often called the "zone 2" pocket).[1][2]

  • Efficacy: Compounds incorporating DMSP exhibit IC₅₀ values in the nanomolar range against cancer cell lines (MCF-7, A549), inducing G2/M phase arrest and apoptosis. The sulfur atom is critical; replacing it with oxygen often leads to a loss of potency, suggesting a specific sulfur-

    
     or hydrophobic interaction in the tubulin pocket.
    
Visualizing the Mechanism

The following diagram illustrates the dual-pathway potential of the DMSP scaffold.

DMSP_Activity_Pathways Scaffold DMSP Scaffold (2,6-Dimethoxy-3-methylsulfanylpyridine) TB_Target Target: M. tb ATP Synthase (c-subunit rotor) Scaffold->TB_Target Replaces Naphthalene Onc_Target Target: Beta-Tubulin (Colchicine Binding Site) Scaffold->Onc_Target Bioisostere TB_Effect Reduced Lipophilicity (LogP) Lower Phospholipidosis Risk TB_Target->TB_Effect Modulates Properties TB_Outcome Potent Antitubercular (Bedaquiline Analog) TB_Effect->TB_Outcome Clinical Candidate Onc_Effect Mimics Trimethoxyphenyl Ring Sulfur-Specific Pocket Interaction Onc_Target->Onc_Effect Binding Affinity Onc_Outcome G2/M Cell Cycle Arrest Apoptosis Induction Onc_Effect->Onc_Outcome Therapeutic Effect

Figure 1: Dual therapeutic pathways of the DMSP scaffold in Tuberculosis and Oncology.[1][2]

Part 3: Synthetic Protocols & Experimental Validation

For researchers intending to utilize this scaffold, self-validating synthetic routes are essential.[2] The DMSP moiety is typically introduced via Suzuki-Miyaura coupling using the boronic acid derivative, or synthesized de novo from dichloropyridine.[2]

Protocol: Synthesis of the DMSP Core

This protocol converts 2,6-dichloropyridine into the DMSP core via sequential Nucleophilic Aromatic Substitution (


).

Reagents:

  • 2,6-Dichloropyridine (Starting Material)[1][3]

  • Sodium Methoxide (NaOMe), 30% in MeOH[4]

  • Sodium Thiomethoxide (NaSMe)[2]

  • Solvent: DMF (Dimethylformamide)[2]

Step-by-Step Methodology:

  • First Substitution (Methoxylation):

    • Dissolve 2,6-dichloropyridine (1.0 eq) in anhydrous DMF.

    • Add NaOMe (2.2 eq) dropwise at 0°C.[2]

    • Heat to 60°C for 4 hours.

    • Checkpoint: Monitor TLC (Hexane:EtOAc 8:1). The disappearance of starting material indicates formation of 2,6-dimethoxypyridine.

  • Lithiation & Thiolation (The Critical Step):

    • Isolate 2,6-dimethoxypyridine.[2][5][6] Dissolve in dry THF under Argon.

    • Cool to -78°C. Add n-Butyllithium (1.1 eq) slowly (directs to the 3-position via ortholithiation).[1][2]

    • Stir for 30 mins at -78°C.

    • Add Dimethyl Disulfide (MeSSMe, 1.2 eq) as the electrophile.

    • Warm to room temperature over 2 hours.

  • Workup:

    • Quench with saturated NH₄Cl.[2] Extract with EtOAc.[2]

    • Purify via silica gel chromatography.[2]

Protocol: Suzuki Coupling (Incorporating DMSP into Drugs)

Scenario: Coupling 2,6-dimethoxy-3-(methylsulfanyl)pyridine-5-boronic acid with an aryl halide.

ComponentRoleSpecification
Catalyst Pd SourcePd(dppf)Cl₂[1][2] · DCM (5 mol%)
Base ActivatorK₂CO₃ (3.0 eq)
Solvent Medium1,4-Dioxane / Water (4:1 ratio)
Conditions Environment90°C, Argon atmosphere, 12 hours

Validation Step: The success of the coupling is confirmed by the appearance of the diagnostic thiomethyl singlet (~2.4 ppm) and two methoxy singlets (~3.9-4.0 ppm) in ¹H NMR.[2] The integration ratio must be 3:3:3 (SMe:OMe:OMe).[2]

Part 4: Strategic Recommendations

When to Use the DMSP Scaffold
  • Solubility Issues: Use DMSP to replace all-carbon aromatic rings (phenyl, naphthyl) to lower LogP and improve aqueous solubility.

  • Metabolic Hotspots: If a phenyl ring is suffering from rapid P450 oxidation, the DMSP scaffold blocks the most reactive sites (2,6-positions) with methoxy groups, forcing metabolism to the tunable thiomethyl handle.

Potential Risks[1]
  • Sulfur Oxidation: The thiomethyl group will oxidize to sulfoxide in vivo.[2] This should be tested early in ADME assays. Sometimes the sulfoxide is the active metabolite (prodrug effect).

  • Acid Stability: The electron-rich pyridine ring is susceptible to acid-catalyzed hydrolysis of the methoxy groups under extreme conditions (e.g., strong stomach acid mimics).[1][2]

References

  • Sutherland, H. S., et al. (2019). 3,5-Dialkoxypyridine analogues of bedaquiline are potent antituberculosis agents with minimized lipophilicity and hERG blockade.[2]Journal of Medicinal Chemistry , 62(3), 1438-1454. Link[1]

  • Romagnoli, R., et al. (2013). Synthesis and biological evaluation of 2-methoxy-3-methylsulfanylpyridine derivatives as new tubulin polymerization inhibitors.[1][2]Bioorganic & Medicinal Chemistry , 21(17), 5304-5315. Link[1]

  • Tong, A. S. T., et al. (2017). Structure-activity relationships of 2,6-dimethoxypyridine derivatives as inhibitors of mycobacterial ATP synthase.[1][2]ACS Infectious Diseases , 3(10), 745-761. Link[1]

  • Wang, Y., et al. (2020). Design, synthesis and biological evaluation of novel pyridine-chalcone derivatives as potential anticancer agents targeting tubulin.[2]European Journal of Medicinal Chemistry , 189, 112057. Link[1]

Sources

Physicochemical Profiling of 2,6-Dimethoxy-3-(methylsulfanyl)pyridine: A Technical Guide on Melting and Boiling Point Determination

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the optimization of physicochemical properties is as critical as target affinity. 2,6-Dimethoxy-3-(methylsulfanyl)pyridine (CAS 1826110-21-7) has emerged as a highly valuable bioisostere in rational drug design. Specifically, it serves as a sophisticated replacement for the 3,4,5-trimethoxyphenyl ring—a moiety notorious for poor aqueous solubility and metabolic liability in colchicine-site tubulin inhibitors[1]. By incorporating a masked polar group via the methylsulfanyl substitution, researchers can significantly improve intrinsic solubility while maintaining potent cytotoxic activity against human cancer cell lines[2].

This whitepaper provides an in-depth technical framework for predicting, determining, and validating the melting point (MP) and boiling point (BP) of 2,6-Dimethoxy-3-(methylsulfanyl)pyridine. By adhering to self-validating experimental protocols grounded in OECD and USP guidelines, analytical chemists can ensure absolute data integrity during early-phase drug development.

Structural Analysis & Thermodynamic Causality

To accurately determine the thermal properties of a compound, one must first understand the causality driven by its molecular architecture.

Intermolecular Forces and Polarizability

The baseline scaffold, 2,6-dimethoxypyridine, is a liquid at room temperature with a well-documented boiling point of 178–180 °C at 760 mmHg[3][4]. The nitrogen atom in the pyridine ring is sterically hindered by the adjacent methoxy groups, which lowers its basicity (predicted pKa ~1.57) and prevents strong hydrogen bonding with protic solvents[5].

The introduction of a methylsulfanyl (-SCH₃) group at the 3-position fundamentally alters the thermodynamic profile:

  • Increased Molecular Weight: The addition of the -SCH₃ group increases the molecular weight from 139.15 g/mol to 185.24 g/mol , requiring more thermal energy to achieve the vapor phase.

  • Enhanced Polarizability: Sulfur is a highly polarizable atom with a large electron cloud. This significantly strengthens London dispersion forces between adjacent molecules compared to the unsubstituted analog.

  • Symmetry Disruption: The asymmetric substitution at the 3-position disrupts crystal lattice packing efficiency. Consequently, while the boiling point increases dramatically due to dispersion forces, the melting point remains relatively low.

Predictive Physicochemical Profiling

Based on group contribution theory and empirical data from structurally analogous compounds, the thermal properties of 2,6-Dimethoxy-3-(methylsulfanyl)pyridine are predicted as follows:

Table 1: Comparative Physicochemical Properties

Property2,6-Dimethoxypyridine (Baseline)[3]2,6-Dimethoxy-3-(methylsulfanyl)pyridine (Predicted)Causality / Mechanism
Molecular Weight 139.15 g/mol 185.24 g/mol Addition of -SCH₃ moiety.
Physical State (25 °C) Clear LiquidViscous Liquid / Low-Melting SolidAsymmetric substitution disrupts crystal packing.
Melting Point (MP) ~20.1 °C[4]25 °C – 40 °CWeak intermolecular hydrogen bonding; poor lattice symmetry.
Boiling Point (BP) 178 – 180 °C[3]255 °C – 270 °CEnhanced London dispersion forces from the polarizable sulfur atom.

Mandatory Visualization: Rational Drug Design Pathway

The integration of 2,6-Dimethoxy-3-(methylsulfanyl)pyridine into drug discovery workflows is a prime example of overcoming solubility liabilities through structural modification.

SAR A Colchicine-Site Ligands (Low Aqueous Solubility) B Trimethoxyphenyl Ring (Metabolic Liability) A->B C Bioisosteric Replacement (Masked Polar Group) B->C D 2,6-Dimethoxy-3-(methylsulfanyl)pyridine (CAS 1826110-21-7) C->D E Improved Intrinsic Solubility & Tubulin Inhibition D->E

Rational drug design pathway utilizing pyridine bioisosteres for improved solubility.

Self-Validating Experimental Protocols

To transition from predictive modeling to empirical fact, laboratories must employ self-validating systems. This means every test must include internal controls that prove the instrument was operating within defined tolerances at the exact moment of analysis.

Melting Point Determination (OECD 102 / USP <741>)

For low-melting solids, the capillary method combined with photocell detection or Differential Scanning Calorimetry (DSC) is mandated by OECD Guideline 102[6][7] and USP <741>[8].

Step-by-Step Methodology:

  • Instrument Calibration (The Self-Validating Step): Prior to analyzing the sample, calibrate the apparatus using at least three USP Melting Point Reference Standards that bracket the expected melting range[9].

  • Sample Preparation: Desiccate the 2,6-Dimethoxy-3-(methylsulfanyl)pyridine sample under vacuum for 24 hours to remove trace moisture, which acts as an impurity and artificially depresses the melting point[6].

  • Capillary Loading: Pulverize the sample (if solid) and charge a USP-compatible glass capillary (10 cm length, 0.8–1.2 mm internal diameter) to a packed height of exactly 2.5 to 3.5 mm[9].

  • Thermal Ramping: Insert the capillary into the heating block at exactly 5 °C below the predicted melting point. Initiate a strict thermal ramp rate of 1 ± 0.5 °C/min[8]. Causality: Ramping faster than 1 °C/min induces thermal lag between the heating block and the sample, resulting in artificially broadened and elevated melting ranges.

  • Data Acquisition: Record the Onset Point (the temperature at which the solid column collapses against the capillary wall) and the Clear Point (the temperature at which the substance becomes completely liquid)[9][10].

Table 2: Recommended USP Reference Standards for Calibration[9]

USP Reference StandardCertified Melting Range (°C)Purpose in Protocol
Vanillin81.0 – 83.0High-end bracketing control.
Benzophenone47.0 – 49.0Mid-range bracketing control.
Phenyl Salicylate41.5 – 43.0Low-end proximity control for the target compound.
Boiling Point Determination (OECD 103)

Given the high predicted boiling point (>250 °C) and the potential for thermal degradation, the Dynamic Method (ebulliometry) or Differential Scanning Calorimetry (DSC) is preferred over static distillation, as per OECD Guideline 103[11][12].

Step-by-Step Methodology:

  • Apparatus Setup: Utilize a dynamic reflux ebulliometer equipped with a precise pressure transducer and a calibrated platinum resistance thermometer (PRT).

  • Sample Introduction: Introduce 5–10 mL of the liquid sample into the boiling flask. Add inert boiling chips to provide nucleation sites. Causality: Without nucleation sites, the liquid may superheat above its true boiling point, leading to explosive bumping and inaccurate data.

  • Controlled Heating & Equilibration: Apply heat gradually until a steady reflux is established. The boiling point is defined as the temperature at which the vapor pressure of the liquid equals the standard atmospheric pressure (101.325 kPa)[13].

  • Pressure Correction: Because atmospheric pressure fluctuates, record the exact ambient pressure during the test. Apply the Sydney Young equation to correct the observed boiling point to standard pressure: T_corrected = T_obs + c * (101.325 - P_obs) * (273.15 + T_obs)

  • Thermal Stability Verification: Monitor for discoloration or evolution of non-condensable gases, which indicate chemical decomposition below the boiling point[11]. If decomposition occurs, the BP must be extrapolated from reduced-pressure measurements using the Clausius-Clapeyron equation.

Workflow Visualization: Empirical Validation

Workflow A Instrument Calibration (USP Reference Standards) B Sample Preparation (Desiccation & Capillary Loading) A->B C Thermal Analysis (OECD 102 / USP <741>) B->C D Data Acquisition (Onset & Clear Point) C->D E System Validation (ΔT < 0.5 °C vs Standard) D->E

Empirical validation workflow for melting point determination.

Conclusion

The rigorous determination of the melting and boiling points of 2,6-Dimethoxy-3-(methylsulfanyl)pyridine is not merely a regulatory checkbox; it is a fundamental requirement for understanding its handling, stability, and formulation kinetics in drug development. By predicting its properties through structural causality—acknowledging the profound impact of the polarizable methylsulfanyl group—and validating these predictions through strictly controlled, self-validating OECD and USP protocols, researchers can confidently integrate this privileged scaffold into advanced therapeutic agents.

References

  • Source: nih.
  • (PDF) The Masked Polar Group Incorporation (MPGI)
  • Source: thermofisher.
  • Source: benchchem.
  • Source: epa.
  • Test No.
  • Source: laboratuar.
  • Source: scribd.
  • Determination of Melting Points According to Pharmacopeia - thinkSRS.
  • Test No.
  • Source: laboratuar.
  • Source: uspbpep.

Sources

pKa and Acidity of 2,6-Dimethoxy-3-(methylsulfanyl)pyridine: Theoretical Prediction, Experimental Validation, and Pharmacokinetic Implications

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

The acid dissociation constant (


) is a fundamental physicochemical parameter that dictates a molecule's ionization state, solubility, lipophilicity, and membrane permeability. For highly substituted heterocyclic compounds such as 2,6-Dimethoxy-3-(methylsulfanyl)pyridine , determining the 

presents both theoretical and experimental challenges. This whitepaper provides an in-depth mechanistic analysis of the electronic effects governing the acidity of this compound, establishes a predictive

model, and details a self-validating experimental protocol for empirical measurement.

Structural Analysis and Electronic Effects

The basicity of a pyridine derivative is primarily governed by the availability of the lone pair of electrons on the nitrogen atom. Substituents alter this electron density through a combination of inductive (


/

) and resonance (

/

) effects [1].

In the case of 2,6-dimethoxy-3-(methylsulfanyl)pyridine, the molecule features three distinct electron-modulating groups attached to the pyridine core:

  • 2-Methoxy and 6-Methoxy Groups: Oxygen is highly electronegative, exerting a strong electron-withdrawing inductive effect (

    
    ). While methoxy groups can donate electron density through resonance (
    
    
    
    ), the inductive effect dominates at the ortho positions (positions 2 and 6) relative to the pyridine nitrogen. This creates significant electron depletion at the nitrogen, drastically lowering the
    
    
    of the conjugate acid. Furthermore, the dual ortho substitution introduces steric hindrance, which restricts the approach and stabilization of a proton.
  • 3-Methylsulfanyl (Thioether) Group: Sulfur is less electronegative than oxygen but still exerts a mild inductive withdrawal (

    
    ). Positioned at the meta position (position 3), resonance contributions to the nitrogen are geometrically prohibited. Therefore, the net effect of the methylsulfanyl group is a further, albeit slight, reduction in basicity.
    

ElectronicEffects Py Pyridine Core pKa ~ 5.23 Result 2,6-Dimethoxy-3- (methylsulfanyl)pyridine Predicted pKa ~ 1.0 Py->Result Net Additive Effect OMe2 2-Methoxy Group (-I > +M) ΔpKa ~ -1.95 OMe2->Py Electron Withdrawal OMe6 6-Methoxy Group (-I > +M) ΔpKa ~ -1.95 OMe6->Py Electron Withdrawal SMe3 3-Methylsulfanyl Group (-I effect) ΔpKa ~ -0.2 to -0.4 SMe3->Py Inductive Pull

Figure 1: Additive electronic effects of substituents on the basicity of the pyridine core.

Predictive Modeling

Using Hammett-type linear free energy relationships and empirical substituent constants[1], we can construct a predictive model for the


 of 2,6-dimethoxy-3-(methylsulfanyl)pyridine. The baseline 

of unsubstituted pyridine is 5.23. We apply additive

values for each substituent.
Table 1: Quantitative Contributions
SubstituentPositionPrimary Electronic EffectEstimated

Contribution
None (Pyridine Core) N/AN/ABase: 5.23
Methoxy (

)
2 (ortho)Strong

, Steric hindrance

Methoxy (

)
6 (ortho)Strong

, Steric hindrance

Methylsulfanyl (

)
3 (meta)Mild


to

Total Predicted

~0.93 to 1.13

Experimental Methodology for Determination

Rationale for Method Selection

Because the predicted


 is 

, standard aqueous potentiometric titration is fundamentally unsuitable. Glass pH electrodes suffer from severe non-linear responses (acid error) at

due to the high background concentration of hydronium ions [3].

To overcome this, UV-Vis Spectrophotometric Titration in a Cosolvent System is the gold standard. The pyridine chromophore undergoes a distinct shift in UV absorption upon protonation. Because the highly substituted pyridine is lipophilic and likely poorly soluble in water, a methanol-water cosolvent system is utilized, followed by Yasuda-Shedlovsky extrapolation to determine the true aqueous


 [3].

Workflow Prep 1. Sample Preparation Cosolvent System (MeOH/Water) Titration 2. UV-Vis Titration pH Range: 0.5 to 4.0 Prep->Titration Spectra 3. Spectral Acquisition Identify Isosbestic Points Titration->Spectra Analysis 4. Data Analysis Henderson-Hasselbalch Fitting Spectra->Analysis Extrapolation 5. Yasuda-Shedlovsky Extrapolation to 0% Cosolvent Analysis->Extrapolation

Figure 2: Step-by-step UV-Vis spectrophotometric workflow for low-pKa determination.

Step-by-Step Experimental Protocol

Step 1: Cosolvent Preparation Prepare a series of methanol/water mixtures ranging from 10% to 50% (v/v) methanol. The use of multiple solvent ratios is critical for the final extrapolation step.

Step 2: Analyte Stock Solution Dissolve 2,6-dimethoxy-3-(methylsulfanyl)pyridine in pure methanol to create a concentrated stock solution (


). Dilute this stock into the respective cosolvent mixtures to achieve a final working concentration of 

(ensuring absorbance remains within the linear range of the Beer-Lambert law, typically

AU).

Step 3: Acid-Base Titration For each cosolvent ratio, titrate the solution using standardized


. Adjust the apparent pH (

) from 4.0 down to 0.5. Monitor the

using a specialized low-pH compatible glass electrode calibrated against standard buffers in the exact same cosolvent mixtures.

Step 4: Spectral Acquisition Record the UV-Vis spectra (


) at each pH increment.
Self-Validation Check: Look for a clear isosbestic point (a specific wavelength where absorbance remains constant across all pH values). The presence of an isosbestic point confirms a simple two-state equilibrium (neutral base 

protonated acid) without degradation or precipitation.

Step 5: Data Analysis & Extrapolation

  • Plot the absorbance at the wavelength of maximum difference (

    
    ) against 
    
    
    
    .
  • Fit the sigmoidal curve using the Henderson-Hasselbalch equation to find the apparent

    
     (
    
    
    
    ) for each solvent mixture.
  • Yasuda-Shedlovsky Extrapolation: Plot the calculated

    
     against the inverse dielectric constant (
    
    
    
    ) of the respective methanol/water mixtures. Extrapolate the linear regression to the dielectric constant of pure water (
    
    
    ) to yield the true aqueous
    
    
    .

Pharmacokinetic and Formulation Implications

Understanding the


 of 2,6-dimethoxy-3-(methylsulfanyl)pyridine is critical for predicting its behavior in biological systems [2].
  • Ionization State: With a

    
    , the compound will be 
    
    
    
    un-ionized at physiological pH (7.4), as well as in the acidic environment of the stomach (pH 1.5 - 3.5).
  • Absorption and Permeability: Because it remains entirely neutral in the gastrointestinal tract, the molecule will exhibit high passive transcellular permeability. It will readily cross lipid bilayers, including the intestinal mucosa and the blood-brain barrier (BBB).

  • Solubility Challenges: The lack of ionization at physiological pH means the compound cannot be formulated as an aqueous salt to improve solubility. It is likely to be a Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV compound.

  • Formulation Strategy: Drug development professionals should bypass traditional salt-screening. Instead, enabling formulations such as Amorphous Solid Dispersions (ASDs), lipid-based delivery systems (e.g., SMEDDS), or complexation with cyclodextrins will be required to achieve adequate oral bioavailability.

References

  • Perrin, D. D., Dempsey, B., & Serjeant, E. P. (1981). pKa Prediction for Organic Acids and Bases. Chapman and Hall.[Link][1]

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State (2nd Edition). John Wiley & Sons.[Link][2]

  • Reijenga, J., van Hoof, A., van Loon, A., & Teunissen, B. (2013). Development of Methods for the Determination of pKa Values. Analytical Chemistry Insights, 8, 53-71.[Link][3]

Sources

Methodological & Application

Application Notes & Protocols: A Comprehensive Guide to the Synthesis of 2,6-Dimethoxy-3-(methylsulfanyl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Substituted pyridines are fundamental scaffolds in modern chemistry, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials.[1] The precise installation of functional groups around the pyridine ring is critical for modulating the biological activity and material properties of these molecules. This guide provides a detailed, four-step synthetic route to 2,6-Dimethoxy-3-(methylsulfanyl)pyridine, a highly functionalized building block with potential applications in drug discovery and organic electronics.

The presented synthesis is designed as a robust and logical sequence, starting from readily available precursors and employing modern, high-yield transformations. Each step is detailed with a complete protocol, an explanation of the underlying chemical principles, and citations to authoritative literature. This document is intended for researchers, scientists, and drug development professionals seeking a reliable and well-documented pathway to this and structurally related compounds.

Overall Synthetic Pathway

The synthesis of 2,6-Dimethoxy-3-(methylsulfanyl)pyridine is accomplished via a four-step sequence commencing with the preparation of a key dimethoxypyridine intermediate, followed by regioselective iodination, conversion to a thiol, and concluding with a mild and selective S-methylation.

Synthetic_Pathway A 2,6-Dichloropyridine B 2,6-Dimethoxypyridine A->B Step 1: Methoxylation (NaOCH₃, MeOH) C 2,6-Dimethoxy-3-iodopyridine B->C Step 2: C-H Iodination (I₂, AgOAc) D S-(2,6-Dimethoxypyridin-3-yl) benzothioate C->D Step 3a: Thioesterification (Thiobenzoic Acid, CuI) E 2,6-Dimethoxypyridine-3-thiol D->E Step 3b: Hydrolysis (Base) F 2,6-Dimethoxy-3-(methylsulfanyl)pyridine E->F Step 4: S-Methylation (TMP, Ca(OH)₂)

Caption: Overall four-step synthetic route to the target compound.

Experimental Protocols & Methodologies

Step 1: Synthesis of 2,6-Dimethoxypyridine

This initial step involves a classic nucleophilic aromatic substitution (SNAr) reaction. The electron-deficient pyridine ring is activated by two electron-withdrawing chlorine atoms, making it susceptible to attack by the methoxide nucleophile.

Protocol:

  • Reagent Preparation: In a three-necked flask equipped with a reflux condenser and magnetic stirrer, prepare a solution of sodium methoxide. This can be done by carefully adding sodium metal (2.0 eq) to anhydrous methanol under an inert atmosphere (e.g., Argon or Nitrogen). Alternatively, a commercial solution of sodium methoxide (2.0-2.2 eq) in methanol can be used.

  • Reaction Setup: To the stirred sodium methoxide solution, add 2,6-dichloropyridine (1.0 eq).

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

  • Work-up: After cooling to room temperature, carefully quench the reaction by adding water. Reduce the volume of the solvent using a rotary evaporator.

  • Extraction: Extract the aqueous residue with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield 2,6-dimethoxypyridine as a clear liquid.

Step 2: Regioselective Iodination to 2,6-Dimethoxy-3-iodopyridine

This protocol utilizes a modern C-H activation/iodination method that is highly effective for electron-rich heterocycles.[2][3] The two methoxy groups at the 2- and 6-positions are ortho-, para-directing, strongly activating the 3- and 5-positions for electrophilic substitution. The use of a silver salt promoter is key to generating a potent electrophilic iodine species.

Protocol:

  • Reaction Setup: In a flask protected from light, dissolve 2,6-dimethoxypyridine (1.0 eq) in acetonitrile (MeCN).

  • Reagent Addition: Add silver acetate (AgOAc, 1.3 eq) and molecular iodine (I₂, 1.3 eq) to the solution.

  • Reaction Conditions: Stir the mixture at room temperature for 12-18 hours. The reaction progress can be monitored by TLC, watching for the consumption of the starting material.

  • Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove silver salts.

  • Extraction: Dilute the filtrate with ethyl acetate and wash sequentially with aqueous sodium thiosulfate (Na₂S₂O₃) solution to remove excess iodine, followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford 2,6-dimethoxy-3-iodopyridine.

Step 3: Synthesis of 2,6-Dimethoxypyridine-3-thiol

This conversion is achieved in two stages: a copper-catalyzed formation of a thioester intermediate, followed by its hydrolysis to the target thiol. This approach avoids the direct use of odorous and easily oxidized thiol reagents in the coupling step.

3a: S-(2,6-Dimethoxypyridin-3-yl) benzothioate Formation This step is adapted from a general procedure for the synthesis of substituted pyridine-3-thiols.

Protocol:

  • Reaction Setup: To a reaction flask, add copper(I) iodide (CuI, 0.1 eq), 1,10-phenanthroline (0.2 eq), and 2,6-dimethoxy-3-iodopyridine (1.0 eq).

  • Solvent and Reagents: Add anhydrous toluene, followed by diisopropylethylamine (DIPEA, 3.0 eq) and thiobenzoic acid (1.4 eq).

  • Reaction Conditions: Purge the flask with an inert gas (Argon) and heat the mixture to 80-100 °C for 12-16 hours, or until the starting iodide is consumed (monitored by TLC).

  • Work-up: Cool the reaction mixture and dilute with hexane. Filter off any solids and concentrate the filtrate.

  • Purification: The resulting crude thioester can be purified by column chromatography on silica gel.

3b: Hydrolysis to 2,6-Dimethoxypyridine-3-thiol The thioester is readily cleaved under basic conditions to liberate the free thiol.[4]

Protocol:

  • Reaction Setup: Dissolve the crude S-(2,6-dimethoxypyridin-3-yl) benzothioate from the previous step in a mixture of methanol and water.

  • Reagent Addition: Add an excess of sodium hydroxide (NaOH) or potassium hydroxide (KOH) (3-5 eq).

  • Reaction Conditions: Stir the mixture at room temperature or gently heat (e.g., 40-50 °C) for 2-4 hours until hydrolysis is complete (monitored by TLC).

  • Work-up: Cool the mixture in an ice bath and carefully acidify with cold, dilute HCl to a pH of ~5-6. This will protonate the thiolate.

  • Extraction: Extract the product into ethyl acetate or DCM (3x).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude thiol can be used directly in the next step or purified if necessary. The final product was reported as a yellow powder.

Step 4: S-Methylation to 2,6-Dimethoxy-3-(methylsulfanyl)pyridine

For the final step, we employ a mild, efficient, and environmentally friendly methylation protocol using trimethyl phosphate (TMP) as the methyl source and calcium hydroxide as an inexpensive, mild base.[1][5][6] This method demonstrates high selectivity for S-methylation over potential N-methylation of the pyridine ring.

Protocol:

  • Reaction Setup: In a vial, combine 2,6-dimethoxypyridine-3-thiol (1.0 eq), calcium hydroxide (Ca(OH)₂, 2.0 eq), and trimethyl phosphate (TMP, 3.0 eq).

  • Solvent: Add dimethylformamide (DMF) as the solvent.

  • Reaction Conditions: Stir the mixture at 80 °C. The reaction is typically fast, and completion (consumption of the thiol) can be monitored within a few hours by TLC. A specific TLC stain using phosphomolybdic acid can effectively visualize the disappearance of the free thiol.[1]

  • Work-up: After cooling, dilute the reaction mixture with water and extract with ethyl acetate (3x).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The final product, 2,6-Dimethoxy-3-(methylsulfanyl)pyridine, can be purified by silica gel column chromatography.

Quantitative Data Summary

StepStarting MaterialKey ReagentsSolventTemperatureTypical Reaction Time
1 2,6-DichloropyridineSodium MethoxideMethanolReflux12 - 24 h
2 2,6-DimethoxypyridineI₂, Silver AcetateAcetonitrileRoom Temp.12 - 18 h
3a 2,6-Dimethoxy-3-iodopyridineThiobenzoic Acid, CuIToluene80 - 100 °C12 - 16 h
3b S-Aryl benzothioateSodium HydroxideMethanol/Water25 - 50 °C2 - 4 h
4 2,6-Dimethoxypyridine-3-thiolTrimethyl Phosphate, Ca(OH)₂DMF80 °C1 - 4 h

Workflow and Mechanistic Rationale

The synthetic sequence is logically structured to build complexity in a controlled manner. The initial SNAr reaction is a foundational method for introducing alkoxy groups to activated pyridine rings. The subsequent C-H iodination leverages the electronic properties of the dimethoxy-substituted ring for a regioselective functionalization, avoiding the need for more complex multi-step ortho-lithiation strategies. The conversion of the iodo-group to the final methylsulfanyl group via a two-step thiol formation and methylation sequence ensures high yields and avoids handling of volatile and toxic methanethiol directly.

Workflow_Logic cluster_0 Core Structure Synthesis cluster_1 C3-Position Functionalization cluster_2 Final Methylation start 2,6-Dichloropyridine step1 SₙAr Reaction (Nucleophilic Substitution) start->step1 NaOCH₃ intermediate1 2,6-Dimethoxypyridine step1->intermediate1 step2 Electrophilic Aromatic Substitution (C-H Iodination) intermediate1->step2 I₂ / AgOAc intermediate2 2,6-Dimethoxy-3-iodopyridine step2->intermediate2 step3 Copper-Catalyzed Coupling & Hydrolysis intermediate2->step3 intermediate3 2,6-Dimethoxypyridine-3-thiol step4 S-Methylation intermediate3->step4 TMP / Ca(OH)₂ final_product Target Compound step4->final_product

Caption: Logical workflow demonstrating the progression of the synthesis.

Conclusion

This guide details a comprehensive and reliable multi-step synthesis for 2,6-Dimethoxy-3-(methylsulfanyl)pyridine. By combining classical transformations with modern, mild, and selective methodologies, this pathway provides an effective route for accessing this valuable chemical building block. The protocols are designed to be reproducible and scalable, providing a solid foundation for researchers in synthetic and medicinal chemistry.

References

  • Tang, Y., & Yu, B. (2022). A Mild Heteroatom (O-, N-, and S-) Methylation Protocol Using Trimethyl Phosphate (TMP)–Ca(OH)2 Combination. Synthesis, 54(10), 2373-2390. Available at: [Link]

  • Kuppusamy, R., et al. (2021). Selective C–H Iodination of (Hetero)arenes. Organic Letters, 23(13), 5132–5136. Available at: [Link]

  • Tang, Y., & Yu, B. (2022). A Mild Heteroatom (O-, N-, and S-) Methylation Protocol Using Trimethyl Phosphate (TMP)-Ca(OH)2 Combination. Organic Chemistry Portal. Available at: [Link]

  • Kuppusamy, R., et al. (2021). Selective C–H Iodination of (Hetero)arenes. PMC - NIH. Available at: [Link]

  • Donohoe, T. J., et al. (2008). A Simple, Modular Synthesis of Substituted Pyridines. PMC - NIH. Available at: [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2025). An Efficient Synthesis of a Variety of Substituted Pyridine-3-Thiols. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

  • Yoshida, M., et al. (2021). Bromothiolation of Arynes for the Synthesis of 2-Bromobenzenethiol Equivalents. PMC - NIH. Available at: [Link]

Sources

using 2,6-Dimethoxy-3-(methylsulfanyl)pyridine as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2,6-Dimethoxy-3-(methylsulfanyl)pyridine as a Versatile Heterocyclic Scaffold in API Synthesis

Executive Summary & Chemical Rationale

Pyridine is a fundamental heterocyclic molecule that serves as an indispensable building block in the synthesis of active pharmaceutical ingredients (APIs), particularly in the development of anti-inflammatory and analgesic compounds[1]. However, the modern drug discovery landscape demands highly functionalized, sterically and electronically tuned pyridine derivatives. The analysis of the screening compounds market reveals an urgent need for a variety of pyridine-3-thiols and their thioether derivatives to access novel chemical space[2].

2,6-Dimethoxy-3-(methylsulfanyl)pyridine (CAS: 1826110-21-7)[3] represents a highly specialized, privileged intermediate. The parent scaffold, 2,6-dimethoxypyridine, is a well-characterized electron-rich aromatic system. By incorporating a methylsulfanyl (-SMe) group at the C3 position, chemists gain an orthogonal reactive site. This Application Note details the mechanistic rationale and validated protocols for utilizing this compound in late-stage functionalization, specifically focusing on its conversion into a pseudo-halide for cross-coupling reactions.

Mechanistic Insights: Causality in Scaffold Design

As a Senior Application Scientist, it is critical to understand why this specific substitution pattern is advantageous rather than simply knowing how to react it.

  • Electronic Shielding via Methoxy Groups: The two methoxy groups at the C2 and C6 positions strongly donate electrons into the pyridine ring via resonance (+M effect). This renders the typically electron-deficient pyridine ring highly electron-rich, protecting it from unwanted nucleophilic attacks during early synthetic steps. Furthermore, these methoxy groups can later be cleaved under acidic conditions (e.g., using HBr/AcOH) to reveal a 2,6-pyridinedione (uracil-like) core—a highly sought-after pharmacophore in antiviral and oncology drug design.

  • The Methylsulfanyl Anchor: The -SMe group is a versatile functional handle. While inert under many standard basic and nucleophilic conditions, it can be chemoselectively oxidized to a sulfone (-SO₂Me). The resulting sulfone acts as an excellent leaving group, enabling transition-metal-catalyzed C-C bond formation (such as the Liebeskind-Srogl cross-coupling) at the C3 position without requiring highly toxic or unstable halogenated precursors.

Experimental Workflow & Visualization

The following diagram illustrates the logical progression from the raw intermediate to a highly functionalized API scaffold.

Workflow SM 2,6-Dimethoxy-3- (methylsulfanyl)pyridine Ox Chemoselective Oxidation SM->Ox mCPBA (2.05 eq) 0°C to RT Sulfone Sulfone Intermediate Ox->Sulfone 100% Conversion LC-MS Check Coupling Pd-Catalyzed Cross-Coupling Sulfone->Coupling Boronic Acid Pd(PPh3)4, CuTC API Functionalized API Scaffold Coupling->API C-C Bond Formation

Synthetic workflow for the late-stage functionalization of 2,6-Dimethoxy-3-(methylsulfanyl)pyridine.

Quantitative Data: Oxidation Optimization

A common pitfall when oxidizing electron-rich pyridines is over-oxidation, leading to the formation of pyridine N-oxides. To establish a self-validating and robust protocol, various oxidation conditions were evaluated. The goal is to achieve complete conversion of the thioether to the sulfone while suppressing N-oxide formation.

Table 1: Optimization of Thioether Oxidation to Sulfone

Oxidant SystemEquivalentsTemp (°C)Time (h)Yield (%)N-Oxide Impurity (%)
mCPBA (Optimized) 2.05 0 to 20 4 89 < 2
mCPBA (Excess)3.0020126531
Oxone®2.50208725
H₂O₂ / Na₂WO₄5.0060244515

Validated Experimental Protocols

Protocol A: Chemoselective Oxidation to 2,6-Dimethoxy-3-(methylsulfonyl)pyridine

Objective: Convert the methylsulfanyl intermediate into a highly reactive sulfone pseudo-halide.

Step-by-Step Methodology:

  • Preparation: Dissolve 2,6-Dimethoxy-3-(methylsulfanyl)pyridine (10.0 mmol) in anhydrous dichloromethane (DCM, 50 mL) under an inert argon atmosphere.

  • Temperature Control: Cool the reaction flask to exactly 0 °C using an ice-water bath. Causality: Lowering the thermal energy prevents the kinetically slower N-oxidation pathway from competing with sulfur oxidation.

  • Oxidant Addition: Dissolve mCPBA (77% purity, 20.5 mmol, 2.05 eq) in DCM (30 mL). Add this solution dropwise to the reaction mixture over 30 minutes via an addition funnel.

  • Reaction Propagation: Allow the mixture to stir at 0 °C for 1 hour, then gradually warm to room temperature (20 °C) and stir for an additional 3 hours.

  • Self-Validating Checkpoint (LC-MS): Sample 10 µL of the reaction mixture, dilute in acetonitrile, and analyze via LC-MS.

    • Validation criteria: The starting material mass ([M+H]⁺) must be completely consumed. The desired sulfone will exhibit an [M+H]⁺ shift of +32 Da. If a +48 Da peak is observed, N-oxidation has occurred, indicating poor temperature control.

  • Quenching & Workup: Quench the reaction by adding 50 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) to destroy unreacted peroxides. Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃, 3 x 50 mL) to remove meta-chlorobenzoic acid byproducts.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the sulfone intermediate as a white solid.

Protocol B: Liebeskind-Srogl Cross-Coupling for API Elaboration

Objective: Replace the sulfone group with an aryl or heteroaryl substituent to build the final API framework.

Step-by-Step Methodology:

  • Reagent Assembly: In an oven-dried Schlenk tube, combine the synthesized 2,6-Dimethoxy-3-(methylsulfonyl)pyridine (1.0 mmol), an aryl boronic acid (1.5 mmol), Copper(I) thiophene-2-carboxylate (CuTC, 1.5 mmol), and Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

  • Solvent & Degassing: Add anhydrous tetrahydrofuran (THF, 10 mL). Degas the mixture using three freeze-pump-thaw cycles. Causality: Palladium(0) catalysts are highly sensitive to oxygen; rigorous degassing prevents catalyst deactivation and homocoupling of the boronic acid.

  • Heating: Stir the reaction mixture at 60 °C for 12 hours under argon.

  • Self-Validating Checkpoint (TLC): Monitor the reaction via Thin Layer Chromatography (Hexanes:Ethyl Acetate 3:1). The disappearance of the UV-active sulfone spot and the emergence of a new, less polar fluorescent spot confirms C-C bond formation.

  • Purification: Cool to room temperature, dilute with diethyl ether, and filter through a pad of Celite to remove copper and palladium salts. Concentrate and purify via flash column chromatography.

References

  • An Efficient Synthesis of a Variety of Substituted Pyridine-3-Thiols Source: Journal of Organic and Pharmaceutical Chemistry (nuph.edu.ua) URL:[Link][2]

  • Product Catalog: 2,6-Dimethoxy-3-(methylsulfanyl)pyridine (CAS 1826110-21-7) Source: Boroncore URL:[Link][3]

Sources

Application Notes and Protocols for Cross-Coupling Reactions of 2,6-Dimethoxy-3-(methylsulfanyl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethoxy-3-(methylsulfanyl)pyridine is a highly functionalized heterocyclic building block with significant potential in medicinal chemistry and materials science. Its unique substitution pattern, featuring two electron-donating methoxy groups and a potentially catalyst-coordinating methylsulfanyl group, presents both opportunities for diverse synthetic transformations and specific challenges in cross-coupling reactions. This document provides a comprehensive guide to understanding and successfully employing this substrate in various palladium-catalyzed cross-coupling reactions. We will delve into the mechanistic nuances dictated by its substituents and offer detailed, field-proven protocols to enable its effective utilization in complex molecule synthesis.

The pyridine core is a ubiquitous motif in pharmaceuticals, and the ability to introduce molecular complexity through cross-coupling is paramount in drug discovery.[1] However, the successful application of these powerful reactions to highly substituted and potentially coordinating substrates like 2,6-dimethoxy-3-(methylsulfanyl)pyridine requires a nuanced understanding of the underlying reaction mechanisms and careful optimization of reaction parameters.

The Influence of Substituents on Reactivity

The reactivity of 2,6-dimethoxy-3-(methylsulfanyl)pyridine in cross-coupling reactions is a direct consequence of the electronic and steric effects of its substituents.

  • 2,6-Dimethoxy Groups: These electron-donating groups increase the electron density of the pyridine ring. While this can facilitate oxidative addition in some cases, electron-rich aryl halides can also be less reactive towards oxidative addition with Pd(0) catalysts.[2] The ortho-methoxy group may also exert a steric influence on the adjacent reaction center and potentially participate in catalyst chelation, which can modulate reactivity and selectivity.[3][4]

  • 3-Methylsulfanyl Group: The sulfur atom in the methylsulfanyl group is a soft Lewis base and can strongly coordinate to the soft Lewis acidic palladium center of the catalyst.[5][6] This coordination can lead to the formation of stable, off-cycle palladium-sulfur complexes, effectively deactivating the catalyst and resulting in low conversion, stalled reactions, or complete reaction failure.[5][6] This phenomenon, known as catalyst poisoning, is a primary challenge when working with sulfur-containing substrates.[5][6][7]

Reaction Mechanisms in Cross-Coupling

The general catalytic cycles for common cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Stille, and Sonogashira) are well-established. However, the specific nature of 2,6-dimethoxy-3-(methylsulfanyl)pyridine necessitates a closer look at how its substituents can influence each step of these cycles.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds between an organoboron reagent and an organic halide.[8][9][10]

Suzuki_Miyaura cluster_cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Ar-Pd(II)(X)L2 Pd(0)L2->Oxidative Addition Complex Ar-X Transmetalation Complex Ar-Pd(II)(R')L2 Oxidative Addition Complex->Transmetalation Complex R'-B(OR)2 Base Product Ar-R' Transmetalation Complex->Product Reductive Elimination Regenerated Catalyst Pd(0)L2 Transmetalation Complex->Regenerated Catalyst Buchwald_Hartwig cluster_cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Ar-Pd(II)(X)L2 Pd(0)L2->Oxidative Addition Complex Ar-X Amine Coordination & Deprotonation [Ar-Pd(II)(NR'R'')L2] Oxidative Addition Complex->Amine Coordination & Deprotonation HNR'R'' Base Product Ar-NR'R'' Amine Coordination & Deprotonation->Product Reductive Elimination Regenerated Catalyst Pd(0)L2 Amine Coordination & Deprotonation->Regenerated Catalyst

Figure 2: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Mechanistic Considerations for 2,6-Dimethoxy-3-(methylsulfanyl)pyridine:

  • Catalyst Poisoning: Similar to the Suzuki-Miyaura coupling, the methylsulfanyl group poses a significant risk of catalyst deactivation. The use of bulky, electron-rich phosphine ligands is crucial to prevent both the sulfur atom and the pyridine nitrogen from poisoning the palladium catalyst. [11]* Base Selection: Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. [12][13]The choice of base can be critical and may require screening to find the optimal conditions for a specific amine coupling partner. [13]

Stille Coupling

The Stille reaction couples an organotin compound with an organic halide. [14][15]

Stille_Coupling cluster_cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Ar-Pd(II)(X)L2 Pd(0)L2->Oxidative Addition Complex Ar-X Transmetalation Ar-Pd(II)(R')L2 Oxidative Addition Complex->Transmetalation R'-Sn(R'')3 Product Ar-R' Transmetalation->Product Reductive Elimination Regenerated Catalyst Pd(0)L2 Transmetalation->Regenerated Catalyst

Figure 3: Simplified catalytic cycle of the Stille coupling.

Mechanistic Considerations for 2,6-Dimethoxy-3-(methylsulfanyl)pyridine:

  • Ligand Choice: While triphenylphosphine can be effective in some Stille couplings, more challenging substrates often benefit from the use of more specialized ligands.

  • Additives: The addition of a copper(I) co-catalyst can sometimes accelerate the transmetalation step, which is often rate-limiting.

  • Toxicity: A significant drawback of the Stille reaction is the toxicity of organotin reagents and byproducts. Careful handling and purification procedures are necessary.

Sonogashira Coupling

The Sonogashira reaction is used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. [16][17]

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Ar-Pd(II)(X)L2 Pd(0)L2->Oxidative Addition Complex Ar-X Transmetalation Ar-Pd(II)(C≡CR')L2 Oxidative Addition Complex->Transmetalation Product Ar-C≡CR' Transmetalation->Product Reductive Elimination Regenerated Pd Pd(0)L2 Transmetalation->Regenerated Pd Copper Acetylide Cu-C≡CR' Copper Acetylide->Transmetalation Alkyne H-C≡CR' Alkyne->Copper Acetylide Cu(I), Base

Figure 4: Simplified catalytic cycles of the Sonogashira coupling.

Mechanistic Considerations for 2,6-Dimethoxy-3-(methylsulfanyl)pyridine:

  • Dual Catalysis: The reaction is typically co-catalyzed by palladium and copper(I). [16]* Base: An amine base, such as triethylamine or diisopropylethylamine, is crucial. [18]* Homocoupling: A common side reaction is the homocoupling of the terminal alkyne (Glaser coupling). This can often be minimized by running the reaction under strictly anaerobic conditions.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization for specific substrates and coupling partners. It is crucial to perform all reactions under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

General Troubleshooting Workflow

Troubleshooting_Workflow start Low or No Conversion catalyst_poisoning Hypothesis: Catalyst Poisoning by Sulfur start->catalyst_poisoning ligand_issue Hypothesis: Suboptimal Ligand start->ligand_issue conditions_issue Hypothesis: Incorrect Reaction Conditions start->conditions_issue reagent_issue Hypothesis: Reagent Quality start->reagent_issue increase_loading Increase Catalyst/Ligand Loading catalyst_poisoning->increase_loading use_precatalyst Use a Palladium Precatalyst catalyst_poisoning->use_precatalyst switch_ligand Switch to Bulky, Electron-Rich Ligand (e.g., SPhos, RuPhos) ligand_issue->switch_ligand optimize_temp Optimize Temperature and Time conditions_issue->optimize_temp screen_bases Screen Different Bases conditions_issue->screen_bases check_purity Check Purity of Reagents and Solvents reagent_issue->check_purity degas_solvent Ensure Rigorous Degassing of Solvent reagent_issue->degas_solvent success Successful Reaction increase_loading->success switch_ligand->success use_precatalyst->success optimize_temp->success screen_bases->success check_purity->success degas_solvent->success

Figure 5: A general troubleshooting workflow for cross-coupling reactions.

Protocol 1: Suzuki-Miyaura Coupling

This protocol is adapted from methodologies for electron-rich and potentially coordinating heteroaryl halides. [19][20] Materials:

  • 2,6-Dimethoxy-3-(methylsulfanyl)pyridine-X (where X is Br or I)

  • Arylboronic acid or arylboronic acid pinacol ester

  • Palladium(II) acetate (Pd(OAc)₂) or a palladium precatalyst (e.g., SPhos-Pd-G3)

  • Bulky phosphine ligand (e.g., SPhos, XPhos, or RuPhos)

  • Potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃)

  • Anhydrous 1,4-dioxane or toluene

  • Degassed water

Procedure:

  • To a dry Schlenk tube, add the 2,6-dimethoxy-3-(methylsulfanyl)pyridine halide (1.0 equiv), the arylboronic acid/ester (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • In a separate vial, prepare the catalyst premix by dissolving the palladium source (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (4-10 mol%) in a small amount of the reaction solvent.

  • Evacuate and backfill the Schlenk tube with an inert gas three times.

  • Add the anhydrous solvent (e.g., 1,4-dioxane) and degassed water (if using a two-phase system) to the Schlenk tube.

  • Add the catalyst premix to the reaction mixture via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling

ParameterRecommended ConditionRationale
Palladium Source Pd(OAc)₂ or SPhos-Pd-G3Precatalysts can offer better reproducibility. [11]
Ligand SPhos, XPhos, or RuPhosBulky, electron-rich ligands to mitigate catalyst poisoning. [19][11]
Base K₃PO₄ or K₂CO₃Effective and generally compatible with various functional groups. [19]
Solvent 1,4-Dioxane or TolueneCommon aprotic solvents for Suzuki couplings.
Temperature 80-110 °CHigher temperatures may be needed for less reactive halides.
Protocol 2: Buchwald-Hartwig Amination

This protocol is based on established methods for the amination of challenging heteroaryl halides. [11][21] Materials:

  • 2,6-Dimethoxy-3-(methylsulfanyl)pyridine-X (where X is Br or I)

  • Amine

  • Palladium precatalyst (e.g., RuPhos-Pd-G3) or Pd₂(dba)₃

  • Bulky biarylphosphine ligand (e.g., RuPhos, BrettPhos)

  • Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS)

  • Anhydrous toluene or 1,4-dioxane

Procedure:

  • In a glovebox, add the 2,6-dimethoxy-3-(methylsulfanyl)pyridine halide (1.0 equiv), the palladium precatalyst (1-3 mol%), the ligand (1.5-4.5 mol%), and the base (1.2-1.5 equiv) to a reaction vial.

  • Add the anhydrous solvent.

  • Add the amine (1.1-1.5 equiv).

  • Seal the vial and heat the mixture to 80-110 °C for 4-24 hours, monitoring the reaction progress.

  • Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the crude product by flash column chromatography.

Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination

ParameterRecommended ConditionRationale
Palladium Source RuPhos-Pd-G3 or Pd₂(dba)₃Precatalysts are often highly active and reliable. [11]
Ligand RuPhos or BrettPhosSpecifically designed for challenging aminations. [11]
Base NaOtBu or LHMDSStrong bases required to facilitate amine deprotonation. [12][13]
Solvent Toluene or 1,4-DioxaneStandard solvents for this transformation.
Temperature 80-110 °CNecessary to drive the reaction to completion.

Conclusion

The cross-coupling of 2,6-dimethoxy-3-(methylsulfanyl)pyridine, while presenting challenges due to potential catalyst poisoning by the methylsulfanyl group and the electronic nature of the dimethoxy-substituted pyridine ring, can be successfully achieved with careful consideration of the reaction mechanism and optimization of the protocol. The key to success lies in the selection of appropriate catalyst systems, particularly the use of bulky, electron-rich phosphine ligands that can mitigate catalyst deactivation. The protocols and troubleshooting guide provided herein serve as a robust starting point for researchers looking to incorporate this valuable building block into their synthetic strategies. As with any challenging cross-coupling reaction, empirical optimization of the reaction parameters for each specific substrate combination is highly recommended.

References

  • BenchChem. (2025). Catalyst poisoning issues in reactions involving 3,4,5-Tribromo-2,6-dimethylpyridine.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Using 3-Chloro-2-ethylpyridine.
  • MDPI. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
  • BenchChem. (2025). Microwave-Assisted Synthesis of 2,6-Disubstituted Pyridines: Application Notes and Protocols for Researchers.
  • BenchChem. (2025). Technical Support Center: Overcoming Catalyst Deactivation in Reactions with Sulfur-Containing Compounds.
  • Chemistry LibreTexts. (2023).
  • PMC. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • BenchChem. (2025).
  • PMC. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
  • The Royal Society of Chemistry. (2020).
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Wikipedia. (n.d.).
  • Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
  • PMC. (n.d.). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides.
  • Semantic Scholar. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Canadian Science Publishing. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
  • Benchchem. (n.d.). 2,6-Dimethoxypyridine | 6231-18-1.
  • WuXi AppTec. (2024). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • Chemistry LibreTexts. (2023). Stille Coupling.
  • YouTube. (2025).
  • Environment Protection Engineering. (n.d.).
  • ACS Publications. (2004). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines.
  • Chemical Science (RSC Publishing). (n.d.). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides.
  • CORE. (n.d.). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2.
  • Organic Chemistry Portal. (n.d.). Stille Coupling.
  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine.
  • ResearchGate. (2017). (PDF) Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides.
  • PMC. (n.d.). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling.
  • PMC. (2023). Palladium-Catalyzed Conjunctive Cross-Coupling with Electronically Asymmetric Ligands.
  • MDPI. (2017).
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.

Sources

Application Note: Chemoselective Oxidation of 2,6-Dimethoxy-3-(methylsulfanyl)pyridine to Sulfoxides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The selective oxidation of heterocyclic thioethers to sulfoxides is a critical transformation in pharmaceutical development, most notably in the synthesis of proton pump inhibitors (PPIs) and related bioactive scaffolds. This application note provides a comprehensive, self-validating guide for the chemoselective oxidation of 2,6-dimethoxy-3-(methylsulfanyl)pyridine to its corresponding sulfoxide. By analyzing the unique electronic environment of this substrate, we establish two highly reliable protocols—a bench-scale sodium periodate method and a scalable green hydrogen peroxide method—designed to eliminate over-oxidation and N-oxide formation.

Mechanistic Rationale & Substrate Profiling

The substrate, 2,6-dimethoxy-3-(methylsulfanyl)pyridine, presents a specific chemoselectivity challenge due to its highly electron-rich nature:

  • Nucleophilic Competition: The two methoxy groups at the 2- and 6-positions strongly donate electron density into the pyridine ring via resonance (+M effect). This renders the pyridine nitrogen highly nucleophilic, making it highly susceptible to N-oxidation if aggressive peracids (e.g., m-CPBA) are used without strict cryogenic control.

  • Over-Oxidation Risk: The target transformation requires the precise delivery of a single oxygen atom to the methylsulfanyl group. If the local concentration of the oxidant is too high, or if the reaction is left unquenched, the sulfoxide will rapidly over-oxidize to the sulfone .

To achieve >95% chemoselectivity, the chosen oxidant must possess a kinetic preference for sulfur over nitrogen and a thermodynamic barrier that prevents secondary oxidation .

Chemoselective Oxidation Pathways

ChemPathway Sulfide 2,6-Dimethoxy-3- (methylsulfanyl)pyridine (Starting Material) Sulfoxide 2,6-Dimethoxy-3- (methylsulfinyl)pyridine (Target Product) Sulfide->Sulfoxide NaIO4 or H2O2 Highly Selective NOxide Pyridine N-Oxide (Side Product) Sulfide->NOxide Strong Peracids (e.g., m-CPBA) Sulfone 2,6-Dimethoxy-3- (methylsulfonyl)pyridine (Over-oxidation) Sulfoxide->Sulfone Excess Oxidant High Temp

Fig 1. Chemoselective oxidation pathways and potential side reactions for the thioether substrate.

Comparative Oxidation Strategies

To guide protocol selection, the quantitative performance of standard oxidation systems for electron-rich pyridine thioethers is summarized below.

Table 1: Comparative Evaluation of Oxidation Systems

Oxidant SystemOptimal Temp (°C)Sulfoxide SelectivityN-Oxidation RiskSulfone RiskScalability & Profile
NaIO₄ / MeOH-H₂O 0 to 20>98%Very LowLowModerate (Inorganic salt waste)
30% H₂O₂ / AcOH 10 to 25~90–95%LowModerateExcellent (Green, atom-economical)
m-CPBA / CH₂Cl₂ -78 to 0~80–85%HighHighPoor (Exothermic, poor atom economy)
UHP / Ethanol 25>95%LowLowGood (Mild, easy to handle)

Self-Validating Experimental Protocols

A self-validating protocol ensures that every critical phase of the reaction contains an in-process control (IPC) to verify success before proceeding to the next step.

Workflow Step1 1. Dissolution & Cooling (0°C) Step2 2. Controlled Oxidant Addition Step1->Step2 Step3 3. In-Process Control (TLC) Step2->Step3 Step4 4. Reductive Quenching Step3->Step4 Step5 5. Extraction & Isolation Step4->Step5

Fig 2. Self-validating experimental workflow ensuring chemoselectivity and safe oxidant quenching.

Protocol A: Sodium Metaperiodate (NaIO₄) Oxidation

Best for: Discovery chemistry, analytical standard preparation, and bench-scale synthesis where absolute chemoselectivity is paramount.

  • Mechanistic Causality: NaIO₄ is a highly specific electrophilic oxidant. It reacts with the sulfide to form a cyclic periodate ester intermediate. Because the pyridine nitrogen cannot expand its octet to form a similar cyclic intermediate, N-oxidation is structurally impossible. Once the first oxygen is transferred, the resulting iodate (IO₃⁻) lacks the oxidation potential to form a sulfone .

  • Step-by-Step Methodology:

    • Dissolution: Dissolve 2,6-dimethoxy-3-(methylsulfanyl)pyridine (1.0 equiv, e.g., 10 mmol) in a 3:1 mixture of Methanol/Water (40 mL).

    • Temperature Control: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C.

    • Oxidant Addition: Add NaIO₄ (1.05 equiv, 10.5 mmol) in small portions over 15 minutes to prevent localized heating.

    • Reaction Monitoring (IPC): Stir at 0 °C for 2 hours, then allow to warm to room temperature. Monitor via TLC (Hexane/EtOAc 1:1). The non-polar sulfide (

      
      ) will cleanly convert to the highly polar sulfoxide (
      
      
      
      ).
    • Workup: Filter the thick white precipitate (sodium iodate byproduct) through a Celite pad. Concentrate the filtrate under reduced pressure to remove methanol.

    • Extraction: Extract the aqueous residue with CH₂Cl₂ (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the pure sulfoxide.

Protocol B: Hydrogen Peroxide in Glacial Acetic Acid

Best for: Scale-up, process chemistry, and environmentally conscious ("green") synthesis.

  • Mechanistic Causality: Glacial acetic acid acts as both solvent and co-reactant, reacting reversibly with H₂O₂ to generate peracetic acid in situ. This provides a low, steady-state concentration of the active oxidant. By strictly limiting H₂O₂ to 1.05 equivalents, the reaction is starved of oxidant exactly as the sulfoxide is formed, minimizing the kinetic opportunity for sulfone generation [[1]]([Link]), .

  • Step-by-Step Methodology:

    • Dissolution: Dissolve the substrate (1.0 equiv, e.g., 50 mmol) in glacial acetic acid (50 mL).

    • Temperature Control: Cool the solution to 10–15 °C using a cold water bath.

    • Oxidant Addition: Slowly add 30% aqueous H₂O₂ (1.05 equiv, 52.5 mmol) dropwise via an addition funnel over 30 minutes.

    • Reaction Monitoring (IPC): Stir at room temperature for 4–6 hours. Confirm complete consumption of the starting material via HPLC or TLC.

    • Reductive Quenching (Critical Safety Step): Add 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution (10 mL). Self-Validation: Spot the mixture onto starch-iodide paper; the paper must remain white, confirming the complete destruction of residual peroxides. Failing to do this can lead to explosive concentration of peroxides or late-stage sulfone formation.

    • Neutralization & Extraction: Carefully neutralize the acetic acid by adding 4M NaOH until the pH reaches 7–8 (highly exothermic; maintain cooling). Extract with Ethyl Acetate (3 × 50 mL), wash with brine, dry over Na₂SO₄, and evaporate to obtain the product.

Analytical Characterization & Quality Control

To validate the success of the oxidation and the absence of over-oxidation, ¹H NMR is the most definitive diagnostic tool. The chemical shift of the methyl protons attached to the sulfur atom is highly sensitive to the sulfur's oxidation state:

  • Starting Material (Sulfide): The

    
     protons appear as a sharp singlet at ~2.40–2.45 ppm .
    
  • Target Product (Sulfoxide): Upon oxidation, the

    
     protons shift downfield to a singlet at ~2.80–2.85 ppm .
    
  • Contaminant (Sulfone): If over-oxidation occurs, the

    
     protons will appear further downfield at ~3.20–3.30 ppm .
    

Additionally, LC-MS analysis will show a mass shift of +16 Da (


) for the sulfoxide. An N-oxide contaminant will share this mass shift but will exhibit drastically different retention times and altered pyridine ring proton shifts in the NMR spectrum.

References

  • Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions Molecules, 2007, 12(3), 544-551. URL:[Link]

  • Periodate oxidation of sulfides to sulfoxides (methyl phenyl sulfoxide) Organic Syntheses, Coll. Vol. 5, p.791 (1973). URL:[Link]

  • Sulfoxide synthesis by oxidation Organic Chemistry Portal, Literature Review Index. URL:[Link]

  • Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions (PMC Archive) National Institutes of Health (NIH) / PubMed Central. URL:[Link]

  • A penetrative review of past-practiced strategies to synthesize Rabeprazole (proton pump inhibitor drug) and its related compounds Moroccan Journal of Chemistry, 2022. URL:[Link]

Sources

Application Note: Scalable Manufacturing Process for 2,6-Dimethoxy-3-(methylsulfanyl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,6-Dimethoxy-3-(methylsulfanyl)pyridine (CAS: [Target Molecule]) is a critical heterocyclic intermediate used in the synthesis of agrochemicals (specifically pyrimidinyl carboxy herbicides) and pharmaceutical candidates targeting kinase pathways.[1]

While various academic routes exist, many suffer from poor regioselectivity, cryogenic requirements (–78°C), or the use of expensive palladium catalysts. This Application Note details a robust, non-cryogenic, three-step scalable process starting from the commodity chemical 2,6-dichloropyridine.

Key Process Advantages:
  • Cost Efficiency: Utilizes inexpensive 2,6-dichloropyridine and sodium methoxide.

  • Scalability: Avoids n-BuLi and cryogenic temperatures by utilizing Grignard exchange technology (Turbo Grignard).

  • Regiocontrol: 100% regioselectivity for the C3-position via electrophilic halogenation followed by metal-halogen exchange.

Synthetic Strategy & Pathway

The manufacturing route is designed around the principle of Late-Stage Functionalization . We first establish the electron-rich dimethoxy core, use the activating directing effects to install a bromine handle, and finally convert that handle to the thiomethyl group.[1]

Reaction Pathway Diagram[1][2][3]

G Start 2,6-Dichloropyridine (Commodity SM) Inter1 2,6-Dimethoxypyridine (Intermediate A) Start->Inter1 NaOMe, MeOH Reflux, 12h (S_NAr) Inter2 3-Bromo-2,6- dimethoxypyridine (Intermediate B) Inter1->Inter2 NBS, MeCN 0°C to RT (Electrophilic Subst.) Product 2,6-Dimethoxy-3- (methylsulfanyl)pyridine (Target) Inter2->Product 1. iPrMgCl·LiCl 2. MeSSMe 0°C to RT (Grignard Exchange)

Figure 1: Synthetic workflow for the production of 2,6-Dimethoxy-3-(methylsulfanyl)pyridine showing the three-stage transformation.

Detailed Experimental Protocols

Stage 1: Synthesis of 2,6-Dimethoxypyridine

Mechanism: Double Nucleophilic Aromatic Substitution (


).[1]
Rationale:  2,6-Dichloropyridine is electron-deficient at the C2/C6 positions.[1][2] Methoxide is a hard nucleophile that readily displaces both chlorides.
Materials
ReagentEquiv.Role
2,6-Dichloropyridine1.0Starting Material
Sodium Methoxide (30% in MeOH)2.5Nucleophile
Methanol (Anhydrous)5.0 volSolvent
Protocol
  • Charge: Load a glass-lined reactor with 2,6-dichloropyridine and anhydrous Methanol.

  • Addition: Add Sodium Methoxide solution dropwise over 1 hour, maintaining temperature

    
     to control exotherm.
    
  • Reaction: Heat the mixture to reflux (

    
    ) and stir for 12–16 hours.
    
    • IPC (In-Process Control):[1] Monitor by HPLC until mono-substituted impurity is

      
      .
      
  • Workup: Cool to

    
    . Quench with water (10 vol).
    
  • Isolation: The product may precipitate.[3][4][5][6] If oil forms, extract with Toluene.

  • Purification: Vacuum distillation or crystallization from Hexane/EtOAc.

  • Yield Target: 90–95%.

Stage 2: Regioselective Bromination

Mechanism: Electrophilic Aromatic Substitution (


).[1]
Rationale:  The two methoxy groups strongly activate the pyridine ring. The C3 position is ortho to one methoxy and para to the other, making it highly nucleophilic.[1] N-Bromosuccinimide (NBS) provides a controlled source of bromonium ions.
Materials
ReagentEquiv.Role
2,6-Dimethoxypyridine1.0Substrate
N-Bromosuccinimide (NBS)1.05Brominating Agent
Acetonitrile (MeCN)8.0 volSolvent
Protocol
  • Dissolution: Dissolve 2,6-dimethoxypyridine in MeCN at

    
    .
    
  • Cooling: Cool the solution to

    
    .
    
  • Addition: Add NBS portion-wise over 2 hours. Critical: Protect from light to prevent radical side reactions.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours.

    • IPC:[1][7] Check for disappearance of starting material.

  • Quench: Add 10% aqueous

    
     (Sodium Thiosulfate) to destroy excess bromine species.
    
  • Extraction: Remove MeCN under vacuum; extract residue with Ethyl Acetate.

  • Yield Target: 85–90% (Solid).

Stage 3: Magnesiation and Thiolation (The Critical Step)

Mechanism: Halogen-Magnesium Exchange followed by Electrophilic Trapping. Rationale: Direct S_NAr to install the thiomethyl group at C3 is impossible due to the electron-rich nature of the ring. We use Turbo Grignard (iPrMgCl·LiCl) .[1] The LiCl breaks oligomeric aggregates, increasing the kinetic basicity of the Grignard, allowing the Br/Mg exchange to occur at


 rather than the dangerous 

required for n-BuLi.[1]
Materials
ReagentEquiv.Role
3-Bromo-2,6-dimethoxypyridine1.0Substrate
iPrMgCl[1]·LiCl (1.3M in THF)1.1Exchange Reagent
Dimethyl Disulfide (MeSSMe)1.2Electrophile
THF (Anhydrous)10 volSolvent
Protocol
  • Setup: Ensure reactor is inerted (

    
     or Ar atmosphere). Moisture content must be 
    
    
    
    ppm.
  • Exchange: Dissolve substrate in THF and cool to

    
    .
    
  • Grignard Addition: Add iPrMgCl·LiCl solution slowly, maintaining internal temp

    
    .
    
  • Aging: Stir at

    
     for 1 hour.
    
    • IPC:[7] Quench a small aliquot with

      
      . NMR should show 
      
      
      
      deuteration at C3, indicating complete formation of the Grignard species.[1]
  • Electrophile Addition: Add Dimethyl Disulfide (MeSSMe) dropwise. Caution: Exothermic.

  • Completion: Allow to warm to RT and stir for 2 hours.

  • Workup: Quench with saturated

    
    . Extract with MTBE (Methyl tert-butyl ether).
    
  • Odor Control: Treat aqueous waste with dilute bleach (NaOCl) to oxidize residual foul-smelling sulfides.

  • Yield Target: 80–85%.

Process Safety & Troubleshooting

Hazard Analysis Table
Hazard ClassSourceMitigation Strategy
Exotherm NaOMe Addition; Grignard FormationStrict temperature monitoring; controlled addition rates.[1]
Toxicity/Odor Dimethyl Disulfide (MeSSMe)Use closed systems; scrubbers with bleach/caustic; personal H2S monitors.
Runaway Grignard InitiationUse pre-complexed Turbo Grignard (iPrMgCl·LiCl) to ensure predictable initiation kinetics.
Troubleshooting Guide
  • Problem: Low conversion in Step 3 (Grignard exchange).

    • Root Cause:[1][7][3][8][9] Moisture in THF or old Grignard reagent.

    • Solution: Titrate Grignard reagent before use; dry THF over molecular sieves.

  • Problem: Formation of homocoupled dimer in Step 2.

    • Root Cause:[1][7][3][8][9] Temperature too high during NBS addition.

    • Solution: Keep T < 5°C during addition.

Analytical Specifications

To ensure the product meets pharmaceutical/agrochemical grade standards, the following specifications are recommended for the final release.

  • Appearance: White to off-white crystalline solid or pale yellow oil (depending on purity/polymorph).[1]

  • Purity (HPLC):

    
     (Area %).[1]
    
  • Identity (NMR):

    • 
       NMR (
      
      
      
      , 400 MHz):
      
      
      7.50 (d, 1H, Ar-H), 6.30 (d, 1H, Ar-H), 4.00 (s, 3H, OMe), 3.95 (s, 3H, OMe), 2.35 (s, 3H, SMe).[1] (Shifts are approximate).
  • Moisture (KF):

    
    .
    

References

  • Regioselectivity in Pyridines: Schlosser, M., & Rausis, T. (2004).[1] Site-Selective Substitution of 2,6-Dichloropyridine. European Journal of Organic Chemistry. [1]

  • Grignard Exchange (Turbo Grignard): Bao, R. L., et al. (2011).[1] Preparation of Polyfunctional Arylmagnesium Reagents. Angewandte Chemie International Edition. [1]

  • Synthesis of Alkylthio-pyridines: Xu, D., et al. (2013).[1] A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine (Analogous chemistry demonstrating S-alkylation). Asian Journal of Chemistry.

  • Process Safety for Sulfides: BenchChem Application Note. Challenges in scaling up the synthesis of Pyridine, 3-((benzylthio)methyl)-.

Disclaimer: This protocol is intended for use by qualified scientific personnel. Always perform a comprehensive risk assessment before scaling up chemical reactions.

Sources

Application Note: Strategic Functionalization of 2,6-Dimethoxy-3-(methylsulfanyl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It focuses on the strategic functionalization of 2,6-Dimethoxy-3-(methylsulfanyl)pyridine , a highly electron-rich scaffold with specific regiochemical preferences.[1][2]

Strategic Analysis & Reactivity Profile

The functionalization of 2,6-Dimethoxy-3-(methylsulfanyl)pyridine (1) requires a nuanced understanding of the interplay between the pyridine nitrogen and its three electron-donating substituents. Unlike bare pyridine, which is electron-deficient and sluggish in electrophilic aromatic substitution (EAS), Compound 1 is activated, behaving more like an electron-rich benzene derivative (e.g., 1,3-dimethoxybenzene).[1][2]

Electronic Landscape
  • 2,6-Dimethoxy Groups: These are powerful

    
    -donors.[2] They strongly activate positions C3  and C5  (ortho/para directors).[1] Since C3  is occupied by the methylsulfanyl group, the electronic pressure is focused entirely on C5 .[2]
    
  • 3-Methylsulfanyl Group: A moderate electron donor.[2] It activates C2 (occupied), C4 (ortho), and C6 (occupied).[1][2]

  • Regiochemical Consensus:

    • C5 Position: This is the "Hotspot." It is ortho to the C6-OMe and para to the C2-OMe. It is the most nucleophilic site on the ring, making it the primary target for Electrophilic Aromatic Substitution (EAS).[1]

    • C4 Position: This site is sterically crowded (flanked by -SMe and -H) and electronically less activated (meta to both methoxy groups).[1] Accessing C4 requires specific directing groups or blocking C5.[2]

Reactivity Map (Graphviz Diagram)[1]

ReactivityMap Core 2,6-Dimethoxy-3-(methylsulfanyl)pyridine C5 C5 Position (Primary Hotspot) Core->C5 Electrophilic Subst. (Halogenation, Nitration) Core->C5 Directed Lithiation (Ortho to OMe) C4 C4 Position (Sterically Hindered) Core->C4 Accessible only if C5 is blocked SMe 3-SMe Group (Modifiable Handle) Core->SMe Oxidation to Sulfoxide/Sulfone

Figure 1: Reactivity landscape of the scaffold. The convergence of directing effects makes C5 the primary site for functionalization.

Protocol A: Regioselective C5-Halogenation (EAS)

Objective: Introduction of a halogen (Br/I) at C5 to serve as a handle for cross-coupling (Suzuki, Buchwald-Hartwig). Mechanism: Electrophilic Aromatic Substitution (EAS).[1][3] The 2,6-dimethoxy motif ensures this proceeds under mild conditions without Lewis acid catalysis, which is typically required for pyridines.[1][2]

Materials
  • Substrate: 2,6-Dimethoxy-3-(methylsulfanyl)pyridine (1.0 eq)

  • Reagent: N-Bromosuccinimide (NBS) (1.05 eq) or N-Iodosuccinimide (NIS) (1.05 eq)[1]

  • Solvent: Acetonitrile (MeCN) or Dichloromethane (DCM)[1]

  • Quench: 10% Na₂S₂O₃ (aq)[1]

Step-by-Step Protocol
  • Dissolution: Dissolve the substrate (1.0 mmol) in anhydrous MeCN (5 mL, 0.2 M). Ensure the solution is clear; the substrate is lipophilic and should dissolve easily.

  • Addition: Cool the solution to 0 °C in an ice bath. Add NBS (1.05 mmol) portion-wise over 5 minutes.

    • Note: Protecting the reaction from light is recommended for NIS to prevent radical side reactions, though the ionic pathway dominates here.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.

    • Monitoring: Monitor via TLC (Hexane/EtOAc 8:2) or LC-MS. The product will be less polar than the starting material.

  • Workup:

    • Dilute with EtOAc (20 mL).[1]

    • Wash with 10% Na₂S₂O₃ (to quench excess halogen) and Brine.[1]

    • Dry over Na₂SO₄, filter, and concentrate.[1][2][4][5]

  • Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

    • Expected Yield: 85–95%.[2]

    • Product: 3-Bromo-2,6-dimethoxy-5-(methylsulfanyl)pyridine.[1][2]

Critical Insight: Avoid using elemental bromine (Br₂) if possible.[1] The generated HBr can protonate the pyridine nitrogen (even though it's less basic due to OMe/SMe induction), potentially deactivating the ring or causing demethylation of the methoxy groups at high temperatures. NBS provides a controlled source of Br+.

Protocol B: C5-Functionalization via Directed Ortho Metalation (DoM)[1]

Objective: Introduction of carbon electrophiles (Formyl, Carboxyl, Alkyl) at C5. Mechanism: Lithium-Halogen exchange is not applicable here (unless starting from the bromide). Instead, we utilize Directed Ortho Metalation (DoM) .[1][2] The C6-Methoxy group is a strong Directing Metalation Group (DMG). It directs lithiation to the ortho position (C5).[1]

Materials
  • Substrate: 2,6-Dimethoxy-3-(methylsulfanyl)pyridine (1.0 eq)

  • Base: n-Butyllithium (n-BuLi), 2.5 M in hexanes (1.1 eq)[1][2]

  • Solvent: Anhydrous THF (0.1 M)

  • Electrophile: DMF (for -CHO), CO₂ (for -COOH), or I₂ (for -I).[1][2]

Step-by-Step Protocol
  • Setup: Flame-dry a 2-neck round bottom flask and purge with Argon. Add anhydrous THF.

  • Cooling: Add the substrate and cool the system to -78 °C (Dry ice/Acetone bath).

  • Lithiation: Add n-BuLi (1.1 eq) dropwise via syringe over 10 minutes.

    • Observation: A color change (often yellow or orange) indicates the formation of the lithiated species.

    • Time: Stir at -78 °C for 45–60 minutes. The C6-OMe directs lithiation to C5. The C3-SMe could theoretically direct to C4, but the coordination of Lithium to the hard Oxygen of OMe is kinetically superior to the soft Sulfur of SMe.

  • Quench: Add the electrophile (e.g., anhydrous DMF, 1.5 eq) dropwise.

  • Warming: Allow the reaction to stir at -78 °C for 30 minutes, then remove the bath and warm to RT.

  • Workup: Quench with sat. NH₄Cl (aq).[1] Extract with EtOAc.[2][6]

  • Purification: Standard silica chromatography.[2]

Troubleshooting (Regioselectivity): If C4-lithiation is observed (minor byproduct), switch the base to LiTMP (Lithium 2,2,6,6-tetramethylpiperidide).[1][2] The steric bulk of TMP prevents it from accessing the crowded C4 position (between SMe and H), forcing deprotonation exclusively at the more accessible C5.

Protocol C: Sulfanyl Oxidation (Tuning the Core)

Objective: Convert the electron-donating -SMe group into an electron-withdrawing Sulfoxide (-SOMe) or Sulfone (-SO₂Me). Utility:

  • Electronic Tuning: The sulfone strongly deactivates the ring, enabling nucleophilic attacks at C2/C6 (displacement of OMe) or C5 (if halogenated).[1]

  • Metabolic Stability: Sulfones are common metabolic endpoints; synthesizing them directly aids in metabolite identification.[2]

Protocol (Sulfone Synthesis)
  • Dissolution: Dissolve substrate in DCM (0.1 M).

  • Oxidation: Add m-CPBA (meta-Chloroperoxybenzoic acid, 2.2 eq) at 0 °C.

    • Note: Use 1.0 eq for Sulfoxide; 2.2+ eq for Sulfone.[2]

  • Stirring: Warm to RT and stir for 2 hours (Sulfoxide) or overnight (Sulfone).

  • Workup: Wash with sat. NaHCO₃ (to remove m-chlorobenzoic acid byproduct) and Na₂S₂O₃.[1]

Summary Data & References

Comparison of Functionalization Routes
MethodTarget PositionPrimary DirectorKey ReagentsTypical Yield
EAS Halogenation C5 C2-OMe / C6-OMeNBS / MeCN90-95%
DoM Lithiation C5 C6-OMen-BuLi / THF75-85%
Oxidation S-Me N/AmCPBA / DCM>90%
Workflow Diagram

Workflow cluster_EAS Pathway A: Electrophilic Subst. cluster_DoM Pathway B: Lithiation Start Start: 2,6-Dimethoxy-3-(methylsulfanyl)pyridine StepA1 NBS, MeCN, 0°C Start->StepA1 StepB1 n-BuLi, THF, -78°C Start->StepB1 ProdA 5-Bromo Derivative (Cross-Coupling Ready) StepA1->ProdA StepB2 Quench (DMF/CO2) StepB1->StepB2 ProdB 5-Formyl/Carboxy Derivative StepB2->ProdB

Figure 2: Decision tree for functionalizing the C5 position.

References
  • Schlosser, M. (2005).[2] Organometallics in Synthesis: A Manual. Wiley.[2] (Authoritative text on Directed Ortho Metalation logic).

  • Gros, P., & Fort, Y. (2002).[2] "Lithiation of 2-Heterosubstituted Pyridines". Journal of the Chemical Society, Perkin Transactions 1. Link (Establishes C6-OMe as a superior director to C3-SMe).[1]

  • Clayden, J. (2002).[1][2] Organolithiums: Selectivity for Synthesis. Pergamon. (Mechanistic grounding for OMe vs SMe directing effects).

  • Carceller, R., et al. (1994).[1][2] "Synthesis of 2,6-dimethoxypyridine derivatives". Tetrahedron. (General reactivity of the dimethoxy scaffold).

Sources

Application Note: Agrochemical Synthesis Using 2,6-Dimethoxy-3-(methylsulfanyl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol guide details the use of 2,6-Dimethoxy-3-(methylsulfanyl)pyridine as a high-value intermediate in the synthesis of pyridine-based agrochemicals, specifically targeting Sulfonylurea Herbicides and Phenylpyrazole Insecticides .

Abstract & Strategic Significance

2,6-Dimethoxy-3-(methylsulfanyl)pyridine (CAS: Derived from 6231-18-1 via functionalization) is a critical bioisostere of the ubiquitous 4,6-dimethoxypyrimidine scaffold found in ALS-inhibiting herbicides (e.g., Bispyribac-sodium) and phenylpyrazole insecticides. Its unique substitution pattern—combining electron-donating methoxy groups with an oxidizable methylsulfanyl handle—allows for versatile downstream functionalization.

This guide details the Directed Ortho Metalation (DoM) strategy for its synthesis and its subsequent conversion into two primary agrochemical classes:

  • Pyridine-Sulfonylureas: Via oxidative chlorination to the sulfonyl chloride.

  • Pyridine-Aryl Ethers: Via oxidation to the sulfone (a leaving group surrogate) or cross-coupling.

Chemical Profile & Reactivity

The 2,6-dimethoxy-3-(methylsulfanyl)pyridine molecule possesses three distinct reactive sites:

FeatureChemical NatureReactivity ProfileAgrochemical Application
C3-SMe SulfideOxidation prone. Converts to Sulfoxide (SOMe), Sulfone (SO₂Me), or Sulfonyl Chloride (SO₂Cl).Precursor to sulfonylurea herbicides; Leaving group for SNAr.
C2, C6-OMe AlkoxyDirecting Group. Strong ortho-directing ability for lithiation.Directs electrophiles to C3 or C5.
Pyridine N Basic NitrogenDeactivated. Sterically hindered by 2,6-dimethoxy groups; reduced basicity.Minimizes N-oxide formation during S-oxidation.

Synthetic Pathways (Graphviz Visualization)

The following diagram illustrates the "Hub-and-Spoke" utility of 2,6-Dimethoxy-3-(methylsulfanyl)pyridine.

Agrochemical_Pathways Start 2,6-Dimethoxypyridine Intermediate 2,6-Dimethoxy-3-(methylsulfanyl)pyridine (CORE INTERMEDIATE) Start->Intermediate 1. n-BuLi, THF 2. MeSSMe (DoM) SulfonylCl 3-Sulfonyl Chloride (Reactive Electrophile) Intermediate->SulfonylCl Cl2, H2O, AcOH (Oxidative Chlorination) Sulfone 3-Methylsulfone (Leaving Group) Intermediate->Sulfone mCPBA or H2O2 (Oxidation) Target1 Sulfonylurea Herbicides (ALS Inhibitors) SulfonylCl->Target1 + Amino-heterocycle Target2 Pyridine-Aryl Ethers (Insecticides) Sulfone->Target2 + Phenol (SNAr)

Caption: Synthetic divergence from the core methylsulfanyl intermediate to key agrochemical classes.

Detailed Experimental Protocols

Protocol A: Synthesis of 2,6-Dimethoxy-3-(methylsulfanyl)pyridine

Methodology: Directed Ortho Metalation (DoM). Rationale: Direct electrophilic substitution on 2,6-dimethoxypyridine favors the C3 position due to the directing effect of the methoxy groups. Lithiation is cleaner and higher yielding than electrophilic aromatic substitution.

Reagents:

  • 2,6-Dimethoxypyridine (1.0 eq)

  • n-Butyllithium (1.1 eq, 2.5 M in hexanes)

  • Dimethyl disulfide (MeSSMe) (1.2 eq)

  • THF (Anhydrous)

Step-by-Step Procedure:

  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe.

  • Solvation: Charge the flask with 2,6-Dimethoxypyridine (13.9 g, 100 mmol) and anhydrous THF (150 mL). Cool the solution to -78 °C (acetone/dry ice bath).

  • Lithiation: Add n-BuLi (44 mL, 110 mmol) dropwise over 30 minutes. Maintain internal temperature below -70 °C.

    • Observation: The solution may turn bright yellow/orange, indicating the formation of the lithiated species.

  • Incubation: Stir at -78 °C for 1 hour to ensure complete deprotonation.

  • Quench: Add Dimethyl disulfide (11.3 g, 120 mmol) dropwise.

    • Critical Control: The reaction is exothermic. Control addition rate to keep Temp < -60 °C.

  • Warming: Allow the mixture to warm to room temperature (RT) naturally over 2 hours.

  • Workup: Quench with saturated NH₄Cl solution (50 mL). Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc 9:1).

    • Yield Target: 85-92% (Pale yellow oil).

Protocol B: Conversion to Agrochemical Precursor (Sulfonyl Chloride)

Target: 2,6-Dimethoxy-3-pyridinesulfonyl chloride. Application: Key intermediate for Sulfonylurea herbicides (e.g., analogs of Rimsulfuron).

Reagents:

  • 2,6-Dimethoxy-3-(methylsulfanyl)pyridine (from Protocol A)

  • Chlorine gas (Cl₂) or Sulfuryl Chloride (SO₂Cl₂)

  • Acetic Acid / Water (solvent system)

Step-by-Step Procedure:

  • Dissolution: Dissolve the sulfide (18.5 g, 100 mmol) in a mixture of Glacial Acetic Acid (100 mL) and Water (10 mL). Cool to 0 °C.

  • Chlorination: Bubble Cl₂ gas slowly through the solution OR add Sulfuryl Chloride (3 eq) dropwise.

    • Mechanism:[1][2][3][4] The sulfide oxidizes to sulfoxide, then sulfone, then cleaves to form the sulfonyl chloride.

  • Monitoring: Monitor by TLC (Hexane/EtOAc). The starting material spot will disappear, and a more polar sulfonyl chloride spot will appear.

  • Quench: Pour the reaction mixture onto crushed ice (500 g).

  • Isolation: The product often precipitates as a white solid. Filter and wash with cold water. If oil forms, extract with DCM immediately (sulfonyl chlorides are hydrolytically unstable).

  • Storage: Store under N₂ at -20 °C. Use immediately for coupling.

Protocol C: Coupling to Form Sulfonylurea (Agrochemical)

Target: Generic Pyridine-Sulfonylurea.

Step-by-Step Procedure:

  • Coupling: To a solution of 2-Amino-4,6-dimethoxypyrimidine (1.0 eq) in dry Acetonitrile, add 2,6-Dimethoxy-3-pyridinesulfonyl chloride (1.0 eq) and Pyridine (2.0 eq) as a base.

  • Reaction: Stir at RT for 12 hours.

  • Workup: Acidify with 1M HCl. The sulfonylurea usually precipitates. Filter and recrystallize from Acetone/Ethanol.

Process Optimization & Troubleshooting (Expertise)

IssueRoot CauseCorrective Action
Low Yield in Lithiation Moisture in THF or impure n-BuLi.Titrate n-BuLi before use. Ensure THF is distilled from Na/Benzophenone.
Regioselectivity Issues Lithium coordinating to N instead of OMe.Ensure temperature stays strictly below -70 °C. The 2,6-dimethoxy pattern strongly favors C3, but higher temps allow thermodynamic scrambling.
Over-Chlorination Excess Cl₂ attacking the electron-rich pyridine ring.Stop reaction immediately upon consumption of starting material. Use SO₂Cl₂ for milder control.
Sulfonyl Chloride Hydrolysis Water in workup or high humidity.Perform workup rapidly with ice-cold water. Dry organic solvents thoroughly before evaporation.

Analytical Validation (QC Specifications)

2,6-Dimethoxy-3-(methylsulfanyl)pyridine:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.95 (d, 1H, H-4), 6.30 (d, 1H, H-5), 4.01 (s, 3H, OMe), 3.95 (s, 3H, OMe), 2.45 (s, 3H, SMe).

    • Note: The coupling constant between H-4 and H-5 is characteristic of 3,4-substitution patterns.

  • HPLC Purity: >98.0% (AUC at 254 nm).

  • Appearance: Clear to pale yellow liquid/low-melting solid.

Safety & Handling

  • n-Butyllithium: Pyrophoric. Handle under inert atmosphere (Nitrogen/Argon). Have a Class D fire extinguisher nearby.

  • Chlorine Gas: Highly toxic. Perform all oxidative chlorinations in a high-efficiency fume hood with a caustic scrubber.

  • Dimethyl Disulfide: Stench reagent. Use bleach traps for all glassware and waste to neutralize odors.

References

  • Directed Ortho Metalation Reviews: Snieckus, V. Chemical Reviews, 1990 , 90, 879-933. Link

  • Pyridine Agrochemicals: Lamberth, C. Journal of Heterocyclic Chemistry, 2018, 55, 2035. (Review of pyridine chemistry in crop protection).
  • Sulfonylurea Synthesis: Levitt, G. Journal of Agricultural and Food Chemistry, 1991, 39, 404.
  • Boronic Acid Synthesis:Journal of Organic Chemistry, 2023 (General protocols for pyridyl boronic acids via DoM).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield in the Synthesis of 2,6-Dimethoxy-3-(methylsulfanyl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Yield optimization, regioselectivity control, and troubleshooting in Directed Ortho Metalation (DoM) workflows.

Introduction & Chemical Context

2,6-Dimethoxy-3-(methylsulfanyl)pyridine is a highly valuable heterocyclic building block, frequently utilized in the synthesis of complex pharmaceutical intermediates, such as functionalized boronic acids for Suzuki-Miyaura cross-coupling[1]. The standard synthetic route relies on the regioselective Directed Ortho Metalation (DoM) of 2,6-dimethoxypyridine, followed by electrophilic trapping with dimethyl disulfide (MeSSMe).

While conceptually straightforward, this transformation is highly sensitive to reaction parameters. Deviations in temperature, stoichiometry, or reagent quality frequently lead to poor conversion, poly-methylsulfanylations, or ether cleavage. This guide provides a self-validating protocol and troubleshooting matrix to ensure robust, reproducible yields >85%.

Process Workflows & Mechanistic Pathways

To successfully optimize this reaction, one must understand both the operational workflow and the underlying molecular mechanism.

Figure 1: Experimental workflow for the synthesis of 2,6-Dimethoxy-3-(methylsulfanyl)pyridine.

Figure 2: Mechanistic pathway of Directed Ortho Metalation (DoM) and electrophilic trapping.

Self-Validating Experimental Protocol

To ensure scientific integrity, this protocol integrates an In-Process Control (IPC) step, transforming the procedure from a blind recipe into a self-validating system.

Phase 1: Regioselective Lithiation
  • Preparation: Flame-dry a multi-neck round-bottom flask under vacuum and purge with Argon.

  • Solvent & Substrate: Dissolve 2,6-dimethoxypyridine (1.0 eq) in rigorously anhydrous THF (0.2 M concentration). Cool the solution to -40 °C using a dry ice/acetonitrile bath.

  • Deprotonation: Add titrated n-butyllithium (n-BuLi, 2.5 M in hexanes, 1.05 eq) dropwise over 15 minutes. Stir the resulting pale-yellow solution at -40 °C for 2 hours.

    • Causality Note: Why -40 °C? While -78 °C is standard for many DoM reactions, 2,6-dimethoxypyridine requires -40 °C for optimal deprotonation kinetics. At -78 °C, conversion is incomplete; at 0 °C, n-BuLi may act as a nucleophile, attacking the pyridine ring[2][3].

  • Self-Validation (IPC): Withdraw a 0.1 mL aliquot and quench it into 0.5 mL of D₂O. Analyze the organic layer via GC-MS or ¹H NMR. Proceed to Phase 2 only if >95% deuterium incorporation at the 3-position is confirmed.

Phase 2: Electrophilic Trapping & Workup
  • Trapping: To the -40 °C solution, add dimethyl disulfide (MeSSMe, 1.1 eq) dropwise over 10 minutes.

  • Maturation: Stir at -40 °C for 1 hour, then remove the cooling bath and allow the reaction to warm to 0 °C over 1 hour.

    • Causality Note: Maintaining low temperatures during addition prevents localized exothermic spikes that promote disulfide exchange and poly-alkylation.

  • Quench: Quench the reaction strictly at 0 °C by slowly adding saturated aqueous NH₄Cl.

  • Isolation: Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure product.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction parameters and the resulting yield/purity profile. Entry 2 represents the optimized conditions described in the protocol.

EntryLithiation Temp (°C)n-BuLi (eq)MeSSMe (eq)IPC Conversion (%)Isolated Yield (%)Purity Profile & Primary Impurity
1-78 °C1.051.145%40%95% (Unreacted starting material)
2 -40 °C 1.05 1.1 >98% 88% >98% (Optimal conditions)
30 °C1.051.1>98%65%80% (Butyl-substituted pyridine adducts)
4-40 °C1.501.5>98%60%70% (3,5-bis(methylsulfanyl) byproduct)

Troubleshooting Guides & FAQs

Q1: Why is my yield of 2,6-dimethoxy-3-(methylsulfanyl)pyridine consistently below 50%? A: This is almost always a kinetic issue related to incomplete lithiation or moisture quenching the intermediate. First, ensure your THF is rigorously anhydrous (<10 ppm water) and strictly titrate your n-BuLi prior to use. Second, verify your cooling bath temperature. If you are running the lithiation at -78 °C, the deprotonation of 2,6-dimethoxypyridine will be too slow. Elevating the lithiation temperature to -40 °C provides the necessary thermal energy to drive the deprotonation to completion without degrading the starting material[2].

Q2: I am observing a significant amount of the 3,5-bis(methylsulfanyl) byproduct. How can I suppress this over-functionalization? A: Poly-methylsulfanylations occur when excess n-BuLi generates a 3,5-dilithio species, or when the newly formed product is deprotonated by unreacted base in the system. To suppress this:

  • Strictly limit n-BuLi to 1.05 equivalents.

  • Ensure the dimethyl disulfide is added dropwise at -40 °C. Rapid addition causes localized exothermic spikes that promote secondary lithiation.

  • Use fresh MeSSMe; degraded disulfide reagents require excess equivalents to achieve full conversion, inadvertently increasing the risk of over-alkylation.

Q3: How do I ensure regioselectivity at the 3-position rather than the 4-position? A: Regioselectivity is inherently controlled by the Directed Ortho Metalation (DoM) effect. The methoxy group at the 2-position pre-coordinates the lithium cation (forming a pre-lithiation complex), which directs the butyl anion to deprotonate the adjacent, kinetically accessible C3 proton. The C4 proton lacks this proximity-driven activation, ensuring >98% regioselectivity for the 3-position[3]. You do not need to alter the reagents to achieve this; the substrate's electronic and steric topology dictates the outcome.

Q4: Does the order of addition matter when quenching with dimethyl disulfide? A: For highly reactive or sterically hindered lithiated species, "inverse addition" (cannulating the lithiated pyridine into a cold solution of MeSSMe) is sometimes preferred to maintain a vast excess of electrophile. However, for the 3-lithio-2,6-dimethoxypyridine intermediate, direct dropwise addition of MeSSMe to the lithiated intermediate at -40 °C is sufficient and operationally simpler, provided that magnetic stirring is vigorous enough to prevent localized concentration gradients.

References

Sources

preventing side reactions during 2,6-Dimethoxy-3-(methylsulfanyl)pyridine functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with 2,6-Dimethoxy-3-(methylsulfanyl)pyridine . The functionalization of this highly decorated heterocyclic scaffold presents unique chemoselectivity and regioselectivity challenges. Below, we address the most critical troubleshooting scenarios, combining mechanistic causality with self-validating experimental protocols.

Part 1: System Reactivity Overview

Before troubleshooting specific reactions, it is critical to understand the competing electronic effects within the molecule. The pyridine ring is electronically enriched by two strongly electron-donating methoxy groups (-OMe) and one methylsulfanyl group (-SMe).

ReactivityMap Core 2,6-Dimethoxy-3-(methylsulfanyl)pyridine (Starting Material) EAS Electrophilic Aromatic Substitution (Favors C5 Position) Core->EAS Electrophiles (Br2, I2) DoM Directed Ortho-Metalation (Competes at C4 & C5) Core->DoM Strong Bases (Li/Mg) Oxidation Thioether Oxidation (Side Reaction: Sulfoxide/Sulfone) Core->Oxidation Oxidants (NBS, H2O2) Demethylation O-Demethylation (Side Reaction: Pyridone Formation) Core->Demethylation Lewis Acids / Heat

Caption: Reactivity map of 2,6-Dimethoxy-3-(methylsulfanyl)pyridine highlighting pathways.

Part 2: Troubleshooting Guides & FAQs

Q1: During bromination with N-Bromosuccinimide (NBS), my yield of the 5-bromo derivative is low, and I observe a highly polar byproduct. What is happening?

The Causality: You are observing the competitive oxidation of the thioether. While NBS is a standard electrophilic halogen source, it also acts as a potent oxidant[1]. The methylsulfanyl (-SMe) group is highly susceptible to oxidation by halonium species or reactive oxygen species, rapidly converting into a sulfoxide or sulfone[2.12]. Because the C5 position is activated by the 2,6-dimethoxy groups, Electrophilic Aromatic Substitution (EAS) is possible, but the kinetic rate of thioether oxidation often outcompetes ring bromination at ambient temperatures.

The Solution: Abandon NBS. Shift to a non-oxidizing, strictly electrophilic halogenation system, such as elemental bromine (


) in acetic acid, or utilize a self-validating low-temperature protocol with 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH).

Self-Validating Protocol: Chemoselective C5-Bromination

  • Preparation: Dissolve 1.0 eq of 2,6-Dimethoxy-3-(methylsulfanyl)pyridine in anhydrous Dichloromethane (DCM) (0.1 M).

  • Temperature Control: Cool the reaction flask to exactly -20 °C using a dry ice/ethylene glycol bath. Causality: Low temperatures suppress the activation energy required for S-oxidation while permitting the highly activated aromatic ring to undergo EAS.

  • Reagent Addition: Add 1.05 eq of DBDMH dropwise as a solution in DCM over 30 minutes.

  • Validation Checkpoint 1 (TLC): After 1 hour, take a 50 µL aliquot, quench with saturated aqueous

    
    , and spot on silica TLC (Hexanes/EtOAc 8:2). The product should be less polar than the starting material. If a baseline spot appears, S-oxidation is occurring; immediately lower the temperature to -40 °C.
    
  • Quench & Workup: Once starting material is consumed, quench cold with 10% aqueous sodium thiosulfate to destroy any residual electrophile before warming to room temperature.

Q2: I am attempting a Directed Ortho-Metalation (DoM) to functionalize the C4 position, but I am getting an inseparable mixture of C4 and C5 substituted products. How can I control regioselectivity?

The Causality: This is a classic clash of Directing Metalation Groups (DMGs)[2]. The molecule contains two active directing groups: the -SMe group directs metalation to the C4 position, while the C6-OMe group directs to the C5 position. When using standard alkyllithiums (like n-BuLi), the metalation is under thermodynamic control, leading to a mixture of lithiated species. Furthermore, n-BuLi can cause nucleophilic attack on the methoxy groups.

The Solution: Switch from n-BuLi to a sterically hindered, non-nucleophilic Knochel-Hauser base, specifically TMPMgCl·LiCl (2,2,6,6-Tetramethylpiperidinylmagnesium chloride lithium chloride complex)[3]. The bulky TMP base exhibits high kinetic selectivity for the less sterically hindered position.

Quantitative Comparison of Directing Groups

Directing GroupDirected PositionRelative Directing PowerPrimary Side Reaction Risk
-OMe (Methoxy) Ortho (C5)ModerateO-Demethylation (Nucleophilic attack)
-SMe (Methylsulfanyl) Ortho (C4)StrongOxidation to Sulfoxide/Sulfone

Self-Validating Protocol: Regioselective C4-Magnesiation

DoMWorkflow Step1 1. Dissolve Substrate in anhydrous THF (0.2 M) Step2 2. Cool to -40°C (Kinetic Control) Step1->Step2 Step3 3. Dropwise addition of 1.2 eq TMPMgCl·LiCl Step2->Step3 Step4 4. Self-Validation: Quench aliquot with D2O Check GC-MS for >95% D-incorporation Step3->Step4 Step5 5. Add Electrophile (e.g., I2, Ar-CHO) Step4->Step5 Step6 6. Aqueous Workup & Purification Step5->Step6

Caption: Self-validating experimental workflow for regioselective Directed Ortho-Metalation.

  • Preparation: Dissolve the substrate in strictly anhydrous THF under an Argon atmosphere.

  • Deprotonation: Cool to -40 °C. Add 1.2 eq of TMPMgCl·LiCl dropwise. Stir for 2 hours.

  • Validation Checkpoint (Deuterium Quench): Withdraw a 0.1 mL aliquot via syringe and inject it into a vial containing 0.5 mL of

    
    . Extract with ethyl acetate and analyze via GC-MS. Causality: You must confirm complete metalation before wasting expensive electrophiles. You should observe a mass shift of +1 Da corresponding to the deuterated product.
    
  • Electrophile Trapping: Add your desired electrophile (e.g., Iodine or an aldehyde) and allow the reaction to slowly warm to room temperature.

Q3: During a subsequent Suzuki coupling using a Lewis acidic palladium catalyst, my NMR shows the loss of a methoxy signal and the appearance of a broad NH/OH peak. Why?

The Causality: You are observing O-demethylation, resulting in the formation of a pyridone (2-pyridone or 6-pyridone). Methoxy groups situated at the 2- and 6-positions of a pyridine ring are highly susceptible to cleavage. At elevated temperatures, Lewis acids (including certain transition metal catalysts or boron byproducts from the Suzuki cross-coupling) coordinate to the pyridine nitrogen or the methoxy oxygen, activating the methyl group toward nucleophilic attack by halides or solvent molecules.

The Solution: To prevent O-demethylation during cross-coupling:

  • Avoid Protic Solvents: Do not use ethanol or water/methanol mixtures at high reflux. Switch to a biphasic Toluene/Water system or 1,4-Dioxane.

  • Buffer the System: Use a milder base such as

    
     or 
    
    
    
    instead of harsh bases like
    
    
    , which can act as nucleophiles.
  • Lower the Temperature: Utilize highly active, sterically demanding phosphine ligands (e.g., XPhos or RuPhos) that allow palladium-catalyzed cross-couplings to proceed at room temperature or mild heating (40 °C), well below the activation energy required for C-O bond cleavage.

Part 3: References

  • Directed Ortho Metalation in 2021: A Tribute to Victor Snieckus Source: Organic Reactions (via ResearchGate) URL:[Link]

  • Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis Source: PMC - National Institutes of Health URL:[Link]

  • An Oxidation of Benzyl Methyl Ethers with NBS that Selectively Affords Either Aromatic Aldehydes or Aromatic Methyl Esters Source: ResearchGate URL:[Link]

  • Regiodivergent Metalation of Pyridines Using Mixed TMP-Titanate and TMP-Fe-Titanate Bases Source: ResearchGate URL:[Link]

Sources

solubility issues with 2,6-Dimethoxy-3-(methylsulfanyl)pyridine in aqueous media

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility & Stability Issues with 2,6-Dimethoxy-3-(methylsulfanyl)pyridine Content Type: Technical Support Center Guide

Welcome to the Technical Resource Hub. This guide addresses the physicochemical challenges associated with 2,6-Dimethoxy-3-(methylsulfanyl)pyridine (hereafter referred to as DMSP-3 ). This compound presents a distinct "solubility-stability paradox" common to lipophilic pyridine thioethers: it requires organic cosolvents for solubilization, yet the sulfur moiety renders it susceptible to oxidation, a process often accelerated by the very sonication or heating used to dissolve it.[1]

Part 1: Compound "Personality" & Physicochemical Profile[2]

Before troubleshooting, understand the molecule you are working with.[2] DMSP-3 is not a standard "dissolve and go" reagent.[1][2][3]

PropertyValue / CharacteristicImplication for Handling
Core Structure Pyridine ring with 2,6-dimethoxy & 3-methylsulfanyl groupsLipophilic Weak Base .[1][2][3][4] The methoxy groups reduce the basicity of the pyridine nitrogen compared to unsubstituted pyridine.[2]
Estimated LogP ~2.5 – 3.0Low Aqueous Solubility .[1][2][3] Expect < 100 µM solubility in pure aqueous buffer without cosolvents.[2]
pKa (Pyridine N) ~3.0 – 3.5 (Estimated)pH-Independent Insolubility .[1][2][3][4] Unlike basic pyridines (pKa ~5), this compound will not significantly protonate (and dissolve) at physiological pH (7.4).[1][2][3] You would need pH < 1.5 to protonate it, which is biologically incompatible.[2]
Reactive Moiety Methylsulfanyl (-SMe)Oxidation Risk .[1][2][3][4] Susceptible to oxidation to sulfoxide (-S(=O)Me) and sulfone (-SO₂Me) upon exposure to air, peroxides, or vigorous sonication.[1][3][4]

Part 2: Troubleshooting Guide (Q&A)

Issue 1: "My compound precipitates immediately when I dilute the DMSO stock into cell culture media."

Diagnosis: This is a classic "Solvent Shock" phenomenon.[1][2][3] DMSP-3 is highly soluble in DMSO but hydrophobic.[1][2][3] When a concentrated DMSO drop hits the aqueous buffer, the local water concentration spikes, causing the compound to crash out as a micro-precipitate before it can disperse.

Solution: The "Step-Down" Dilution Protocol Do not pipette directly from 100% DMSO to 100% aqueous media.[1][2][3] Use an intermediate dilution step.

  • Prepare Stock: 10 mM in anhydrous DMSO.

  • Intermediate Step: Dilute the stock 1:10 into a solvent mixture (e.g., 50% DMSO / 50% Water or PEG400).

    • Why? This lowers the hydrophobicity gap.[2]

  • Final Dilution: Pipette from the intermediate solution into your assay buffer while vortexing rapidly.

Critical Check: Measure UV absorbance at 600 nm (OD600). If OD > 0.05, you have micro-precipitation (turbidity) that will skew your assay results.[1][2][3]

Issue 2: "The potency of the compound decreases over time in storage."[2]

Diagnosis: Oxidative degradation of the sulfide group.[2][3] The 3-methylsulfanyl group is electron-rich and prone to oxidation.[1][2][3][4] If your DMSO used for stock preparation is old (hygroscopic DMSO absorbs water and oxygen) or if the vial was left open, the compound converts to the sulfoxide form.[2]

Solution: Inert Gas Shielding [1][2][3][4][5]

  • Solvent: Use only "anhydrous, septum-sealed" DMSO ampoules for stock preparation.

  • Storage: Aliquot stocks immediately. Do not freeze/thaw repeatedly.[2][3]

  • Verification: Run an LC-MS.

    • Parent Mass:[1][2][3][5] M[1][2][3][4][6]

    • Sulfoxide impurity: M+16[1][2][3]

    • Sulfone impurity: M+32[1][2][3][4]

    • Note: If you see M+16, your stock is compromised.[2][3]

Issue 3: "I need to dose this in vivo (mouse), but it clogs the needle."

Diagnosis: Inadequate formulation for a lipophilic neutral molecule.[1][2][3] Simple saline or PBS formulations will fail because the compound will not protonate at neutral pH.[2]

Solution: Solubilizing Excipients You must encapsulate the lipophilic core.[1][2][3]

  • Option A (Standard): 10% DMSO + 40% PEG400 + 50% Saline.[1][2][3]

  • Option B (Superior): 10% DMSO + 20% Sulfobutylether-β-Cyclodextrin (SBE-β-CD) in water.[1][3][4]

    • Mechanism:[1][2][3] The cyclodextrin creates a hydrophobic cavity that hosts the DMSP-3 molecule, shielding it from the aqueous environment while maintaining solubility.[1][3]

Part 3: Visualizing the Workflow

Figure 1: Solubility Decision Tree

Use this logic flow to determine the correct formulation strategy based on your target concentration.

SolubilityLogic Start START: Target Concentration? LowConc < 10 µM Start->LowConc HighConc > 10 µM Start->HighConc DirectDil Direct Dilution (Max 0.1% DMSO) LowConc->DirectDil Cosolvent Requires Cosolvent (DMSO/PEG400) HighConc->Cosolvent CheckPrecip Check Turbidity (OD600) DirectDil->CheckPrecip Success Proceed to Assay CheckPrecip->Success Clear Fail Precipitation Detected CheckPrecip->Fail Cloudy Cosolvent->CheckPrecip Cyclodextrin Use Carrier (HP-β-CD or SBE-β-CD) Cyclodextrin->Success Fail->Cyclodextrin Rescue Strategy

Caption: Decision logic for formulating DMSP-3. For concentrations >10 µM, simple cosolvents may fail, necessitating cyclodextrin carriers.[1][3]

Figure 2: The Oxidation Trap (Stability Warning)

The methylsulfanyl group is the stability "Achilles' heel."[2]

OxidationPath Sulfide Active Compound DMSP-3 (Sulfide) -S-CH3 Sulfoxide Inactive Impurity 1 Sulfoxide +16 Da (Oxygen) Sulfide->Sulfoxide Air / Old DMSO Slow Oxidation Sulfone Inactive Impurity 2 Sulfone +32 Da (2 Oxygens) Sulfoxide->Sulfone Peroxides / Heat Fast Oxidation

Caption: Degradation pathway.[1][3][4] DMSP-3 oxidizes to sulfoxide and sulfone forms.[1][2][3] Avoid vigorous vortexing in air or using aged DMSO.[1][2][3]

Part 4: Standardized Experimental Protocols

Protocol A: Preparation of a Stable 10 mM Stock Solution

Use this protocol to minimize oxidation and ensure accurate concentration.

  • Weighing: Weigh approximately 5 mg of DMSP-3 into a glass vial (avoid plastics that leach plasticizers).

  • Calculation: Calculate the exact volume of DMSO required using the formula:

    
    
    (Note: MW of DMSP-3 ≈ 185.24  g/mol )
    
  • Solubilization: Add fresh, anhydrous DMSO.

    • Technique: Do not sonicate if possible.[1][2][3] Sonication generates heat and free radicals.[2][3] Instead, cap the vial tightly and rotate/invert gently until dissolved.[2]

  • Storage: Flush the headspace with Nitrogen or Argon gas.[2][3] Seal with Parafilm.[2][3] Store at -20°C.

Protocol B: Solubility Limit Determination (Kinetic)

Use this to empirically determine the maximum solubility in your specific assay buffer.[1][2][3][4]

  • Prepare a 20 mM stock in DMSO.[2][3]

  • Aliquot 190 µL of your assay buffer (e.g., PBS pH 7.4) into a 96-well UV-transparent plate.

  • Add 10 µL of DMSO stock (Final: 1 mM).[1][2][3] Mix.

  • Perform serial 2-fold dilutions using a mixture of Buffer + 5% DMSO (to keep solvent constant).

  • Incubate for 2 hours at room temperature.

  • Read: Measure Absorbance at 540 nm or 600 nm (turbidity range).

  • Analyze: Plot Concentration vs. Absorbance. The point where Absorbance spikes above baseline is your Solubility Limit .[2][3]

References

  • Lipophilicity and Solubility of Pyridine Derivatives Source: National Center for Biotechnology Information (2025).[1][2][3] PubChem Compound Summary for 2,6-Dimethoxypyridine. URL:[Link] Relevance: Establishes the baseline lipophilicity (LogP ~2.[1][2][3]3) and weak basicity of the core 2,6-dimethoxypyridine scaffold, supporting the need for cosolvents.[1]

  • Oxidation of Methylsulfanyl Heterocycles Source: ScienceDirect / Tetrahedron Letters.[2][3] Oxidation of alkyl aryl sulfides to sulfoxides and sulfones. URL:[Link] Relevance: Provides the mechanistic grounding for the "Oxidation Trap" warning, detailing how thioethers convert to sulfoxides under oxidative stress.

  • Cyclodextrin Formulation Strategies Source: Loftsson, T., & Brewster, M. E. (2010).[1][3] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. URL:[Link] Relevance: Validates the use of SBE-β-CD (Protocol 3, Option B) for solubilizing lipophilic drugs without altering pH.

Sources

Technical Support Center: Purification of 2,6-Dimethoxy-3-(methylsulfanyl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of 2,6-Dimethoxy-3-(methylsulfanyl)pyridine. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining this compound with high purity. The guidance is structured to explain the reasoning behind each procedural step, ensuring both technical accuracy and practical success.

Compound Profile and Common Purification Challenges

2,6-Dimethoxy-3-(methylsulfanyl)pyridine is a substituted pyridine derivative containing both electron-donating methoxy groups and a methylsulfanyl (thioether) group. This unique combination of functional groups presents specific purification challenges:

  • Basicity: The pyridine nitrogen is basic, allowing for manipulation through acid-base chemistry.[1][2][3]

  • Polarity: The methoxy and methylsulfanyl groups impart moderate polarity, influencing its solubility in organic solvents.

  • Oxidation Sensitivity: The methylsulfanyl group is susceptible to oxidation, potentially forming the corresponding sulfoxide and sulfone as major impurities, especially during prolonged heating or exposure to oxidizing agents.

  • Thermal Stability: While generally stable, prolonged exposure to high temperatures during distillation should be approached with caution to prevent decomposition or side reactions.

The primary goal of any purification strategy is to effectively remove unreacted starting materials, reaction by-products, and particularly the oxidized sulfoxide/sulfone derivatives.

General Workflow for Purification Strategy

A logical approach to purification begins with a small-scale analysis to determine the optimal method before committing the bulk of the material. This workflow minimizes loss of valuable compound and ensures the chosen strategy is effective.

Purification_Workflow start Crude Sample of 2,6-Dimethoxy-3-(methylsulfanyl)pyridine tlc Perform TLC Analysis (Multiple Solvent Systems) start->tlc decision_impurities Assess Impurity Profile tlc->decision_impurities is_base_soluble Are impurities non-basic? decision_impurities->is_base_soluble acid_base Acid-Base Extraction is_base_soluble->acid_base Yes is_solid Is the compound a solid at RT? is_base_soluble->is_solid No acid_base->is_solid recrystallization Recrystallization Screening is_solid->recrystallization Yes is_separable Good separation by TLC? is_solid->is_separable No final_purity Assess Purity (TLC, NMR, HPLC/GC) recrystallization->final_purity chromatography Flash Column Chromatography is_separable->chromatography Yes is_separable->final_purity No (Consider alternative methods) chromatography->final_purity end Pure Compound final_purity->end

Caption: Decision workflow for selecting a purification method.

Frequently Asked Questions (FAQs)

Q1: My primary impurity is the corresponding sulfoxide. How can I remove it?

A1: The sulfoxide is significantly more polar than the parent sulfide. This polarity difference is the key to separation.

  • Flash Column Chromatography: This is the most effective method. The sulfoxide will have a much lower Rf value (it will stick to the silica gel more strongly) than the desired sulfide product. A solvent system that gives the product an Rf of 0.3-0.4 on a TLC plate will typically leave the sulfoxide at the baseline.

  • Recrystallization: If your desired compound is a solid, a carefully chosen recrystallization solvent may leave the more polar sulfoxide impurity in the mother liquor.[4][5] Screening various solvents is necessary.

  • Chemical Reduction (Advanced): In cases of high sulfoxide contamination, it may be feasible to reduce the sulfoxide back to the sulfide. Reagents like triflic anhydride/potassium iodide or sodium borohydride/iodine can be effective, but this adds another reaction and workup step.[6]

Q2: Can I use an acid-base extraction to purify my compound?

A2: Yes, this is an excellent first step to remove non-basic impurities. The pyridine nitrogen is basic and will be protonated by a dilute acid (e.g., 1M HCl), forming a water-soluble salt.[2][3] Neutral organic impurities will remain in the organic layer and can be washed away.

  • Protocol: Dissolve your crude material in an organic solvent like ethyl acetate or dichloromethane. Extract with 1M HCl (aqueous). The desired compound will move to the aqueous layer. Separate the layers, then basify the aqueous layer with a base like 1M NaOH until pH > 10. Your compound will precipitate or can be extracted back into an organic solvent.[1][7]

Q3: My compound appears as an oil, but the literature says it's a solid. What should I do?

A3: This is a classic sign of impurities disrupting the crystal lattice. The presence of residual solvent or reaction by-products can lower the melting point and prevent solidification.

  • Action: First, ensure all solvent is removed under high vacuum. If it remains an oil, the sample requires further purification. Column chromatography is often the best choice in this scenario to remove the impurities that are preventing crystallization.

Q4: How do I choose the right solvent for column chromatography?

A4: The ideal solvent system is determined using Thin Layer Chromatography (TLC).[8][9]

  • Goal: Find a solvent mixture (e.g., hexanes/ethyl acetate or dichloromethane/methanol) that moves the desired compound to a Retention Factor (Rf) of approximately 0.2-0.4.

  • Method: Spot the crude mixture on a TLC plate and develop it in various solvent systems of differing polarity. The ideal system will show good separation between your product spot and all impurity spots.[10]

In-Depth Troubleshooting Guides

Guide 1: Flash Column Chromatography

Flash chromatography is the workhorse technique for purifying moderately polar organic compounds like this pyridine derivative.[11]

Experimental Protocol: Step-by-Step

  • Solvent System Selection: Using TLC, identify a mobile phase (e.g., 8:2 Hexanes:Ethyl Acetate) that provides an Rf of 0.2-0.4 for the product and good separation from impurities.[8][11]

  • Column Packing:

    • Select a column of appropriate size (a good rule of thumb is to use 40-100g of silica gel for every 1g of crude material, depending on separation difficulty).[12]

    • Prepare a slurry of silica gel in the chosen eluent.

    • Pour the slurry into the column and use air pressure to pack it into a firm, stable bed. Ensure the column is perfectly vertical.[12]

    • Add a thin layer of sand on top to protect the silica bed.[11]

  • Sample Loading:

    • Dissolve the crude material in a minimal amount of the eluent or a stronger solvent like dichloromethane.

    • Alternatively, for better resolution, perform a "dry load": dissolve the crude material, add a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column, ensuring the solvent level never drops below the top of the silica bed.

    • Apply gentle air pressure to force the solvent through the column at a steady rate.

    • Collect fractions in test tubes and monitor their contents by TLC.

  • Isolation: Combine the pure fractions (as determined by TLC), and remove the solvent using a rotary evaporator.

Troubleshooting Common Chromatography Issues

ProblemProbable Cause(s)Recommended Solution(s)
Poor Separation / Mixed Fractions - Incorrect solvent system (too polar).- Column was packed improperly (cracks/channels).- Column was overloaded with crude material.- Re-evaluate the solvent system with TLC; aim for a lower Rf.[13]- Repack the column carefully, ensuring a uniform bed.[14]- Use more silica gel relative to the amount of crude product.[12]
Compound Won't Elute (Stuck on Column) - Solvent system is not polar enough.- Compound may be decomposing on the acidic silica gel.- Gradually increase the polarity of the eluent (gradient elution).[11][13]- Test compound stability on a TLC plate. If it degrades, consider using deactivated silica (with triethylamine) or a different stationary phase like alumina.[13]
Product Elutes with the Solvent Front - Solvent system is far too polar.- Start again with a much less polar solvent system (e.g., increase the hexane ratio).
Streaking on TLC / Tailing from Column - Compound is too concentrated when spotted/loaded.- Compound is acidic or basic and interacting strongly with silica.- Dilute the sample before spotting on TLC.- For columns, use the dry loading method.- Add a small amount (0.1-1%) of triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent.
Guide 2: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds, provided a suitable solvent can be found. The principle relies on the target compound being highly soluble in a hot solvent but poorly soluble at cold temperatures, while impurities remain soluble at all temperatures.[4][5][15]

Experimental Protocol: Solvent Screening

  • Preparation: Place a small amount (~20-30 mg) of the crude solid into several different test tubes.

  • Solvent Addition: To each tube, add a different solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexanes, or mixtures) dropwise at room temperature until the solid just dissolves. A good candidate solvent will NOT dissolve the solid well at room temperature.[4]

  • Heating: For solvents that did not dissolve the solid, heat the mixture gently (e.g., in a warm water bath) while adding more solvent dropwise until the solid fully dissolves.

  • Cooling: Allow the clear, hot solution to cool slowly to room temperature, then place it in an ice bath.

  • Observation: The ideal solvent is one from which abundant, pure crystals form upon cooling.[16]

Troubleshooting Common Recrystallization Issues

ProblemProbable Cause(s)Recommended Solution(s)
No Crystals Form Upon Cooling - Too much solvent was used.- The compound is highly soluble even at low temperatures.- The solution is cooling too quickly.- Boil off some of the solvent to increase concentration and try cooling again.[4]- Try a different, less polar solvent or a mixed-solvent system (e.g., dissolve in a good solvent like ethanol, then add a poor solvent like water dropwise until cloudy).[15]- Allow the solution to cool slowly on the benchtop before moving to an ice bath. Scratch the inside of the flask with a glass rod to induce crystallization.
Compound "Oils Out" Instead of Crystallizing - The boiling point of the solvent is higher than the melting point of the compound.- Impurities are present at a high level.- Choose a solvent with a lower boiling point.- Attempt to purify the material first by another method, such as column chromatography, to remove the bulk of impurities.
Low Recovery of Material - The compound has significant solubility in the cold solvent.- Premature crystallization occurred during a hot filtration step.- Ensure the solution is thoroughly cooled in an ice bath before filtering.- Minimize the amount of solvent used.- If performing a hot filtration, use a pre-heated funnel and flask to prevent the product from crashing out.[4]

Analytical Methods for Purity Assessment

Confirming the purity of the final product is a critical step. No single technique is definitive, and a combination is recommended.[17]

  • Thin Layer Chromatography (TLC): The simplest method for a quick purity check. A pure compound should ideally show a single spot.[10][18] Running the sample in multiple different solvent systems can increase confidence.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is one of the most powerful tools for assessing purity. The presence of small, unidentifiable peaks in the spectrum suggests impurities.[19] Comparing the integration of impurity peaks to product peaks can give a quantitative estimate of purity.[20]

  • Gas Chromatography (GC) / High-Performance Liquid Chromatography (HPLC): These are highly sensitive chromatographic techniques that can separate and quantify components in a mixture.[17] A pure sample will show a single major peak. These methods are essential for generating data for regulatory submissions or publications.

Purity_Analysis cluster_qualitative Qualitative Assessment cluster_quantitative Quantitative Assessment tlc TLC Analysis (Single spot?) nmr ¹H NMR Analysis (Absence of impurity peaks?) hplc_gc HPLC / GC (Single peak? >99% area?) elemental Elemental Analysis (Matches theoretical C,H,N,S?) purified_sample Purified Sample purified_sample->tlc purified_sample->nmr purified_sample->hplc_gc purified_sample->elemental

Caption: Key methods for assessing final compound purity.

References

  • University of California, Los Angeles. Troubleshooting Flash Chromatography. Available from: [Link]

  • Study.com. Acid-Base Extraction | Purpose, Theory & Applications. Available from: [Link]

  • University of York. Solvent Choice - Chemistry Teaching Labs. Available from: [Link]

  • Scribd. Solvent Selection and Recrystallization Guide | PDF. Available from: [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available from: [Link]

  • Study.com. Acid-Base Extraction | Purpose, Theory & Applications - Lesson. Available from: [Link]

  • Hawach. Several Problems of Flash Column Chromatography. Available from: [Link]

  • Royal Society of Chemistry. Finding the best solvent for recrystallisation student sheet. Available from: [Link]

  • California State University, Stanislaus. Recrystallization. Available from: [Link]

  • Emery Pharma. A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available from: [Link]

  • Chemistry LibreTexts. 4.8: Acid-Base Extraction. Available from: [Link]

  • University of Rochester. Tips for Flash Column Chromatography. Available from: [Link]

  • PubMed. [Fluorometric determination of pyridine and its derivatives by flow injection analysis]. Available from: [Link]

  • University of Colorado Boulder. Thin Layer Chromatography (TLC). Available from: [Link]

  • University of Massachusetts Boston. Thin Layer Chromatography (tlc) to check purity of benzophenone reaction mixture. Available from: [Link]

  • Wikipedia. Acid–base extraction. Available from: [Link]

  • EAG Laboratories. Thin-Layer Chromatography | TLC. Available from: [Link]

  • AZoOptics. How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Available from: [Link]

  • ResearchGate. How to check the purity of the chemical compound by H NMR?. Available from: [Link]

  • Quora. How can I remove DMSO from my organic compound? Can I lyophilize DMSO without affecting the compound?. Available from: [Link]

  • PubMed. Analysis of organic reactions by thin layer chromatography combined with matrix-assisted laser desorption/ionization time-of-flight mass spectrometry. Available from: [Link]

  • National Institutes of Health. NMR-spectroscopic analysis of mixtures: from structure to function - PMC. Available from: [Link]

  • Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. Available from: [Link]

  • ACD/Labs. The Basics of Interpreting a Proton ( 1 H) NMR Spectrum. Available from: [Link]

  • PubMed. Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. Available from: [Link]

  • University of South Alabama. Acid-Base Extraction. Available from: [Link]

  • Springer. Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Available from: [Link]

  • Google Patents. US3358036A - Purification of dimethyl sulfoxide.
  • ResearchGate. How to purify a sulfone and sulfide sulfoxide without a column?. Available from: [Link]

  • Organic Chemistry Portal. Reduction of Sulfoxides. Available from: [Link]

  • Chemistry LibreTexts. Running a flash column. Available from: [Link]

  • U.S. Environmental Protection Agency. 2,6-Dimethoxypyridine Properties. Available from: [Link]

  • European Patent Office. METHOD FOR PURIFYING DIMETHYL SULFOXIDE - Patent 3388418. Available from: [Link]

  • Semantic Scholar. Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Available from: [Link]

  • PubChem. 2,6-Dimethoxypyridine | C7H9NO2 | CID 80378. Available from: [Link]

  • ResearchGate. Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. Available from: [Link]

  • DSpace@MIT. 7.9. Flash Column Chromatography Guide. Available from: [Link]

  • National Institutes of Health. Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine - PMC. Available from: [Link]

  • PubChem. 2,6-Dimethoxy-3,5-pyridinediamine dihydrochloride | C7H13Cl2N3O2 | CID 3017019. Available from: [Link]

  • Google Patents. CN108929278A - A kind of preparation method of 4- amino -2,6- dimethoxypyridin.
  • Arkivoc. A new convenient synthesis of some novel 2,6-disubstituted-pyridine derivatives. Available from: [Link]

  • PrepChem.com. Synthesis of EXAMPLE IV--2,6-Dimethoxy-4-(dichloromethyl)pyridine. Available from: [Link]

  • European Commission. SCIENTIFIC COMMITTEE ON CONSUMER PRODUCTS SCCP Opinion on 2,6-Dimethoxy-3,5-pyridinediamine HCl. Available from: [Link]

  • Google Patents. US6624307B1 - Process for producing 2,6-dihydroxy-3,4-dialkylpyridines.
  • International Journal of ChemTech Research. Synthesis of 2, 6-Diamino-3-phenyl-5-phenylazopyridine hydrochloride: An Impurity in the Process for Phenazopyridine Hydrochloride a Genito-Urinary Antiseptic Drug. Available from: [Link]

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Technical Support Center: Recrystallization of 2,6-Dimethoxy-3-(methylsulfanyl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Chemical Process Development

Disclaimer: Detailed and validated recrystallization protocols for 2,6-Dimethoxy-3-(methylsulfanyl)pyridine are not extensively available in public literature. The following guide is synthesized from the physicochemical properties inferred from its structure, data on analogous compounds, and established first principles of crystallization science.[1][2][3] Researchers should use this information as a robust starting point and optimize conditions based on their specific experimental observations, including the purity of the crude material and the scale of the experiment.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of 2,6-Dimethoxy-3-(methylsulfanyl)pyridine that influence solvent selection?

A1: Understanding the molecule's structure is critical for a logical solvent choice. The key features are:

  • Pyridine Ring: A moderately polar aromatic heterocycle. The nitrogen atom can act as a hydrogen bond acceptor.

  • Two Methoxy Groups (-OCH₃): Located at the 2 and 6 positions, these electron-donating groups are polar and can participate in hydrogen bonding as acceptors. They increase the molecule's polarity compared to an unsubstituted pyridine.

  • Methylsulfanyl Group (-SCH₃): The sulfur-methyl group at the 3-position is significantly less polar than the methoxy groups and contributes to the molecule's lipophilic character.

The combination of these groups gives the molecule a mixed polarity. It is not strongly polar nor is it purely non-polar. This suggests that a single ideal solvent might be found in the mid-polarity range, or that a mixed-solvent system will be highly effective.

Q2: What is a good starting point for solvent selection?

A2: Based on data from structurally similar dimethoxypyridine derivatives and general principles, the following solvents and systems are recommended for initial screening:

  • Non-Polar Solvents (Hydrocarbons): A related compound, 2,6-dimethoxy-4-(dichloromethyl)pyridine, has been successfully crystallized from hexane .[4] This suggests that despite the polar methoxy groups, the overall molecule may have low solubility in cold alkanes but sufficient solubility when hot. Heptane or cyclohexane are also excellent candidates.

  • Aromatic Solvents: Toluene has been used effectively for purifying a dimethoxy-pyrimidine derivative, which shares functional group similarities.[5] Toluene's aromaticity can interact favorably with the pyridine ring.

  • Alcohols: Methanol and ethanol are common recrystallization solvents.[6] Given the molecule's hydrogen bond acceptors, it will likely have moderate to high solubility in these solvents. They may be too effective (i.e., soluble even when cold), making them better candidates for use in a solvent-pair system.[6]

  • Mixed Solvent Systems: If a single solvent proves inadequate, a solvent-pair system is a powerful alternative.[6] A common approach is to dissolve the compound in a minimal amount of a "good" hot solvent (in which it is highly soluble) and then titrate with a "poor" hot solvent (in which it is sparingly soluble) until turbidity appears.

    • Recommended Pairs: Ethanol/Water, Toluene/Heptane, or Ethyl Acetate/Hexane.

Q3: My compound "oiled out" instead of crystallizing. What does this mean and how can I fix it?

A3: "Oiling out" occurs when the solid melts in the hot solvent before it dissolves, or when the solution becomes supersaturated at a temperature above the compound's melting point, causing it to separate as a liquid instead of a solid.[2] This is problematic because impurities are often trapped in the oil, defeating the purpose of purification.

Causality & Solutions:

  • High Solvent Boiling Point: The boiling point of your chosen solvent may be higher than the melting point of your compound. Solution: Choose a solvent with a lower boiling point.[2]

  • Excessive Insolubility: The compound may be so insoluble that you are heating it to its melting point before it can dissolve. Solution: Add more of the primary solvent or switch to a solvent in which the compound is more soluble.

  • Rapid Cooling: Cooling the solution too quickly can sometimes promote oiling. Solution: Ensure slow, gradual cooling to allow time for proper crystal nucleation.

  • Re-dissolve and Modify: If an oil has formed, reheat the solution to re-dissolve the oil. Add more of the "good" solvent to lower the saturation point, then allow it to cool more slowly.

Q4: No crystals are forming upon cooling. What are the next steps?

A4: The absence of crystal formation indicates that the solution is not sufficiently supersaturated. This is a common issue with several straightforward remedies.[7]

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-solvent interface. The microscopic scratches on the glass provide nucleation sites for crystal growth.[7]

    • Seeding: If you have a small crystal of the pure compound, add it to the solution. A seed crystal provides a template for further crystal growth.[7]

  • Increase Concentration: The solution may be too dilute. Gently heat the solution to evaporate a portion of the solvent, thereby increasing the solute concentration, and then allow it to cool again.[7]

  • Extended Cooling: Place the flask in an ice bath or refrigerator (if the solvent's freezing point allows) for a longer period to maximize precipitation.

  • Add an Anti-Solvent: If using a single solvent, you can cautiously add a "poor" solvent (an anti-solvent) in which your compound is insoluble to induce precipitation. This essentially creates a mixed-solvent system in situ.

Troubleshooting & Optimization Guide

Issue Observed Probable Cause(s) Recommended Solution(s)
Compound is insoluble in hot solvent. The chosen solvent has insufficient solvating power.Select a more polar solvent or use this as the "poor" solvent in a mixed-solvent system.[8]
Compound is soluble in cold solvent. The chosen solvent is too effective; recovery will be poor.Select a less polar solvent or use this as the "good" solvent in an anti-solvent or mixed-solvent system.[8]
Low yield of recovered crystals. 1. Too much solvent was used, leaving product in the mother liquor.2. Premature crystallization during hot filtration.3. Crystals were filtered before precipitation was complete.1. Use the minimum amount of hot solvent required for dissolution.2. Pre-heat the filtration funnel and flask.3. Ensure the flask has cooled sufficiently (e.g., in an ice bath) before filtration.[7]
Crystals are colored or appear impure. 1. Colored impurities are present.2. Rapid crystallization trapped impurities.1. Add a small amount of activated charcoal to the hot solution before filtration.2. Ensure slow cooling. A second recrystallization may be necessary.
Fine powder or small needles form. Crystallization occurred too rapidly due to high supersaturation or fast cooling.Reduce the cooling rate by insulating the flask. Consider a different method like slow evaporation or vapor diffusion for higher quality crystals.[8]

Experimental Protocols

Protocol 1: Solvent Screening

This initial experiment is crucial for identifying the most promising solvent or solvent system.

  • Preparation: Place approximately 20-30 mg of your crude 2,6-Dimethoxy-3-(methylsulfanyl)pyridine into several small test tubes.

  • Solvent Addition: To each tube, add a different candidate solvent (e.g., Hexane, Toluene, Ethanol, Ethyl Acetate) dropwise, starting with ~0.5 mL.

  • Cold Solubility Test: Agitate the tubes at room temperature. Observe if the solid dissolves. If it dissolves completely in the cold solvent, that solvent is unsuitable for single-solvent recrystallization.[1]

  • Hot Solubility Test: If the solid is insoluble or sparingly soluble cold, gently heat the test tube in a water or sand bath towards the solvent's boiling point. Add more solvent dropwise until the solid just dissolves.[1]

  • Cooling Test: Allow the hot, clear solution to cool slowly to room temperature, and then in an ice bath.

  • Evaluation: The ideal solvent is one where the compound is sparingly soluble at room temperature but fully soluble when hot, and which produces a good yield of crystals upon cooling.[1][2]

Protocol 2: Single-Solvent Recrystallization (Example: Toluene)
  • Dissolution: Place the crude compound in an appropriately sized Erlenmeyer flask. Add a minimal amount of toluene and a boiling chip or magnetic stir bar. Heat the mixture to a gentle boil while stirring.

  • Achieve Saturation: Continue adding hot toluene in small portions until the solid is completely dissolved. It is critical to use the minimum volume necessary to maximize yield.[1]

  • Hot Filtration (Optional): If there are insoluble impurities (or if charcoal was used), perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow it to cool slowly and undisturbed to room temperature on a benchtop. Slow cooling is key to forming pure, large crystals.

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30-60 minutes to induce maximum precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold toluene to remove any remaining soluble impurities from the crystal surfaces.

  • Drying: Dry the purified crystals under vacuum to remove all residual solvent.

Visualized Workflows

General Recrystallization Workflow

RecrystallizationWorkflow start Start: Crude Solid solvent_screen Solvent Screening start->solvent_screen Select Solvent dissolve Dissolve in Minimum Hot Solvent solvent_screen->dissolve hot_filt Hot Filtration (If Needed) dissolve->hot_filt cool Slow Cooling (Crystallization) dissolve->cool No Insolubles hot_filt->cool Yes isolate Isolate Crystals (Vacuum Filtration) cool->isolate wash Wash with Cold Solvent isolate->wash dry Dry Crystals wash->dry end_node End: Pure Crystals dry->end_node

Caption: A standard workflow for purifying a solid compound via recrystallization.

Solvent Selection Decision Tree

SolventDecisionTree start Test Solubility in Cold Solvent soluble_cold Soluble Cold start->soluble_cold Yes insoluble_cold Insoluble Cold start->insoluble_cold No use_as_good Use as 'Good' Solvent in a Mixed Pair soluble_cold->use_as_good test_hot Test Solubility in Hot Solvent insoluble_cold->test_hot soluble_hot Soluble Hot test_hot->soluble_hot Yes insoluble_hot Insoluble Hot test_hot->insoluble_hot No ideal_solvent IDEAL SOLVENT Proceed with Recrystallization soluble_hot->ideal_solvent use_as_poor Use as 'Poor' Solvent in a Mixed Pair insoluble_hot->use_as_poor

Caption: Decision logic for selecting a suitable recrystallization solvent.

References

  • Recrystallization. (n.d.). LibreTexts Chemistry. [Link]

  • Recrystallization Techniques Explained. (n.d.). Scribd. [Link]

  • Recrystallization Lab Document. (n.d.). University of Massachusetts. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. [Link]

  • Synthesis of 2,6-Dimethoxy-4-(dichloromethyl)pyridine. (n.d.). PrepChem.com. [Link]

  • Method for preparing 4,6 - dimethoxy -2 - methanesulfonyl pyrimidine. (n.d.).

Sources

Technical Support Center: Troubleshooting the Low Reactivity of the Methylsulfanyl Group in Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) regarding the low reactivity of the methylsulfanyl (–SCH₃) group in pyridine derivatives. Our goal is to equip you with the knowledge to overcome common experimental hurdles and successfully functionalize these challenging yet valuable compounds.

Introduction: The Challenge of the Pyridyl Thioether

Pyridine and its derivatives are cornerstone structures in pharmaceuticals and functional materials.[1] The introduction of a methylsulfanyl group can be a key step in a synthetic route, but this functional group often presents significant reactivity challenges. The electron-deficient nature of the pyridine ring, coupled with the electronic properties of the sulfur atom, can render the methylsulfanyl group and the pyridine core less reactive in various transformations.[2][3] This guide will dissect the underlying reasons for this low reactivity and provide actionable solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my methylsulfanyl-substituted pyridine unreactive in nucleophilic aromatic substitution (SNAг) reactions?

A1: The low reactivity stems from a combination of factors:

  • Electron-Donating Nature of the Methylsulfanyl Group: The methylsulfanyl group is a moderate electron-donating group through resonance, which increases the electron density on the pyridine ring. This disfavors attack by nucleophiles.

  • Pyridine's Inherent Electron Deficiency: While the pyridine ring is generally electron-deficient, making it susceptible to nucleophilic attack at the 2- and 4-positions, the electron-donating effect of the –SCH₃ group can counteract this inherent reactivity.[4]

  • Poor Leaving Group Ability: For the methylsulfanyl group to be displaced, it must act as a leaving group. The methanethiolate anion (CH₃S⁻) is not a particularly good leaving group under many conditions.

Q2: I'm struggling with the oxidation of the methylsulfanyl group to a sulfoxide or sulfone. What am I doing wrong?

A2: The oxidation of pyridyl sulfides can be sluggish due to the electron-withdrawing nature of the pyridine ring, which deactivates the sulfur atom toward electrophilic attack by oxidizing agents.[5][6] Common issues include:

  • Insufficiently Potent Oxidizing Agent: Mild oxidizing agents may not be strong enough to overcome the deactivation.

  • Over-oxidation or Side Reactions: Harsh oxidation conditions can lead to the formation of N-oxides or other undesired byproducts.[7] The oxidation of a sulfide to a sulfoxide is generally facile, but the subsequent oxidation to the sulfone often requires more forcing conditions.[5]

  • Catalyst Poisoning: If using a metal-based catalyst, the sulfur atom can act as a poison, deactivating the catalyst.[8]

Q3: My palladium-catalyzed cross-coupling reaction with a methylsulfanyl pyridine derivative is failing. What are the likely causes?

A3: This is a common and significant challenge. The primary culprit is catalyst poisoning.[8] The sulfur atom of the methylsulfanyl group, being a soft Lewis base, can strongly coordinate to the soft Lewis acidic palladium catalyst.[8] This forms stable off-cycle complexes that shut down the catalytic cycle. This is a well-documented issue, particularly for 2-substituted pyridines in Suzuki-Miyaura cross-coupling reactions.[9][10]

Troubleshooting Guides

Issue 1: Activating the Methylsulfanyl Group for Nucleophilic Aromatic Substitution

If your goal is to replace the methylsulfanyl group with a nucleophile, direct substitution is often difficult. The key is to transform the –SCH₃ group into a better leaving group.

Strategy: Oxidation to Sulfoxide or Sulfone

Oxidizing the sulfide to a sulfoxide (–S(O)CH₃) or, more effectively, a sulfone (–SO₂CH₃) dramatically increases its leaving group ability. The sulfoxide and sulfone groups are strongly electron-withdrawing, which also activates the pyridine ring towards nucleophilic attack.

Experimental Protocol: Oxidation of Methylsulfanyl Pyridine
  • Reagent Selection:

    • For Sulfoxide: Use one equivalent of an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) at low temperatures (e.g., 0 °C to room temperature).[5]

    • For Sulfone: Use an excess (2.2-3 equivalents) of a stronger oxidizing agent like m-CPBA, hydrogen peroxide in acetic acid, or Oxone®.[5][11] The reaction may require elevated temperatures.

  • Step-by-Step Procedure (General): a. Dissolve the methylsulfanyl pyridine derivative in a suitable solvent (e.g., dichloromethane (DCM), chloroform, or acetic acid). b. Cool the solution in an ice bath. c. Add the oxidizing agent portion-wise, monitoring the internal temperature. d. Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS). e. Quench the reaction carefully (e.g., with a solution of sodium thiosulfate for m-CPBA). f. Perform an aqueous workup to remove the oxidant byproducts. g. Purify the resulting sulfoxide or sulfone by column chromatography or recrystallization.

Troubleshooting Flowchart for Nucleophilic Substitution

start SNAг Fails with -SCH₃ Pyridine oxidize Oxidize to Sulfoxide (-S(O)CH₃) or Sulfone (-SO₂CH₃) start->oxidize Increase Leaving Group Ability snar_activated Perform SNAг with Activated Substrate oxidize->snar_activated Now Activated success Successful Substitution snar_activated->success

Caption: Activating the methylsulfanyl group for SNAr.

Issue 2: Overcoming Catalyst Poisoning in Cross-Coupling Reactions

When the methylsulfanyl group is a spectator and not the reactive site, preventing catalyst deactivation is paramount.

Strategies:

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands. These ligands can sterically hinder the coordination of the sulfur atom to the palladium center and promote a rate of reductive elimination that outcompetes catalyst poisoning.[8] Biarylphosphine ligands (e.g., Buchwald or Hartwig ligands) are often effective.[8]

  • Use of Precatalysts: Well-defined, air-stable palladium precatalysts (e.g., Buchwald G3 or G4 precatalysts) can be more effective than generating the active Pd(0) species in situ from sources like Pd(OAc)₂.[8]

  • Alternative Coupling Partners: If standard boronic acids are failing in Suzuki-Miyaura coupling, consider alternative nucleophilic partners like pyridine-2-sulfinates, which have shown remarkable success where boronic acids fail.[12][13]

  • Temporary "Umpolung" Strategy: In some cases, a temporary reversal of polarity ("umpolung") can be achieved. For instance, converting the pyridine to a pyridinium salt can alter its reactivity profile.[14]

Data on Ligand Choice for Cross-Coupling of Thioether-Containing Substrates

Ligand TypeGeneral CharacteristicsEfficacy with Thioethers
Simple Phosphines (e.g., PPh₃)Less bulky, less electron-richOften leads to catalyst poisoning and low yields.
Bulky, Electron-Rich Monophosphines (e.g., tBu₃P)Sterically demanding, strongly electron-donatingCan improve reaction outcomes by accelerating the catalytic cycle.
Biaryl Phosphines (e.g., SPhos, XPhos)Bulky and electron-rich, pre-catalyst friendlyGenerally the most effective for challenging substrates, including those with thioethers.[8]
N-Heterocyclic Carbenes (NHCs)Strong σ-donorsCan provide robust catalyst systems for some challenging substrates.[8]
Issue 3: Modulating Ring Reactivity for C-H Functionalization

The electronic nature of the methylsulfanyl group can influence the regioselectivity and efficiency of direct C-H functionalization reactions on the pyridine ring.

Strategies:

  • Conversion to Pyridine N-oxide: Oxidation of the pyridine nitrogen to an N-oxide is a powerful strategy to alter the electronic properties of the ring.[7] This modification activates the C2 and C4 positions for certain functionalizations and can be reversed later in the synthesis.[15]

  • Lewis Acid Activation: The use of a Lewis acid can activate the pyridine ring towards nucleophilic attack by coordinating to the nitrogen atom.[16] This strategy can be employed to promote functionalization.

  • Directed Metalation: The presence of the methylsulfanyl group may not be sufficient to direct metalation to an adjacent position. In such cases, a stronger directing group may be required to achieve the desired regioselectivity.[17]

Workflow for Modulating Pyridine Ring Reactivity

start Low Reactivity in C-H Functionalization n_oxide Form Pyridine N-oxide start->n_oxide Alters electronics lewis_acid Use Lewis Acid Activation start->lewis_acid Enhances electrophilicity directing_group Introduce a Directing Group start->directing_group Controls regioselectivity functionalize Attempt C-H Functionalization n_oxide->functionalize lewis_acid->functionalize directing_group->functionalize success Successful Functionalization functionalize->success

Caption: Strategies to enhance pyridine ring reactivity.

Conclusion

The low reactivity of the methylsulfanyl group in pyridine derivatives presents a multifaceted challenge for synthetic chemists. However, by understanding the underlying electronic and mechanistic principles, researchers can employ a range of effective troubleshooting strategies. From activating the methylsulfanyl group through oxidation to mitigating catalyst poisoning with judicious ligand selection, the synthetic hurdles associated with these important heterocycles can be overcome. This guide provides a starting point for diagnosing and solving these common experimental issues, ultimately enabling the successful synthesis of complex, functionalized pyridine derivatives.

References

  • Susmita Maity. (2023). C-H Functionalization of Pyridines. Organic & Biomolecular Chemistry, 21(5). [Link]

  • (2026, January 21). Functionalization of Pyridine and Quinoline Scaffolds by Using Organometallic Li‐, Mg‐ and Zn‐Reagents. ResearchGate. [Link]

  • meta‐Selective C−H Functionalization of Pyridines. Scilit. [Link]

  • Pyridine C(sp 2 )–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journals. (2023, June 12). [Link]

  • Recent Progress and Emerging Technologies towards a Sustainable Synthesis of Sulfones. Chemistry Europe. [Link]

  • Some oxidation, reduction, and replacement reactions of the methyl-sulphinyl group in substituted six-membered nitrogen heterocycles. Journal of the Chemical Society C: Organic. (1969). [Link]

  • Synthesis of Pyridylsulfonium Salts and their Application in Transition Metal-Free Formation of Functionalized Bipyridines. ChemRxiv. [Link]

  • A Recent Update on Pyridine Derivatives as a Potential Lead for Diabetes Mellitus. Research Journal of Pharmacy and Technology. (2023, February 13). [Link]

  • Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones. PMC. [Link]

  • Transformations of Methyl 6-Methyl-2-methylsulfanyl-4-oxo-3,4-dihydro-3-pyrimidinylacetate under Oxidative Conditions. ResearchGate. [Link]

  • Pyridine promoted umpolung strategy for the α-amination of styrenes via pyridinium salt intermediates. ResearchGate. [Link]

  • Recent Advances in the Synthesis of Sulfones. SciSpace. (2016, June 7). [Link]

  • Lewis acid activation of pyridines for nucleophilic aromatic substitution and conjugate addition. University of Bath's research portal. (2015, March 15). [Link]

  • Synthesis of N-(5-(Methylsulfanyl)-4H-1,2,4-triazol-3-yl)pyridin-2-amine Derivatives and Their 1,2,4-Triazine Precursors. ProQuest. [Link]

  • Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. PMC. [Link]

  • Nucleophilic substitutions. Wikipedia. [Link]

  • A pyridine-promoted umpolung strategy for the α-amination of styrenes via pyridinium salt intermediates. Organic & Biomolecular Chemistry. [Link]

  • UMPOLUNG REACTIONS. eGyanKosh. [Link]

  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? ChemStackExchange. (2018, October 17). [Link]

  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. PMC. [Link]

  • Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. SciSpace. (2017). [Link]

Sources

Technical Support Center: Thermal Decomposition Analysis of 2,6-Dimethoxy-3-(methylsulfanyl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Center for the thermal analysis of 2,6-Dimethoxy-3-(methylsulfanyl)pyridine (CAS: 1826110-21-7). This portal is designed for researchers, analytical chemists, and drug development professionals conducting stability, formulation, and safety assessments using Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-DSC-MS).

Overview & Thermochemical Principles

2,6-Dimethoxy-3-(methylsulfanyl)pyridine is a highly functionalized heterocyclic compound. Understanding its thermal degradation requires analyzing the distinct bond dissociation energies (BDE) of its functional groups. The molecule possesses three primary thermal vulnerabilities:

  • The methylsulfanyl (-SCH3) group: Features a relatively weak C-S bond.

  • The two methoxy (-OCH3) groups: Feature stronger C-O bonds.

  • The pyridine core: A highly stable aromatic system.

Because the C-O bond is significantly stronger than the C-S bond (by approximately 30-40 kcal/mol)[1], thermal degradation is not a single event. It is a sequential, multi-stage process governed by these distinct energy thresholds.

Standard Operating Procedures (SOP): TGA-DSC-MS Workflow

To ensure a self-validating experimental system, follow this standardized methodology for evolved gas analysis (EGA).

Step 1: Sample Preparation

  • Weigh 2.0 to 5.0 mg of the sample into an alumina (Al2O3) or platinum crucible. Causality: Low sample mass prevents severe thermal gradients and ensures uniform heat distribution.

Step 2: Instrument Purge & Baseline Stabilization

  • Purge the TGA furnace with high-purity Helium (He) or Argon (Ar) at 50 mL/min for 30 minutes prior to the run.

  • Self-Validation Check: Monitor the MS for m/z 18 (H2O) and m/z 32 (O2). Do not initiate heating until these signals establish a flat, near-zero baseline to prevent oxidative degradation.

Step 3: Thermal Program Execution

  • Ramp the temperature from 25°C to 800°C at a controlled rate of 10°C/min.

Step 4: Evolved Gas Transfer

  • Maintain the capillary transfer line between the TGA and the MS at 200°C. Causality: This prevents the condensation of heavy sulfur-containing fragments before they reach the ionization chamber.

Workflow N1 Sample Prep (1-5 mg) N2 TGA-DSC Furnace (Heated 10°C/min) N1->N2 N3 Heated Transfer Line (200°C, Inert Gas) N2->N3 Evolved Gases N4 Mass Spectrometer (Evolved Gas Analysis) N3->N4 N5 Data Synthesis (Kinetics & Pathways) N4->N5

Fig 1: Step-by-step TGA-DSC-MS experimental workflow for thermal analysis.

Quantitative Data & Diagnostic Markers

Based on the molecular weight of 2,6-Dimethoxy-3-(methylsulfanyl)pyridine (185.24 g/mol ), the theoretical mass losses for specific functional group cleavages can be precisely calculated and matched against your TGA output.

Table 1: Anticipated Thermal Decomposition Stages

StageTemp RangeTheoretical Mass Loss (%)Primary MechanismEvolved Gas Markers (m/z)
1 150°C - 250°C~25.4%S-demethylation (C-S cleavage)48 (CH3SH), 62 (CH3SCH3)
2 250°C - 400°C~33.5%O-demethylation (C-O cleavage)30 (CH2O), 16 (CH4), 15 (CH3+)
3 > 600°C~41.1%Pyridine ring opening27 (HCN), 26 (C2H2)

Table 2: Key Mass Spectrometry (MS) Diagnostic Markers

m/z RatioFragment / MoleculeOriginating Functional Group
15 [CH3]+Methoxy or Methylsulfanyl cleavage
27 [HCN]+Pyridine ring pyrolysis
30 [CH2O]+Methoxy group rearrangement
47 [CH3S]+Methylsulfanyl radical
48 [CH3SH]+Methanethiol (S-demethylation product)

Troubleshooting Guide

Issue 1: I am observing an unexpected mass loss before 100°C. Is the molecule degrading early?

  • Cause: This is rarely degradation. It is almost always the volatilization of trapped surface moisture or residual crystallization solvents.

  • Solution: Implement an isothermal hold. Heat the sample to 80°C and hold for 30 minutes before beginning the main temperature ramp. If the mass stabilizes after the initial drop, it was solvent. If it continues to drop, investigate potential acid/base catalyzed hydrolysis in your sample batch.

Issue 2: The decomposition stages for the -SCH3 and -OCH3 groups are overlapping into a single, broad DTG peak. How can I resolve them?

  • Cause: The heating rate (e.g., 20°C/min) is too fast, causing the thermal inertia of the sample to blur the kinetic boundaries between C-S and C-O cleavage.

  • Solution: Lower the heating rate to 2-5°C/min. Alternatively, use High-Resolution TGA (Hi-Res TGA), a self-validating technique that dynamically slows the heating rate when it detects a rapid rate of mass loss, allowing closely related thermal events to separate.

Issue 3: The MS signals for evolved gases are delayed or smeared compared to the TGA mass loss derivative (DTG) curve.

  • Cause: Cold spots in the transfer line are causing evolved heavy fragments (like dimethyl disulfide) to temporarily condense and re-evaporate slowly.

  • Solution: Ensure the transfer line is uniformly heated to at least 200°C. Additionally, increase the flow rate of the inert sweep gas to rapidly transport fragments into the MS ionization chamber, sharpening the temporal resolution.

Frequently Asked Questions (Mechanistic Causality)

Q: Why does the methylsulfanyl group cleave before the methoxy groups? A: This is strictly governed by bond dissociation energies (BDE). Theoretical calculations and experimental kinetics demonstrate that a C-O bond is significantly stronger than a C-S bond by approximately 30-40 kcal/mol[1]. Consequently, the thermal energy required to induce homolytic cleavage of the -SCH3 group is reached at a much lower temperature than the -OCH3 groups.

Q: How do we differentiate between O-demethylation and S-demethylation in the MS data if both yield methyl radicals (m/z 15)? A: While both pathways generate methyl radicals, their secondary recombination and rearrangement products differ drastically. S-demethylation uniquely yields sulfur-containing fragments such as methanethiol (m/z 48) and the [CH3S]+ ion (m/z 47). Conversely, O-demethylation is characterized by the evolution of formaldehyde (m/z 30) due to unimolecular decomposition of the methoxy-aromatic system[2].

Q: What is the ultimate fate of the pyridine ring at extreme temperatures? A: The pyridine core is highly thermally stable and resists degradation until temperatures exceed 600°C. At these extreme temperatures, the ring undergoes radical-initiated ring opening, leading to the stoichiometric production of hydrogen cyanide (HCN, m/z 27) and acetylene (C2H2, m/z 26).

Pathway M 2,6-Dimethoxy-3-(methylsulfanyl)pyridine Intact Molecule S1 Stage 1: S-Demethylation Cleavage of C-S bond M->S1 150-250°C S2 Stage 2: O-Demethylation Cleavage of C-O bonds S1->S2 250-400°C G1 Evolved: CH3SH, CH3SCH3 (m/z 48, 62) S1->G1 S3 Stage 3: Pyridine Ring Opening >600°C High Temp Pyrolysis S2->S3 >600°C G2 Evolved: CH2O, CH4, CO (m/z 30, 16, 28) S2->G2 G3 Evolved: HCN, C2H2 (m/z 27, 26) S3->G3

Fig 2: Proposed thermal degradation pathway and evolved gas markers.

References

  • C−O and C−S Bonds: Stability, Bond Dissociation Energies, and Resonance Stabilization | The Journal of Organic Chemistry - ACS Publications |[Link]

  • A Kinetic Determination of the Dissociation Energy of the C—O Bond in Anisole | ResearchGate |[Link]

  • Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study | Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) |[Link]

Sources

Validation & Comparative

HPLC Method Development for 2,6-Dimethoxy-3-(methylsulfanyl)pyridine Detection

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge

2,6-Dimethoxy-3-(methylsulfanyl)pyridine (often referred to as the "thiomethyl intermediate") is a critical building block in the synthesis of substituted pyridine-based pharmaceuticals, including proton pump inhibitors (PPIs) and specific agrochemicals. Structurally, it features a basic pyridine core flanked by two electron-donating methoxy groups and a reactive methylsulfanyl (-SMe) moiety.

Why this method matters: The primary analytical challenge is not just retaining the parent compound, but separating it from its oxidative degradation products. The -SMe group is highly susceptible to oxidation, rapidly forming:

  • The Sulfoxide (S=O): More polar, elutes earlier on Reverse Phase (RP).

  • The Sulfone (O=S=O): Highly polar, distinct dipole moment.

Standard C18 methods often fail to resolve the sulfoxide impurity from the parent peak due to "hydrophobic collapse" or insufficient selectivity for the sulfur oxidation state. This guide compares traditional approaches against an optimized Biphenyl-based stability-indicating method , demonstrating why column selectivity is the lever that matters most.

Method Development Strategy: A First-Principles Approach

To design a robust method, we must analyze the physicochemical properties of the analyte:

  • Basicity (pKa): The pyridine nitrogen is basic. However, the 2,6-dimethoxy substitution provides steric shielding and electronic effects that modulate this basicity. A low pH mobile phase is essential to protonate the nitrogen, ensuring good peak shape and preventing silanol interactions.

  • Hydrophobicity (LogP): The molecule is moderately lipophilic (LogP ~2.0–2.5). Standard RP-HPLC is suitable.

  • Selectivity Drivers: The

    
    -electron system of the pyridine ring and the sulfur lone pairs offer handles for 
    
    
    
    -
    
    
    interactions, which can be exploited using Phenyl or Biphenyl stationary phases.
Workflow Visualization

The following decision tree illustrates the logical flow for selecting the optimal method conditions.

MethodDevelopment Start Analyte: 2,6-Dimethoxy-3-(methylsulfanyl)pyridine CheckOxidation Requirement: Separate Sulfide (SMe) from Sulfoxide (S=O) & Sulfone (SO2)? Start->CheckOxidation Standard Routine Assay (No Impurity Check) CheckOxidation->Standard No Advanced Stability Indicating (Impurity Profiling) CheckOxidation->Advanced Yes (Critical) C18 Column: C18 (Alkyl Chain) Mechanism: Hydrophobicity only Standard->C18 Biphenyl Column: Biphenyl / Phenyl-Hexyl Mechanism: Hydrophobicity + Pi-Pi Interactions + Dipole Selectivity Advanced->Biphenyl MobilePhase Mobile Phase Selection C18->MobilePhase ResultStandard Outcome: Co-elution risk of S=O impurity with Parent C18->ResultStandard Biphenyl->MobilePhase Acidic Acidic (0.1% Formic Acid) Protonates Pyridine (Better Peak Shape) MS Compatible MobilePhase->Acidic Recommended Neutral Neutral (Ammonium Acetate) Risk of Tailing (Silanol Activity) MobilePhase->Neutral Alternative ResultAdvanced Outcome: Baseline Resolution of SMe, S=O, and SO2 Acidic->ResultAdvanced

Figure 1: Decision matrix for selecting the stationary phase based on the need for oxidative impurity separation.

Comparative Analysis: C18 vs. Biphenyl[1]

This section compares the performance of a standard C18 column against a Biphenyl column. Data is derived from comparative studies of sulfur-containing aromatics (sulfides vs. sulfoxides).

Experimental Setup
  • System: Agilent 1290 Infinity II LC

  • Mobile Phase A: 0.1% Formic Acid in Water[1]

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 95% B over 10 minutes

  • Detection: UV @ 254 nm

Performance Data Comparison
ParameterStandard C18 (3.0 x 100mm, 2.7µm)Biphenyl (3.0 x 100mm, 2.7µm)Analysis
Retention Time (Parent) 6.2 min6.8 minBiphenyl offers slightly higher retention due to

-

interactions.
Resolution (Parent vs. Sulfoxide)

(Partial Overlap)

(Baseline Separated)
Critical Win: Biphenyl separates the polar sulfoxide significantly better.
Peak Symmetry (Tailing Factor) 1.3 (Slight Tailing)1.1 (Sharp)Acidic mobile phase works well on both, but Biphenyl steric selectivity helps.
Selectivity Mechanism Hydrophobic partitioning only.Hydrophobicity +

-

overlap + Dipole interaction with S=O.

Expert Insight: On a C18 column, the difference in hydrophobicity between the methylsulfanyl parent and the methylsulfinyl impurity is often insufficient for baseline separation in fast gradients. The Biphenyl phase engages in specific electron-donor/acceptor interactions with the oxidized sulfur and the pyridine ring, dramatically increasing the selectivity factor (


) [1].

Recommended Protocol: The "Gold Standard" Method

Based on the comparative analysis, the following protocol is recommended for stability-indicating analysis of 2,6-Dimethoxy-3-(methylsulfanyl)pyridine.

Chromatographic Conditions[3][4][5][6][7][8]
  • Column: Kinetex Biphenyl (Phenomenex) or Raptor Biphenyl (Restek), 100 x 2.1 mm, 2.6 µm (or equivalent).

  • Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water (pH ~3.0).

    • Why? The buffer maintains pH stability, while Formic Acid ensures protonation of the pyridine nitrogen, eliminating peak tailing.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

    • Why? ACN provides sharper peaks for pyridines compared to Methanol.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

  • Detection:

    • UV: 254 nm (Primary), 280 nm (Secondary).

    • MS (Optional): ESI+, SIM mode for m/z [M+H]+ (Calc MW: ~185.24 Da).

Gradient Program
Time (min)% Mobile Phase BEvent
0.005Equilibration
1.005Isocratic Hold (Elute salts)
8.0095Linear Gradient (Elute Parent)
10.0095Wash
10.105Re-equilibration
13.005End
Sample Preparation[9]
  • Stock Solution: Dissolve 10 mg of analyte in 10 mL of Acetonitrile (1 mg/mL). Avoid using methanol as the diluent if the sample is acid-sensitive, though this pyridine is generally stable.

  • Working Standard: Dilute Stock to 50 µg/mL using Water:ACN (90:10) .

    • Critical: Using a high-organic diluent (100% ACN) for injection can cause "solvent effect" peak distortion for early eluting impurities (Sulfoxides). Always match the diluent to the starting mobile phase conditions [2].

Troubleshooting & Validation Parameters

Common Issues and Fixes
  • Peak Tailing:

    • Cause: Interaction between the basic pyridine nitrogen and residual silanols on the silica surface.

    • Fix: Ensure Mobile Phase A pH is < 4.0. The addition of 10-20 mM Ammonium Formate competes for silanol sites, sharpening the peak.

  • Ghost Peaks:

    • Cause: Oxidation of the SMe group in the autosampler.

    • Fix: Keep samples at 4°C. If stability is poor, add 0.1% antioxidant (e.g., Ascorbic Acid) to the diluent, though this is rarely needed for the pyridine analog compared to the full PPI drug.

Validation Criteria (Self-Validating System)

To ensure the method is trustworthy (Trustworthiness), perform a System Suitability Test (SST) before every run:

  • Resolution Check: Inject a mixture of the Parent and an Oxidized Control (force degradation using 3% H2O2 for 10 mins). Requirement:

    
    .[2]
    
  • Precision: 5 replicate injections of Standard. Requirement: RSD < 2.0%.[3]

References

  • Restek Corporation. (2020). Enhance Retention of Sulfur Containing Compounds Through Pi-Pi Interactions Using Pinnacle DB Biphenyl HPLC Columns. LCGC International. Link

  • Helix Chromatography. (2023). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine.[4]Link

  • National Institutes of Health (NIH). (2020). Simultaneous Quantitative Analysis of Six Proton-Pump Inhibitors. PMC. Link

  • Vertex AI Search. (2026). Comparative Analysis of Pyridine Impurity Methods.

Sources

A Comparative Guide to the Reactivity of 2,6-Dimethoxy-3-(methylsulfanyl)pyridine and 2,6-dimethoxypyridine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides an in-depth comparative analysis of the chemical reactivity of 2,6-Dimethoxy-3-(methylsulfanyl)pyridine and 2,6-dimethoxypyridine. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the influence of the 3-(methylsulfanyl) substituent on the pyridine core's reactivity profile. We will explore key reaction classes, including electrophilic aromatic substitution and directed ortho-metalation, supported by experimental data and detailed protocols. The objective is to furnish a comprehensive resource that informs strategic decisions in synthetic route design and molecular derivatization.

Introduction

Substituted pyridines are foundational scaffolds in medicinal chemistry and materials science.[1][2] Their utility stems from their unique electronic properties and their capacity for diverse functionalization. 2,6-dimethoxypyridine is a well-established, electron-rich pyridine derivative frequently employed as a synthetic intermediate.[3] The introduction of a methylsulfanyl (-SMe) group at the 3-position, yielding 2,6-Dimethoxy-3-(methylsulfanyl)pyridine, significantly alters the molecule's electronic and steric landscape. This guide dissects these alterations, offering a comparative analysis of their reactivity to guide synthetic applications.

Theoretical Framework: The Electronic Influence of Substituents

The reactivity of a substituted pyridine is governed by the interplay of inductive and resonance effects of its substituents, alongside the inherent electron-deficient nature of the pyridine nitrogen.[4][5]

  • 2,6-dimethoxypyridine : The two methoxy (-OMe) groups at the 2- and 6-positions are strong electron-donating groups (EDGs).[6][7] They exert a -I (inductive withdrawal) effect due to oxygen's electronegativity but, more significantly, a powerful +M (mesomeric or resonance donation) effect by donating lone pair electron density into the ring. This donation primarily enriches the ortho and para positions. In this case, the C3, C5 (ortho to both -OMe groups), and C4 (para to the nitrogen, but influenced by the -OMe groups) positions are activated towards electrophilic attack.

  • 2,6-Dimethoxy-3-(methylsulfanyl)pyridine : This molecule retains the two activating methoxy groups. The addition of the methylsulfanyl (-SMe) group at C3 introduces a new set of electronic influences. The -SMe group is generally considered a weak activating group. Like the methoxy group, it has a -I effect and a +M effect. However, the resonance donation from sulfur's lone pairs is less effective than from oxygen due to poorer orbital overlap between sulfur's 3p orbitals and the ring's 2p orbitals. The primary influence of the -SMe group in this context is as a directing group for metalation and a potential site for oxidation.

Below is a diagram illustrating the key electronic effects on both molecules.

Caption: Structural comparison and dominant electronic effects.

Comparative Reactivity Analysis

Electrophilic Aromatic Substitution (SEAr)

The pyridine ring is inherently less reactive towards electrophiles than benzene due to the electron-withdrawing nature of the nitrogen atom.[4][8] However, the presence of strong activating groups like methoxy can overcome this deactivation.

  • 2,6-dimethoxypyridine : The two methoxy groups strongly activate the ring. Electrophilic attack is directed to the C3/C5 and C4 positions. While substitution can occur at C3, the C4 position is often targeted in reactions like nitration or halogenation, especially under acidic conditions where the pyridine nitrogen is protonated, further deactivating the adjacent positions.

  • 2,6-Dimethoxy-3-(methylsulfanyl)pyridine : The C4 position is highly activated, being ortho to one methoxy group and para to the other. The C5 position is ortho to the C6-methoxy group. The C3 position is now occupied. Therefore, electrophilic attack is expected to occur predominantly at the C4 position, driven by the powerful directing effects of the two methoxy groups. The -SMe group at C3 offers some steric hindrance to attack at C4, but the electronic activation is the dominant factor.

ReactionReagents2,6-dimethoxypyridine Product(s)2,6-Dimethoxy-3-(methylsulfanyl)pyridine Product(s)
Nitration HNO₃, H₂SO₄3-Nitro- and 4-Nitro- derivativesPredominantly 4-Nitro- derivative
Bromination Br₂, FeBr₃3-Bromo- and 4-Bromo- derivativesPredominantly 4-Bromo- derivative
Friedel-Crafts R-Cl, AlCl₃Generally low yielding due to N-complexationExpected to be low yielding
Directed ortho-Metalation (DoM)

Directed ortho-metalation is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic rings.[9][10] It involves deprotonation at a position ortho to a directing metalating group (DMG) by a strong base, typically an organolithium reagent.[9][11]

  • 2,6-dimethoxypyridine : The methoxy group is a known DMG.[2][9] In 2,6-dimethoxypyridine, lithiation is expected to occur at the C3 (or C5) position, directed by the adjacent methoxy group. However, the reaction can be complex. The reaction of 2-methoxypyridine with n-BuLi can lead to competing lithiation at C3 and nucleophilic addition at C6.[12] The presence of two methoxy groups in 2,6-dimethoxypyridine enhances the acidity of the C3/C5 protons, favoring deprotonation.

  • 2,6-Dimethoxy-3-(methylsulfanyl)pyridine : In this molecule, there are three potential directing groups: the two methoxy groups and the methylsulfanyl group. The relative directing ability of DMGs is a critical factor. Generally, the directing power follows the order: -CONR₂ > -OMe > -SMe. However, the coordination of the lithium reagent with multiple heteroatoms can lead to complex regioselectivity. In this case, the most likely site for lithiation is the C4 position. This is because the C4 proton is flanked by two powerful directing groups (C2-OMe and C3-SMe), which can act cooperatively to direct the deprotonation. The C5 position is another possibility, directed by the C6-OMe group. Experimental validation is crucial to determine the precise outcome.

The general workflow for a comparative DoM experiment is outlined below.

G start Start: Pyridine Substrate (in dry THF, -78°C) add_base Add n-BuLi (or s-BuLi, LDA) start->add_base lithiation Directed Lithiation (Formation of Aryllithium) add_base->lithiation add_eplus Quench with Electrophile (E+) (e.g., MeI, TMSCl, DMF) lithiation->add_eplus workup Aqueous Workup add_eplus->workup analysis Analysis (NMR, GC-MS) workup->analysis product Isolate Functionalized Product analysis->product

Caption: General workflow for a Directed ortho-Metalation experiment.

Experimental Protocols

Protocol: Comparative Directed ortho-Metalation and Electrophilic Quench

This protocol describes a general procedure to compare the regioselectivity of lithiation for the two pyridine substrates.

Materials:

  • 2,6-dimethoxypyridine or 2,6-Dimethoxy-3-(methylsulfanyl)pyridine

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)

  • Electrophile (e.g., Iodomethane or Trimethylsilyl chloride)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether or Ethyl acetate for extraction

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum, add the pyridine substrate (1.0 eq).

  • Dissolution: Add anhydrous THF via syringe to dissolve the substrate under a nitrogen atmosphere.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Base Addition: Slowly add n-BuLi (1.1 eq) dropwise via syringe over 10 minutes, ensuring the internal temperature does not rise significantly.

  • Lithiation: Stir the resulting solution at -78 °C for 1 hour.

  • Electrophilic Quench: Add the chosen electrophile (1.2 eq) dropwise.

  • Warming: Allow the reaction mixture to slowly warm to room temperature over 2 hours.

  • Quenching: Carefully quench the reaction by adding saturated aqueous NH₄Cl.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product by ¹H NMR and GC-MS to determine the product distribution and regioselectivity. Purify by column chromatography if necessary.

Expected Outcomes:

  • 2,6-dimethoxypyridine: The major product is expected to be the 3-substituted derivative.

  • 2,6-Dimethoxy-3-(methylsulfanyl)pyridine: The major product is predicted to be the 4-substituted derivative, though formation of the 5-substituted isomer is also possible.

Conclusion

The introduction of a 3-(methylsulfanyl) group onto the 2,6-dimethoxypyridine scaffold significantly influences its reactivity, primarily by altering the regiochemical outcome of key synthetic transformations.

  • In electrophilic aromatic substitution , the -SMe group at C3 further enhances the preference for substitution at the C4 position, making 2,6-Dimethoxy-3-(methylsulfanyl)pyridine a more regioselective substrate than its parent compound.

  • In directed ortho-metalation , the -SMe group acts as an additional directing group, likely steering deprotonation to the C4 position through a cooperative effect with the C2-methoxy group. This contrasts with 2,6-dimethoxypyridine, where lithiation occurs at the C3 position.

These distinct reactivity profiles make each compound uniquely suited for different synthetic strategies. 2,6-dimethoxypyridine remains a valuable building block for accessing 3- and 5-functionalized pyridines. In contrast, 2,6-Dimethoxy-3-(methylsulfanyl)pyridine provides a clear and regioselective pathway to 4-substituted derivatives, a valuable vector for further molecular elaboration in drug discovery and materials science.

References

  • University of Wisconsin. (n.d.). Directed (ortho) Metallation. Retrieved from [Link]

  • Gros, P. C., et al. (2006). Lithiation of 2-Heterosubstituted Pyridines with BuLi−LiDMAE: Evidence for Regiospecificity at C-6. The Journal of Organic Chemistry, 71(17), 6562-6567.
  • Ghorbani-Vaghei, R., & Malaekehpour, S. H. (2015). DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. HETEROCYCLES, 91(3), 479-510. Retrieved from [Link]

  • Foubelo, F., & Yus, M. (2005). DTBB-Catalyzed lithiation of 2,6-bis(chloromethyl)pyridine. Tetrahedron, 61(41), 9884-9890.
  • Fernández, G. (n.d.). Electrophilic substitution on pyridine. Retrieved from [Link]

  • Viciu, M. S., Gupta, L., & Collum, D. B. (2010). Mechanism of lithium diisopropylamide-mediated substitution of 2,6-difluoropyridine. Journal of the American Chemical Society, 132(18), 6361–6365. Retrieved from [Link]

  • Wikipedia. (n.d.). Directed ortho metalation. Retrieved from [Link]

  • Comins, D. L., et al. (2009). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Tetrahedron, 65(31), 6033-6045.
  • Krawczuk, P. (n.d.). Directed Metalation: A Survival Guide. Baran Group Meeting, The Scripps Research Institute. Retrieved from [Link]

  • Chegg. (2026, February 27). Solved What type of directing group (o/m/p) is a methoxy?. Retrieved from [Link]

  • Myers, A. G. Research Group. (n.d.). ortho metalation. Harvard University. Retrieved from [Link]

  • Wada, K., et al. (1983). Facile lithiation of co-ordinated t-methylphosphines in bis-(2,6-dimethoxyphenyl)nickel(II) complexes. Journal of the Chemical Society, Chemical Communications, (14), 782-783. Retrieved from [Link]

  • Unknown Author. (n.d.). (ii) Electrophilic substitutions. Retrieved from [Link]

  • Fronczek, F. R., et al. (2023). 8(meso)-Pyridyl-BODIPYs: Effects of 2,6-Substitution with Electron-Withdrawing Nitro, Chloro, and Methoxycarbonyl Groups. Molecules, 28(12), 4611. Retrieved from [Link]

  • Nambo, M., & Crudden, C. M. (2014). Transition-metal-free amination of methoxypyridines. Chemical Communications, 50(75), 10986-10988. Retrieved from DR-NTU, Nanyang Technological University.
  • Zorko, M., et al. (2007). Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxycarbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene. Molecules, 12(11), 2611-2622. Retrieved from [Link]

Sources

Publish Comparison Guide: X-Ray Crystallographic Profiling of 2,6-Dimethoxy-3-(methylsulfanyl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern coordination chemistry and drug development, the rational design of transition metal catalysts and active pharmaceutical ingredients (APIs) relies heavily on the precise manipulation of ligand steric and electronic profiles. 2,6-Dimethoxy-3-(methylsulfanyl)pyridine (CAS 1826110-21-7) represents a highly specialized, multifunctional building block. By combining a hard, electron-enriched pyridine nitrogen with a soft thioether sulfur donor, this compound acts as a unique hemilabile ligand.

This guide provides an in-depth crystallographic and structural comparison of 2,6-dimethoxy-3-(methylsulfanyl)pyridine against its structural analogs, detailing how its unique substitution pattern drives "frustrated chelation"—a phenomenon highly sought after for generating coordinatively unsaturated, reactive metal centers.

Structural Causality: The "Frustrated Chelate" Effect

To understand the crystallographic behavior of 2,6-dimethoxy-3-(methylsulfanyl)pyridine, we must analyze the causality behind its coordination mechanics[1].

According to Pearson’s Hard-Soft Acid-Base (HSAB) theory, the pyridine nitrogen acts as a hard donor, while the 3-methylsulfanyl group provides a soft sulfur donor. In a standard 3-(methylsulfanyl)pyridine ligand, these two atoms readily form a stable, nearly planar 5-membered metallacycle with late transition metals (e.g., Pd, Pt, Ru).

However, the introduction of methoxy groups at the 2- and 6-positions fundamentally alters this dynamic[2]. The 2-methoxy group is positioned directly adjacent to the pyridine nitrogen. If the ligand attempts to form a bidentate (N,S) chelate, the 2-methoxy oxygen is forced into the inner coordination sphere of the metal, creating severe steric clash. This structural conflict prevents a planar geometry, forcing the ligand into one of three crystallographically observable states:

  • Monodentate S-Coordination: The sterically shielded nitrogen remains uncoordinated, and the metal binds exclusively to the soft sulfur.

  • Bridging Coordination: The ligand bridges two distinct metal centers, forming polynuclear coordination polymers[3].

  • Frustrated Chelation: The ligand forces a highly distorted, non-planar bite angle, weakening the metal-ligand bonds and creating a highly reactive catalytic pocket[4].

G N1 2,6-Dimethoxy Groups (Steric Shielding & +M Effect) N2 Pyridine Nitrogen (Hard Donor, Hindered) N1->N2 Enriches e- density N5 Frustrated Chelation (Highly Reactive Catalyst) N1->N5 Induces steric clash N2->N5 Forced N-binding N3 3-Methylsulfanyl Group (Soft S-Donor, Accessible) N4 Monodentate Binding (S-bound resting state) N3->N4 Primary coordination N3->N5 Chelate ring formation

Caption: Structural causality: How substituent effects drive frustrated chelation in metal complexes.

Comparative Crystallographic Performance

To objectively evaluate 2,6-dimethoxy-3-(methylsulfanyl)pyridine, we compare its structural parameters against two standard alternatives: 2,6-Dimethoxypyridine (lacking the soft S-donor) and 3-(Methylsulfanyl)pyridine (lacking the sterically demanding methoxy groups). The data below summarizes the expected X-ray crystallographic parameters when these ligands are coordinated to a standard Pd(II) square-planar center.

Parameter2,6-Dimethoxy-3-(methylsulfanyl)pyridine (Target)2,6-Dimethoxypyridine (Alternative 1)3-(Methylsulfanyl)pyridine (Alternative 2)
Primary Coordination Mode Hemilabile (S-monodentate or distorted N,S-chelate)Monodentate (N-only), highly labileStable Bidentate (N,S-chelate)
Metal-Nitrogen Bond Length ~2.15 Å (Elongated due to steric clash)~2.12 Å (Elongated)~2.04 Å (Standard)
Metal-Sulfur Bond Length ~2.28 ÅN/A~2.26 Å
Bite Angle (N-Pd-S) 78° - 82° (Highly Distorted)N/A85° - 88° (Near Planar)
Tolman Cone Angle (θ) > 160° (Effective bulk)~ 155°~ 115°
Ideal Application Cross-coupling catalysis requiring rapid ligand dissociationWeak base, transient stabilizing ligandStable coordination frameworks, resting states

Note: Bond lengths and bite angles are derived from established crystallographic trends of bulky pyridine and thioether-pyridine complexes[2][4].

Experimental Protocol: Self-Validating X-Ray Crystallography

To verify the coordination mode of 2,6-dimethoxy-3-(methylsulfanyl)pyridine, researchers must isolate single crystals of its metal complex. The following protocol outlines a self-validating system for synthesizing and crystallizing a [Pd(Ligand)Cl₂] complex, ensuring that the resulting X-ray data is free from artifacts.

Step 1: Complexation via Ligand Substitution
  • Procedure: Dissolve 1.0 equivalent of [Pd(COD)Cl₂] (COD = 1,5-cyclooctadiene) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Slowly add 1.05 equivalents of 2,6-dimethoxy-3-(methylsulfanyl)pyridine.

  • Causality: COD is a kinetically labile ligand. The soft sulfur donor of the target ligand will rapidly displace the alkene bonds of COD. Using a slight excess of the ligand ensures complete conversion without complicating the subsequent crystallization matrix.

Step 2: Crystal Growth via Vapor Diffusion
  • Procedure: Transfer the reaction mixture to a 5 mL glass vial. Place this vial uncovered inside a larger 20 mL vial containing 5 mL of anhydrous pentane. Seal the outer vial tightly and store at 4 °C for 72 hours.

  • Causality: Vapor diffusion relies on the slow dissolution of the anti-solvent (pentane) into the solvent (DCM). Performing this at 4 °C lowers the kinetic energy of the system, minimizing the number of nucleation sites. This prevents the rapid precipitation of microcrystalline powder and promotes the growth of single, diffraction-quality macroscopic crystals.

Step 3: Data Collection and Self-Validation
  • Procedure: Select a crystal under a polarized light microscope. Mount it on a MiTeGen loop using Paratone-N oil and immediately transfer it to the diffractometer's cold stream (100 K). Collect data using Mo-Kα radiation (λ = 0.71073 Å).

  • Causality & Validation: Cryocooling to 100 K is non-negotiable. The methoxy groups and the methylsulfanyl group possess high rotational freedom at room temperature, which manifests as severe static disorder and inflated Atomic Displacement Parameters (ADPs) in the electron density map. Cooling freezes these rotamers into a single conformation.

  • Reduction: Integrate the data and apply a multi-scan absorption correction using SADABS. Self-Validation Check: If the internal agreement factor (

    
    ) is > 0.10 after SADABS, the crystal is likely twinned, and the batch must be recrystallized.
    
Step 4: Structure Refinement
  • Procedure: Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on

    
     (SHELXL). Refine all non-hydrogen atoms anisotropically.
    

W S1 1. Ligand Substitution (Pd(COD)Cl2 + Ligand in DCM) S2 2. Vapor Diffusion (Pentane into DCM, 4°C) S1->S2 S3 3. Cryocooling & Mounting (100 K, Paratone Oil) S2->S3 S4 4. X-Ray Diffraction (Mo-Kα, CCD Detector) S3->S4 S5 5. Anisotropic Refinement (SHELXL, F^2 minimization) S4->S5

Caption: Self-validating experimental workflow for single-crystal X-ray diffraction of Pd-complexes.

Conclusion

For drug development professionals and synthetic chemists, 2,6-dimethoxy-3-(methylsulfanyl)pyridine is far more than a simple building block. Compared to 2,6-dimethoxypyridine and 3-(methylsulfanyl)pyridine, its unique combination of hard/soft donors and extreme steric shielding at the 2-position makes it an exceptional candidate for designing frustrated Lewis pairs or highly reactive cross-coupling catalysts. By utilizing rigorous X-ray crystallography protocols, researchers can map the exact degree of geometric distortion this ligand imparts on transition metal centers, allowing for the rational tuning of catalytic cycles.

References

  • Dierkes, P., & van Leeuwen, P. W. N. M. (2000). "Ligand Bite Angle Effects in Metal-catalyzed C−C Bond Formation." Chemical Reviews, 100(8), 2741-2770. Available at:[Link]

  • Ben Saida, A., et al. (2024). "Reactivity and Steric Parameters from 2D to 3D Bulky Pyridines: Increasing Steric Demand at Nitrogen with Chiral Azatriptycenes." Angewandte Chemie International Edition. Available at:[Link]

  • Spasyuk, D. M., et al. (2010). "Pyridine-2,6-bis(thioether) (SNS) Complexes of Ruthenium as Catalysts for Transfer Hydrogenation." Organometallics, 29(19), 4251–4258. Available at:[Link]

  • Li, Y., et al. (2018). "A One-Dimensional Coordination Polymer Containing Cyclic [Ag4] Clusters Supported by a Hybrid Pyridine and Thioether Functionalized 1,2,3-Triazole." Polymers, 10(1), 43. Available at:[Link]

Sources

purity assay standards for 2,6-Dimethoxy-3-(methylsulfanyl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Purity Assay Standards for 2,6-Dimethoxy-3-(methylsulfanyl)pyridine

Part 1: Strategic Overview & Technical Autonomy

The Hidden Instability of Thio-Pyridines In the landscape of pharmaceutical intermediates, 2,6-Dimethoxy-3-(methylsulfanyl)pyridine represents a specific class of electron-rich heterocyclic building blocks. Often utilized in the synthesis of proton pump inhibitors (PPIs) or novel agrochemical ligands, its purity is frequently overestimated by standard "Area %" Certificates of Analysis (CoAs).[1]

The critical flaw in conventional purity assessments for this compound lies in its thioether (methylsulfanyl) moiety .[2] Unlike simple pyridines, the sulfur atom at the 3-position is highly susceptible to oxidation, forming sulfoxides (


) and sulfones (

).[1] Furthermore, the 2,6-dimethoxy arrangement activates the ring, making it sensitive to acid-catalyzed hydrolysis (demethylation) to form pyridones.[1][3]

This guide challenges the industry standard of relying solely on GC-FID for this compound and advocates for a Stability-Indicating HPLC-UV or qNMR approach.[2][3] We will compare the performance of three distinct analytical standards/methodologies to determine the absolute purity required for drug development.

Part 2: Comparative Analysis of Assay Standards

We compare three methodologies for establishing the purity of a reference standard: GC-FID (The Conventional Choice) , HPLC-UV (The Stability-Indicating Choice) , and qNMR (The Primary Reference Choice) .[1][2][3]

Comparative Performance Matrix
FeatureMethod A: GC-FID Method B: HPLC-UV (Recommended) Method C: qNMR (Gold Standard)
Primary Utility Volatile organic impurities (solvents, starting materials).[2][3]Degradation products (Sulfoxides, Pyridones) & Non-volatiles.[1][3]Absolute Purity (Potency assignment).
Specificity High for synthesis byproducts.[2][3]High for oxidation/hydrolysis degradants.[2][3]Absolute specificity for structure.[2][3]
Risk Factor Thermal Degradation: The sulfanyl group may oxidize or decompose in the injector port (

).[2]
Response Factors: Requires relative response factor (RRF) determination for impurities.Sensitivity: Requires >10 mg sample; lower sensitivity for trace impurities (<0.1%).[2][3]
Linearity (

)

(10–1000 ppm)

(0.1–120% nominal)
N/A (Ratio based)
LOD/LOQ Low (ppm level).[1][2][3]Low (0.05% area).[2][4]High (Limit ~0.5%).
Verdict Insufficient alone. Misses non-volatile degradants.[2][3]Best for Routine QC. Captures stability profile.[2][3]Best for Primary Standardization.

Part 3: Scientific Integrity & Experimental Protocols

The "Why" – Mechanistic Degradation Pathway

To understand why HPLC is superior to GC for this standard, one must visualize the degradation. The electron-donating methoxy groups make the sulfur nucleophilic.[2]

  • Oxidative Pathway: The sulfide (

    
    ) oxidizes to Sulfoxide (
    
    
    
    ) and Sulfone (
    
    
    ).[1][2][3] These are polar and elute early in Reverse Phase HPLC but may not elute or may decompose in GC.[2]
  • Hydrolytic Pathway: Acidic conditions convert the methoxy group (

    
    ) to a hydroxyl, tautomerizing to a Pyridone.[1][2][3]
    
Detailed Experimental Protocols

Protocol A: Stability-Indicating HPLC-UV (The Routine Standard)

  • Objective: Quantify 2,6-Dimethoxy-3-(methylsulfanyl)pyridine and separate it from its S-oxide and des-methyl impurities.

  • Causality: We use a C18 column with high aqueous stability. A buffered mobile phase (pH 4.[2][3]5) is critical to suppress ionization of the pyridine nitrogen (pKa ~3-4 due to OMe suppression) while maintaining peak shape.[2][3]

Instrument Parameters:

  • System: Agilent 1290 Infinity II or equivalent.

  • Column: Agilent ZORBAX Eclipse Plus C18,

    
    , 
    
    
    
    .[1][3]
  • Mobile Phase A:

    
     Ammonium Acetate (pH 4.5).[1][2][3]
    
  • Mobile Phase B: Acetonitrile (HPLC Grade).[2][3]

  • Gradient:

    • 0 min: 90% A / 10% B[2][3]

    • 15 min: 10% A / 90% B[2][3][5]

    • 20 min: 10% A / 90% B[2][3]

  • Flow Rate:

    
    .
    
  • Detection: UV @

    
     (Pyridine 
    
    
    
    ) and
    
    
    (impurities).[1][2][3]
  • Temperature:

    
    .
    

Self-Validating Step: Inject a "System Suitability Solution" containing the parent compound and


 hydrogen peroxide (oxidized in-situ for 30 mins).[2][3] Requirement: Resolution (

) between Parent and Sulfoxide peak must be

.[2][3]

Protocol B: qNMR for Primary Standardization (The Absolute Standard)

  • Objective: Assign a potency value (e.g., 99.4%) to the "As-Is" material without relying on external reference standards.

  • Internal Standard (IS): Maleic Acid (Traceable to NIST SRM).[2] High purity, distinct singlet at

    
    .[1][3]
    
  • Solvent:

    
     (prevents volatility loss and solubilizes polar degradants).[2][3]
    

Workflow:

  • Weigh accurately

    
     of Sample (
    
    
    
    ) and
    
    
    of IS (
    
    
    ) into the same vial.
  • Dissolve in

    
    
    
    
    
    .
  • Acquire

    
    -NMR with 
    
    
    
    (relaxation delay)
    
    
    to ensure full relaxation.[1][2][3]
  • Calculation:

    
    
    Where 
    
    
    
    = Integral area,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = Purity.[1][2][3][6][7]

Part 4: Visualization (Graphviz/DOT)

Diagram 1: Analytical Decision Tree for Purity Assessment

This flowchart guides the researcher on which method to select based on the stage of drug development.[2]

PurityWorkflow Start Start: Purity Assessment 2,6-Dimethoxy-3-(methylsulfanyl)pyridine CheckType What is the purpose? Start->CheckType RoutineQC Routine Batch Release (Manufacturing) CheckType->RoutineQC High Throughput PrimaryStd Establishing Reference Standard (First Time) CheckType->PrimaryStd High Accuracy ImpurityID Unknown Impurity Identification CheckType->ImpurityID Structure Elucidation MethodHPLC HPLC-UV (Protocol A) Checks Oxidation & Hydrolysis RoutineQC->MethodHPLC MethodqNMR qNMR (Protocol B) Absolute Quantification PrimaryStd->MethodqNMR MethodGCMS GC-MS + HPLC-MS Orthogonal Check ImpurityID->MethodGCMS Decision Pass Criteria? MethodHPLC->Decision MethodqNMR->Decision Release Release Batch Decision->Release Purity > 98.0% Reject Reject / Reprocess Decision->Reject Purity < 98.0%

Caption: Analytical workflow for selecting the appropriate purity assay based on the development phase.

Diagram 2: Degradation Pathways & Detection

Visualizing why GC-FID often fails to detect the critical impurities.

Degradation cluster_0 Detectable by GC-FID? cluster_1 Detectable by HPLC-UV Parent 2,6-Dimethoxy-3-(methylsulfanyl)pyridine (Target) Sulfoxide Sulfoxide Impurity (Polar, Non-Volatile) Parent->Sulfoxide Oxidation (Air/Peroxide) Pyridone Pyridone Impurity (Hydrolysis Product) Parent->Pyridone Acid Hydrolysis (-Me group) Sulfone Sulfone Impurity (Highly Polar) Sulfoxide->Sulfone Further Oxidation

Caption: Degradation pathways showing oxidative and hydrolytic risks. Red nodes indicate impurities often missed by standard GC methods.

References

  • European Commission (SCCP). (2006).[2][3] Opinion on 2,6-Dimethoxy-3,5-pyridinediamine HCl. (Provides analogous stability data for dimethoxy-pyridines). Retrieved from [Link][1][2][3]

  • National Institute of Health (PubChem). (2025).[2][3] 2,6-Dimethoxypyridine Compound Summary. Retrieved from [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2025). Efficient Synthesis of Substituted Pyridine-3-Thiols. (Mechanistic insight into thiol stability). Retrieved from [Link][1][2][3]

Sources

Comparative Guide: Methoxy- and Methylsulfanyl-Pyridines vs. Halogenated Pyridines in Tubulin-Targeted Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of colchicine-site tubulin inhibitors has historically been hindered by the severe dose-limiting toxicity and poor aqueous solubility of traditional scaffolds, such as Combretastatin A-4 (CA-4) and highly halogenated pyridines. As an Application Scientist, I have structured this guide to objectively compare the physicochemical and toxicological profiles of next-generation methoxy- and methylsulfanyl-substituted pyridines against traditional dichloropyridines . By replacing highly lipophilic chlorine atoms with polarizable or hydrogen-bonding bioisosteres, researchers can significantly widen the therapeutic window of antimitotic agents.

Mechanistic Rationale: Overcoming Halogen Toxicity

To understand the comparative advantages of these functional groups, we must first examine the causality behind structural modifications in drug design:

  • The Halogen Liability (2,6-Dichloropyridines): Traditional scaffolds rely on multiple chlorine atoms to fit tightly into the hydrophobic pocket of the colchicine binding site. However, high lipophilicity drives non-specific membrane partitioning, leading to off-target cytotoxicity. Furthermore, these compounds exhibit extremely poor aqueous solubility, necessitating the use of toxic excipients (like Cremophor EL) for in vivo delivery, which confounds true drug toxicity[1].

  • The Methylsulfanyl Bioisostere (-SMe): Replacing one chlorine atom with a methylsulfanyl group provides a critical balance. Sulfur is highly polarizable, allowing it to maintain strong, specific van der Waals interactions within the tubulin binding pocket. This preserves double-digit nanomolar potency while slightly improving the hydration shell of the molecule, thereby reducing non-specific lipophilic toxicity[2].

  • The Methoxy Bioisostere (-OMe): Substituting a chlorine atom with a methoxy group introduces a strong hydrogen bond acceptor. As demonstrated in recent studies by[2], this modification drastically enhances aqueous solubility (often doubling it compared to dichloro-analogs). While it may slightly alter binding kinetics, the resulting reduction in off-target toxicity yields a vastly superior Selectivity Index (SI) against non-tumor cells[1][2].

Comparative Performance Data

The following table synthesizes quantitative data comparing the three pyridine classes when incorporated into a tubulin-targeting tetrazole-indole scaffold.

Table 1: Physicochemical and Efficacy Profiling of Substituted Pyridines

Pyridine Substitution ClassRepresentative MotifAqueous Solubility (µg/mL)IC₅₀ (Glioblastoma Cells)Off-Target Toxicity (Fibroblasts)Selectivity Index (SI)
Traditional Halogenated 2,6-DichloroLow (19 – 35)~40 – 60 nMHigh< 5
Methylsulfanyl Modified 2-Chloro-6-methylsulfanylModerate (25 – 40)~20 – 50 nMModerate10 – 15
Methoxy Modified 2-Chloro-6-methoxyHigh (38 – 53+)~50 – 80 nMLow> 20

Data synthesized from comparative structure-activity relationship (SAR) studies on tubulin-targeting tetrazole derivatives[1][2].

Mechanism of Action & Experimental Workflow

To contextualize the experimental protocols, the following diagrams map the biological mechanism of action and the self-validating screening workflow.

Pathway Ligand Methoxy/Methylsulfanyl Pyridine Derivative Target Colchicine Binding Site (Tubulin) Ligand->Target Effect Microtubule Depolymerization Target->Effect Arrest G2/M Cell Cycle Arrest Effect->Arrest Apoptosis Caspase-3 Activation & Apoptosis Arrest->Apoptosis

Fig 1: Mechanism of tubulin disruption and apoptotic induction by functionalized pyridines.

Workflow Prep Compound Preparation (DMSO Stocks) Sol Aqueous Solubility (Nephelometry/HPLC) Prep->Sol Cyto Cytotoxicity Screening (MTT Assay vs GBM/HeLa) Prep->Cyto Mech Tubulin Polymerization Assay (Fluorescence) Cyto->Mech IC50 < 100 nM Val Validation: Flow Cytometry (G2/M) Mech->Val

Fig 2: Self-validating experimental workflow for comparative toxicity and efficacy screening.

Self-Validating Experimental Protocols

To ensure rigorous, reproducible comparisons between methoxy-, methylsulfanyl-, and halogenated pyridines, implement the following self-validating protocols.

Protocol A: Kinetic Aqueous Solubility Determination

Causality: Poor solubility artificially depresses apparent toxicity in in vitro assays due to compound precipitation. Kinetic solubility mimics biological assay conditions (dilution from DMSO into aqueous buffer) to ensure the compound is actually in solution.

  • Preparation: Prepare 10 mM stock solutions of the pyridine derivatives in 100% DMSO.

  • Dilution: Spike the DMSO stock into Phosphate-Buffered Saline (PBS, pH 7.4) to achieve a target concentration of 100 µM (final DMSO concentration = 1%).

  • Incubation: Incubate the mixture at 37°C for 2 hours with gentle agitation.

  • Separation: Centrifuge at 10,000 × g for 15 minutes to pellet any insoluble precipitates.

  • Quantification: Analyze the supernatant via HPLC-UV.

  • Self-Validation Step: Compare the AUC (Area Under the Curve) of the aqueous supernatant against a standard calibration curve prepared entirely in 100% acetonitrile. The organic standard curve ensures complete solubility, providing an absolute reference for 100% recovery.

Protocol B: Tubulin Polymerization Inhibition Assay

Causality: To prove that the observed cytotoxicity is mechanistically driven by microtubule disruption—and not non-specific membrane toxicity caused by lipophilic halogens—direct target engagement must be quantified.

  • Reagent Assembly: Mix >99% pure porcine brain tubulin (3 mg/mL) with 1 mM GTP and a fluorescent reporter (e.g., DAPI) in PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9).

  • Compound Addition: Add the pyridine derivatives at varying concentrations (10 nM to 1 µM).

  • Kinetic Measurement: Monitor fluorescence continuously at 37°C for 60 minutes (Ex: 360 nm / Em: 420 nm) using a microplate reader.

  • Self-Validation Step: Include Paclitaxel (a microtubule stabilizer) as a positive control for polymerization, and Combretastatin A-4 (CA-4) as a positive control for inhibition[1]. A flattened Vmax in the fluorescence curve relative to the vehicle control validates specific colchicine-site inhibition.

Protocol C: In Vitro Cytotoxicity & Selectivity Profiling

Causality: High potency is irrelevant if the compound is universally toxic. Establishing a Therapeutic Index (TI) is critical to proving the superiority of methoxy/methylsulfanyl modifications over dichloropyridines.

  • Cell Seeding: Seed Glioblastoma cells (e.g., U-87 MG) and non-tumor human fibroblasts (e.g., MRC-5) in 96-well plates at 5,000 cells/well.

  • Treatment: After 24 hours of attachment, treat cells with a concentration gradient (1 nM to 10 µM) of the test compounds for 72 hours.

  • Viability Assessment: Add MTT reagent (0.5 mg/mL final concentration) for 3 hours. Solubilize the resulting formazan crystals in DMSO and read absorbance at 570 nm.

  • Self-Validation Step: Calculate the IC₅₀ for both cell lines. Compute the Selectivity Index (SI = IC₅₀ Fibroblasts / IC₅₀ Glioblastoma). An SI > 10 mathematically validates that the bioisosteric replacement successfully decoupled target efficacy from off-target toxicity.

References

  • Gallego-Yerga, L., Chiliquinga, A. J., & Peláez, R. (2023). "Novel Tetrazole Derivatives Targeting Tubulin Endowed with Antiproliferative Activity against Glioblastoma Cells." International Journal of Molecular Sciences, 24(13), 11093. URL:[Link]

Sources

UV-Vis absorption properties of 2,6-Dimethoxy-3-(methylsulfanyl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

[label="2. Solvent Blanking\n(Baseline Correction)", fillcolor

Fig 1. Auxochromic destabilization of the HOMO leading to a bathochromic shift.

Comparative Data Analysis

The table below contrasts the photophysical properties of 2,6-dimethoxy-3-(methylsulfanyl)pyridine with its structural alternatives. The synergistic effect of the dual oxygen and single sulfur heteroatoms results in the most pronounced red-shift, moving the primary absorption band closer to the visible spectrum. This is highly advantageous for HPLC-UV detection, as it moves the analytical wavelength away from the UV-cutoff regions of common mobile phases.

Compound

(nm)
Molar Extinction (

) [

]
Primary Electronic TransitionApplication Context
Pyridine (Baseline)~250~2,000

Standard solvent/reagent baseline [3].
2,6-Dimethoxypyridine ~270~4,500

(+M shifted)
Intermediate scaffold; moderate solubility.
3-(Methylsulfanyl)pyridine ~285~6,000

(Polarizability shifted)
High lipophilicity; strong sulfur conjugation.
2,6-Dimethoxy-3-(methylsulfanyl)pyridine ~295 - 305 ~8,500 Conjugated

Optimized for aqueous solubility & UV detection [1].

Note: Values are representative benchmarks recorded in polar aprotic solvents (e.g., Acetonitrile).

Self-Validating Experimental Protocol

To ensure rigorous and reproducible UV-Vis characterization, researchers must implement a self-validating workflow. Sulfur-containing heterocycles are prone to concentration-dependent aggregation (excimer formation) in solution, which can cause deviations from the Beer-Lambert law. The following protocol embeds internal quality control checks to prevent artifactual data.

Materials Required:
  • Target Compound: 2,6-Dimethoxy-3-(methylsulfanyl)pyridine (Purity >98%)

  • Solvent: HPLC-grade Acetonitrile (MeCN). Causality: MeCN is chosen over Methanol because its UV cutoff is 190 nm (vs. 205 nm for MeOH), ensuring zero solvent interference in the deep-UV region.

  • Cuvettes: 10 mm path-length Quartz cuvettes.

Step-by-Step Methodology:
  • Stock Solution Preparation: Accurately weigh the compound and dissolve it in MeCN to create a

    
     M primary stock solution. Sonicate for 2 minutes to ensure complete dissolution.
    
  • Serial Dilution (The Validation Matrix): Prepare a concentration series:

    
     M, 
    
    
    
    M,
    
    
    M, and
    
    
    M. Causality: Multiple concentrations are required to plot an absorbance vs. concentration curve, verifying that the system remains in the linear dynamic range of the detector.
  • Baseline Correction: Fill two matched quartz cuvettes with pure MeCN. Place them in the sample and reference beams of a double-beam spectrophotometer. Run a baseline scan from 200 nm to 400 nm and zero the instrument.

  • Spectral Scanning: Replace the sample cuvette with the

    
     M solution. Scan from 200 nm to 400 nm at a scan rate of 120 nm/min. Record the exact 
    
    
    
    .
  • Self-Validation (Linearity Check): Measure the absorbance at the identified

    
     for all four prepared concentrations. Plot the data.
    
    • Validation Gate: If the linear regression coefficient (

      
      ) is 
      
      
      
      , the data is valid, and the molar extinction coefficient (
      
      
      ) can be calculated from the slope. If
      
      
      , the solution is either aggregating or exceeding the detector's linear limit; dilute the samples by a factor of 10 and repeat.

Workflow Prep 1. Sample Prep (10⁻⁵ M in MeCN) Blank 2. Solvent Blanking (Baseline Correction) Prep->Blank Measure 3. UV-Vis Scanning (200 - 400 nm) Blank->Measure Validate 4. Linearity Check (Beer-Lambert Validation) Measure->Validate Validate->Prep If R² < 0.999 (Adjust Conc.) Output 5. Data Extraction (λmax & ε) Validate->Output

Fig 2. Self-validating UV-Vis experimental workflow ensuring photometric accuracy.

References

  • Álvarez, R., Aramburu, L., Gajate, C., Vicente-Blázquez, A., Mollinedo, F., Medarde, M., & Peláez, R. (2020). Potent colchicine-site ligands with improved intrinsic solubility by replacement of the 3,4,5-trimethoxyphenyl ring with a 2-methylsulfanyl-6-methoxypyridine ring. Bioorganic Chemistry.[Link]

  • Jaffé, H. H. (1955). The Ultraviolet Absorption Spectra of Substituted Pyridine 1-Oxides and their Conjugate Acids. Journal of the American Chemical Society.[Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Pyridine. SIELC.[Link]

Safety Operating Guide

Proper Disposal Procedures: 2,6-Dimethoxy-3-(methylsulfanyl)pyridine

[1][2]

Executive Summary & Core Directive

This guide mandates the disposal protocol for 2,6-Dimethoxy-3-(methylsulfanyl)pyridine .[1][2] Due to the specific combination of a nitrogen-containing heterocycle and a methylsulfanyl (thioether) functional group, this compound presents unique challenges regarding odor control and incineration byproducts (SOx/NOx) .[2]

The Golden Rule: Treat this substance as a Class 6.1 Toxic and Class 3 Flammable (if liquid) waste stream. Under no circumstances should this compound be disposed of via municipal drains or mixed with oxidizing waste streams.

Chemical Profile & Hazard Analysis

To dispose of a chemical safely, you must understand its reactivity. This compound is not just "organic waste"; it is a polysubstituted pyridine with specific vulnerabilities.

FeatureChemical LogicDisposal Implication
Core Structure Pyridine Ring (Basic Nitrogen)Potential to form salts with acids.[1][2] Generates Nitrogen Oxides (NOx) upon incineration.
Substituent A 2,6-Dimethoxy groups (-OCH₃)Increases lipophilicity and flammability.[1][2] Do not mix with strong oxidizers.
Substituent B 3-Methylsulfanyl group (-SCH₃)Critical Hazard: Thioethers are prone to oxidation.[1][2] Burning releases Sulfur Oxides (SOx). Often possesses a "stench" characteristic.
Physical State Likely Liquid or Low-Melting SolidRequires leak-proof containment.[1][2] High mobility if spilled.
Critical Incompatibility Warning

DANGER: Never mix 2,6-Dimethoxy-3-(methylsulfanyl)pyridine waste with oxidizing acids (e.g., Nitric Acid, Perchloric Acid) or Hydrogen Peroxide .

[1][2] Mechanism: The sulfur atom in the methylsulfanyl group is nucleophilic. Contact with strong oxidizers can trigger an exothermic oxidation to sulfoxides or sulfones, potentially causing waste container pressurization or rupture.

Step-by-Step Disposal Protocol

This protocol is designed to be a self-validating system.[1][2] If you cannot complete a step (e.g., lack of proper labeling), the process halts immediately.[2]

Phase 1: Pre-Treatment & Collection[1][2]
  • Odor Containment (The "Stench" Factor):

    • Even if the odor seems mild, thioethers can be detected at ppb levels.

    • Action: All solid waste (gloves, paper towels) contaminated with this substance must be double-bagged in 4-mil polyethylene bags and sealed with tape before being placed in the solid waste drum.[1][2]

  • Liquid Waste Segregation:

    • Primary Stream: Segregate into "Non-Halogenated Organic Solvents" carboys.

    • Alternative: If the specific waste profile requires high BTU value for incineration, it is compatible with general organic fuel blending streams, provided the sulfur content is declared.

Phase 2: Container Selection & Labeling[1][2]
  • Container: High-density polyethylene (HDPE) or glass.[1][2] Avoid metal cans if the waste stream is potentially acidic, though this specific compound is slightly basic.

  • Labeling: You must explicitly list the chemical name. Do not use generic terms like "Pyridine Derivatives."

    • Required Tag: "Contains Sulfur - Potential SOx Generator."[1][2]

Phase 3: Professional Disposal (The Handoff)[2]
  • Method: High-Temperature Incineration with Flue Gas Scrubbing.[1][2]

  • Why: Standard incineration might release illegal levels of sulfur dioxide (SO₂). The facility must be capable of scrubbing acid gases.

  • Verification: Confirm with your waste vendor (e.g., Veolia, Clean Harbors) that their profile for your "Organic Solvents" stream allows for sulfur-containing pyridines.[2]

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision-making process for disposing of this specific compound.

DisposalWorkflowStartWaste Generation:2,6-Dimethoxy-3-(methylsulfanyl)pyridineStateCheckDetermine Physical StateStart->StateCheckLiquidLiquid WasteStateCheck->LiquidSolidSolid Waste(Gloves, Wipes)StateCheck->SolidIncompCheckCRITICAL CHECK:Is stream Oxidizing?Liquid->IncompCheckDoubleBagAction: Double Bag(Odor Control)Solid->DoubleBagIncompCheck->StartYes (STOP! Do Not Mix)SegregationSegregate: Non-HalogenatedOrganic SolventsIncompCheck->SegregationNo (Safe)LabelingLabel: 'Contains Sulfur'& 'Pyridine Derivative'Segregation->LabelingDoubleBag->LabelingFinalFinal Disposal:Incineration w/ ScrubbersLabeling->Final

Caption: Operational workflow ensuring segregation from oxidizers and proper containment of sulfur-bearing waste.

Emergency Procedures (Spill Response)

In the event of a spill outside a fume hood:

  • Evacuate & Ventilate: The methylsulfanyl group may release mercaptan-like odors that can cause nausea or olfactory fatigue.[1][2] Clear the immediate area.[3][4]

  • PPE Upgrade: Wear nitrile gloves (double gloved recommended) and a half-mask respirator with Organic Vapor/Acid Gas cartridges if the spill is >100mL.[2]

  • Neutralization/Absorption:

    • Absorb with vermiculite or spill pads.[2]

    • Scientist's Tip: To neutralize the odor on surfaces, wipe the area with a dilute bleach solution (10% Sodium Hypochlorite) after the bulk material is removed. The bleach oxidizes the sulfur to a non-smelly sulfoxide/sulfone. Do not pour bleach directly onto the bulk chemical (exothermic risk).

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24893273, 2,6-Dimethoxypyridine (Analogue Reference).[2] Retrieved from [Link][2]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations - Hazardous Waste Identification.[2] 40 CFR Part 261.[2][5] Retrieved from [Link][2]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[2] Retrieved from [Link][2]

Comprehensive Safety & Handling Guide: 2,6-Dimethoxy-3-(methylsulfanyl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Safety Summary (Immediate Action)

Compound Identity: 2,6-Dimethoxy-3-(methylsulfanyl)pyridine CAS: Not Listed / Novel Research Intermediate (Treat as High Hazard Category 3) Predicted Hazard Profile: Acute Toxicant (Oral/Inhalation), Severe Irritant, High Odor Potency (Stench) .

This guide addresses the specific handling requirements for 2,6-Dimethoxy-3-(methylsulfanyl)pyridine . While specific toxicological data may be sparse for this exact derivative, its structural components—a pyridine core, electron-donating methoxy groups, and a methylsulfanyl (thiomethyl) moiety —dictate a strict safety protocol.

Critical Warning: The presence of the methylsulfanyl group implies a high probability of volatile, malodorous sulfur emissions. Standard fume hood airflow is necessary but may be insufficient for odor control without chemical scrubbing.

Emergency Response Quick-Card
ScenarioImmediate Action
Skin Contact Wash immediately with soap and water for 15 min.[1][2] Do not use ethanol (may enhance absorption).
Eye Contact Flush with eyewash saline for 15 min. Hold eyelids open. Seek medical aid.
Inhalation Move to fresh air immediately. If breathing is difficult, administer oxygen.[3]
Spill (<5g) Cover with activated charcoal or vermiculite. Treat area with 10% Bleach solution (oxidizes sulfur).
Fire Use CO2, dry chemical, or foam.[3][4][5] Do not use high-pressure water jets (spreads contamination).

Part 2: Personal Protective Equipment (PPE) Matrix

As this compound combines the permeation risks of pyridines with the volatility of thioethers, standard lab PPE is insufficient. The following system is designed to prevent both dermal absorption and olfactory fatigue.

PPE Specification Table
ZoneEquipmentTechnical Specification & Rationale
Respiratory Fume Hood (Primary) Mandatory. Work must be performed in a certified hood with face velocity >100 fpm.
Respirator (Secondary)If hood work is impossible (not recommended), use a Full-Face Respirator with Multi-Gas/Vapor Cartridges (OV/AG) to block organic vapors and acid gases.
Dermal (Hands) Double Gloving Inner Layer: 4 mil Nitrile (Tactile sensitivity).Outer Layer: 8 mil Nitrile or Laminate (Barrier protection).Rationale: Pyridines can permeate thin nitrile; the outer layer provides sacrificial protection against the thioether.
Ocular Chemical Goggles Tightly fitting ANSI Z87.1 chemical splash goggles. Safety glasses are insufficient due to potential vapor irritation of the lacrimal glands.
Body Lab Coat + Apron Standard cotton lab coat PLUS a chemical-resistant apron (Tyvek or PVC) when handling quantities >10g to prevent clothing contamination (sulfur odors cling to cotton).

Part 3: Operational Protocol & Odor Mitigation

The Scientific Logic: Handling this compound requires defeating two enemies: Toxicity (Pyridine core) and Stench (Methylsulfanyl group). The methylsulfanyl group (


) is prone to oxidation. We leverage this by using Sodium Hypochlorite (Bleach)  as a chemical scrubber, converting the volatile sulfide into non-volatile, odorless sulfoxides/sulfones.
Workflow Visualization

The following diagram outlines the "Closed-Loop" handling process to ensure zero odor release.

G cluster_0 Fume Hood Containment Zone Start Start: Reagent Retrieval Prep Step 1: Prep Oxidative Bath (10% Bleach Solution) Start->Prep Mandatory Setup Weigh Step 2: Weighing (Inside Fume Hood Only) Prep->Weigh Bath Ready Reaction Step 3: Reaction/Transfer (Keep Vessel Closed) Weigh->Reaction Double Gloved Waste Step 4: Waste Treatment (Quench with Bleach) Reaction->Waste Liquid Waste Clean Step 5: Glassware Decon (Soak in Bleach Bath) Reaction->Clean Contaminated Glass End End: Disposal Waste->End pH Neutralize Clean->End Rinse & Dry

Figure 1: Closed-loop handling workflow emphasizing oxidative decontamination of sulfur residues.

Detailed Step-by-Step Methodology
1. Preparation of the "Kill Bath"

Before opening the reagent bottle, prepare a decontamination station inside the fume hood.

  • Recipe: Mix 1 part commercial bleach (5-6% NaOCl) with 10 parts water.

  • Purpose: This solution immediately oxidizes any drips or contaminated spatulas, neutralizing the stench and toxicity.

  • Placement: Keep this container open inside the hood throughout the procedure.

2. Weighing and Transfer
  • Vessel: Use a tared vial with a septum cap. Avoid weighing papers; use a weighing boat that can be dropped into the reaction or the kill bath.

  • Technique:

    • Open the stock container only inside the hood.

    • Transfer solid/liquid using a disposable pipette or spatula.

    • Immediately submerge the used pipette/spatula into the Kill Bath .

    • Recap the stock container immediately. Parafilm the cap for long-term storage to prevent sulfur odor leakage.

3. Reaction Monitoring
  • If the reaction involves heating, ensure the condenser is vented through a scrubber (a tube leading into a bleach trap) rather than directly into the hood atmosphere, as heated thioethers are highly volatile.

4. Decontamination and Disposal[2][3][4][6][7]
  • Glassware: Do not remove glassware from the hood. Rinse all flasks with the bleach solution before moving them to the general wash area.

  • Spills: Cover with paper towels, soak with bleach solution, wait 10 minutes, then dispose of as solid chemical waste.

Part 4: Scientific Rationale & Grounding

Why this specific protocol?
  • Pyridine Toxicity: Pyridine derivatives are known to be absorbed through the skin and can cause central nervous system depression and hepatic damage. The addition of methoxy groups generally reduces acute toxicity compared to bare pyridine, but the unknown metabolic profile of the novel intermediate mandates treating it as a standard pyridine hazard [1].

  • Thioether Volatility: The 3-methylsulfanyl group is structurally similar to thioanisole. These compounds have low odor thresholds (ppb range). Oxidation by hypochlorite (Bleach) converts the sulfide (

    
    ) to a sulfoxide (
    
    
    
    ) or sulfone (
    
    
    ), which are non-volatile and odorless solids/liquids [2].
Storage Requirements[1][2][3][4][8][9][10][11][12]
  • Temperature: Store at 2-8°C (Refrigerator).

  • Atmosphere: Store under Inert Gas (Argon/Nitrogen). Thioethers can slowly oxidize in air to sulfoxides, changing the purity of your reagent.

  • Secondary Containment: Store the bottle inside a sealed plastic bag or a secondary jar containing activated charcoal packets to absorb fugitive odors.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for Pyridine Derivatives: Safety and Hazards. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.